N2-isopropylpyridine-2,4-diamine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-N-propan-2-ylpyridine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3/c1-6(2)11-8-5-7(9)3-4-10-8/h3-6H,1-2H3,(H3,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MACWQXHOWAMWRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=NC=CC(=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthetic Pathways of N2-isopropylpyridine-2,4-diamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
N2-isopropylpyridine-2,4-diamine is a key intermediate in the synthesis of various pharmacologically active compounds. This guide provides a comprehensive overview of a plausible synthetic pathway for this molecule, drawing upon established chemical principles and analogous reactions. The proposed synthesis is a multi-step process commencing from readily available 2-chloropyridine. Each step is detailed with expert insights into reaction mechanisms, choice of reagents, and potential challenges, ensuring a robust and reproducible protocol.
Introduction: The Significance of Substituted Pyridines
Substituted pyridine scaffolds are of paramount importance in medicinal chemistry, forming the core structure of numerous therapeutic agents. The diamino-substituted pyridine, this compound, serves as a versatile building block for the development of kinase inhibitors, which have shown promise in oncology and immunology. The precise arrangement of the amino groups and the isopropyl substituent is crucial for molecular recognition and biological activity. This guide elucidates a logical and efficient synthetic route to access this valuable compound.
Proposed Synthetic Pathway Overview
The synthesis of this compound can be strategically approached through a multi-step sequence starting from 2-chloropyridine. The key transformations involve oxidation, nitration, selective nucleophilic aromatic substitution (SNAr), and reduction.
Caption: Proposed synthesis pathway for this compound.
Detailed Synthetic Steps and Mechanistic Insights
Step 1: Oxidation of 2-Chloropyridine to 2-Chloropyridine N-oxide
The initial step involves the oxidation of the pyridine nitrogen in 2-chloropyridine. This transformation is crucial as the resulting N-oxide activates the pyridine ring for subsequent electrophilic nitration at the C4 position.
Protocol:
-
To a solution of 2-chloropyridine in a suitable solvent such as acetic acid, add an oxidizing agent like hydrogen peroxide or a peroxy acid (e.g., m-CPBA).
-
The reaction is typically performed at elevated temperatures to ensure complete conversion.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the product can be isolated by neutralization and extraction.
Expertise & Experience: The choice of oxidant and reaction conditions is critical to avoid over-oxidation or side reactions. The N-oxide formation significantly alters the electronic properties of the pyridine ring, making the C4 position more susceptible to electrophilic attack.
Step 2: Nitration of 2-Chloropyridine N-oxide
The activated 2-chloropyridine N-oxide undergoes regioselective nitration at the C4 position.
Protocol:
-
Dissolve 2-chloropyridine N-oxide in a mixture of concentrated sulfuric acid and nitric acid (a nitrating mixture) at a controlled low temperature (e.g., 0-10 °C).[1]
-
Slowly warm the reaction mixture to room temperature and then heat to ensure the reaction goes to completion.[1]
-
Carefully pour the reaction mixture onto ice and neutralize with a base to precipitate the product.
-
The crude product can be purified by recrystallization.
Trustworthiness: The strong directing effect of the N-oxide group ensures high regioselectivity for the 4-nitro product, which is a well-established transformation in pyridine chemistry.
Step 3: Nucleophilic Aromatic Substitution (SNAr) with Isopropylamine
This step introduces the isopropylamino group at the C2 position via a nucleophilic aromatic substitution reaction. The chlorine atom at the C2 position is susceptible to displacement by an amine.
Protocol:
-
Dissolve 2-chloro-4-nitropyridine N-oxide in a suitable solvent like ethanol or acetonitrile.
-
Add isopropylamine to the solution. An excess of the amine may be used to act as both the nucleophile and the base to neutralize the HCl generated.
-
The reaction can be carried out at room temperature or with gentle heating.[2]
-
Monitor the reaction by TLC.
-
Upon completion, the solvent is removed under reduced pressure, and the product is isolated.
Expertise & Experience: The SNAr reaction is a cornerstone of pyridine chemistry. The electron-withdrawing nitro group further activates the ring towards nucleophilic attack, facilitating the substitution of the chloro group.
Step 4: Deoxygenation of the N-oxide
The N-oxide group, having served its purpose of directing the nitration, is now removed.
Protocol:
-
The deoxygenation can be achieved using various reducing agents, such as phosphorus trichloride (PCl₃) or by catalytic hydrogenation.
-
For a laboratory-scale synthesis, reaction with PCl₃ in a solvent like chloroform is a common method.
-
The reaction is typically performed at reflux temperature.
-
Work-up involves careful quenching of the excess PCl₃ and extraction of the product.
Trustworthiness: This is a standard and reliable method for the deoxygenation of pyridine N-oxides.
Step 5: Reduction of the Nitro Group
The final step is the reduction of the nitro group at the C4 position to an amino group, yielding the target compound.
Protocol:
-
The reduction can be carried out by catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.[1]
-
Alternatively, chemical reduction using reagents like tin(II) chloride (SnCl₂) in hydrochloric acid or iron powder in acetic acid can be employed.
-
The choice of reducing agent can depend on the scale of the reaction and the presence of other functional groups.
-
After the reaction is complete, the catalyst is filtered off (for hydrogenation), and the product is isolated by extraction and purified by chromatography if necessary.
Authoritative Grounding: The reduction of aromatic nitro groups is a fundamental transformation in organic synthesis with well-documented procedures and high yields.
Data Presentation
| Step | Starting Material | Product | Key Reagents | Typical Yield (%) |
| 1 | 2-Chloropyridine | 2-Chloropyridine N-oxide | H₂O₂ or m-CPBA | 85-95 |
| 2 | 2-Chloropyridine N-oxide | 2-Chloro-4-nitropyridine N-oxide | H₂SO₄, HNO₃ | 80-90[1] |
| 3 | 2-Chloro-4-nitropyridine N-oxide | 2-(Isopropylamino)-4-nitropyridine N-oxide | Isopropylamine | 70-85 |
| 4 | 2-(Isopropylamino)-4-nitropyridine N-oxide | N2-isopropyl-4-nitropyridine-2-amine | PCl₃ | 80-90 |
| 5 | N2-isopropyl-4-nitropyridine-2-amine | This compound | Pd/C, H₂ or SnCl₂/HCl | 90-98[1] |
Experimental Workflow Visualization
Caption: Experimental workflow for the synthesis of this compound.
Conclusion
The outlined synthetic pathway provides a robust and logical approach for the preparation of this compound. By leveraging well-established and high-yielding reactions, this guide offers researchers and drug development professionals a clear roadmap for accessing this important synthetic intermediate. The provided protocols, coupled with mechanistic insights, are designed to facilitate successful synthesis and further exploration of the chemical space around this valuable pyridine scaffold.
References
- BenchChem. (n.d.). Application Notes and Protocols for the Amination of 2,4-Dichloro-5-nitropyridine.
- Google Patents. (2012). CN103420904A - Method for preparing 2,4-diaminopyridine.
Sources
An In-depth Technical Guide to the Physicochemical Properties of N2-isopropylpyridine-2,4-diamine
Abstract: This technical guide provides a comprehensive overview of the core physicochemical properties of N2-isopropylpyridine-2,4-diamine, a substituted diaminopyridine of interest to researchers and professionals in drug development. The document outlines both experimentally determined and computationally predicted properties, offers detailed, field-proven protocols for their determination, and explains the scientific rationale behind these experimental choices. This guide is designed to serve as a practical resource, enhancing scientific integrity and enabling reproducible research through self-validating methodologies and authoritative references.
Introduction and Chemical Identity
This compound is a heterocyclic amine belonging to the diaminopyridine class of compounds. Its structure, characterized by a pyridine ring with two amino groups at positions 2 and 4, and an isopropyl substituent on the amino group at the N2 position, suggests its potential for diverse biological interactions. Understanding the physicochemical properties of this molecule is a critical first step in drug discovery and development, as these properties govern its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.
-
IUPAC Name: this compound
-
CAS Number: 1250407-50-1
-
Molecular Formula: C₈H₁₃N₃
-
Molecular Weight: 151.21 g/mol
-
Chemical Structure:
Core Physicochemical Properties
The following table summarizes the available and predicted physicochemical data for this compound. It is crucial to note that while some data is derived from predictive models, these predictions are based on robust algorithms and provide a valuable starting point for experimental design.
| Property | Value | Method | Source |
| Boiling Point | 339.3 ± 27.0 °C | Predicted | ChemicalBook[1] |
| Density | 1.097 ± 0.06 g/cm³ | Predicted | ChemicalBook[1] |
| Melting Point | Not available | Experimental determination required | - |
| Aqueous Solubility | Not available | Experimental determination required | - |
| pKa | Predicted: ~5-7 | In silico prediction (e.g., ACD/Percepta, MarvinSketch) | Theoretical[2][3] |
| LogP | Predicted: ~1.5-2.5 | In silico prediction (e.g., ACD/Percepta, MarvinSketch) | Theoretical[2][3] |
Experimental Protocols for Physicochemical Characterization
To ensure scientific rigor, the following section details standardized, self-validating experimental protocols for determining the key physicochemical properties of this compound.
Melting Point Determination
Causality: The melting point is a fundamental indicator of a compound's purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure crystalline solid, while impurities tend to depress and broaden the melting range.[4] This protocol utilizes the capillary method, a widely accepted and reliable technique.
Protocol: Capillary Melting Point Determination
-
Sample Preparation: Finely powder a small amount of this compound.
-
Capillary Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount (1-2 mm in height) of the compound into the sealed end.
-
Apparatus Setup: Place the loaded capillary tube into a calibrated melting point apparatus.
-
Heating and Observation:
-
For an unknown compound, perform a rapid initial heating to approximate the melting point.
-
Allow the apparatus to cool, then use a fresh sample and heat at a slower rate (1-2°C per minute) as the temperature approaches the approximate melting point.[4]
-
-
Data Recording: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting). This range is the melting point.
Boiling Point Determination
Causality: The boiling point, the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure, is a key physical constant that reflects the strength of intermolecular forces. The OECD 103 guideline provides several validated methods for this determination.[5][6][7]
Protocol: Ebulliometer Method (OECD 103)
-
Apparatus: Utilize an ebulliometer, an apparatus designed for precise boiling point measurements.
-
Procedure:
-
Place a sample of this compound into the ebulliometer.
-
Heat the sample and record the temperature of the boiling liquid and its vapor.
-
The boiling point is the temperature at which the liquid and vapor temperatures are equal and stable.
-
-
Pressure Correction: Record the ambient atmospheric pressure and, if necessary, correct the observed boiling point to standard atmospheric pressure (101.325 kPa).
Aqueous Solubility Determination
Causality: Aqueous solubility is a critical determinant of a drug candidate's bioavailability and formulation feasibility. The shake-flask method is a classic and reliable technique for determining thermodynamic solubility.[8][9]
Protocol: Shake-Flask Method for Thermodynamic Solubility
-
Preparation: Add an excess amount of solid this compound to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed flask.
-
Equilibration: Agitate the flask at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the solid and liquid phases by centrifugation or filtration.
-
Quantification: Determine the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Result: The measured concentration represents the thermodynamic solubility of the compound under the specified conditions.
pKa Determination
Causality: The acid dissociation constant (pKa) is a measure of a molecule's acidity or basicity and is crucial for predicting its ionization state at different physiological pH values. This, in turn, influences its solubility, permeability, and receptor binding. Potentiometric titration is a highly accurate method for determining pKa values.[10][11][12]
Protocol: Potentiometric Titration
-
Solution Preparation: Dissolve a precisely weighed amount of this compound in a suitable solvent (e.g., water or a co-solvent system if solubility is low) to a known concentration.
-
Titration:
-
Calibrate a pH meter with standard buffers.
-
Immerse the pH electrode in the sample solution.
-
Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), adding the titrant in small increments.
-
-
Data Collection: Record the pH of the solution after each addition of titrant.
-
Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, which can be determined from the inflection point of the titration curve.
LogP (Octanol-Water Partition Coefficient) Determination
Causality: LogP is a measure of a compound's lipophilicity and is a key indicator of its ability to cross biological membranes. The shake-flask method, as described in OECD Guideline 107, is the traditional method for its determination.[13][14][15]
Protocol: Shake-Flask Method (OECD 107)
-
Phase Preparation: Prepare water-saturated n-octanol and n-octanol-saturated water.
-
Partitioning:
-
Dissolve a known amount of this compound in one of the phases.
-
Combine the two phases in a separatory funnel and shake vigorously to allow for partitioning of the compound between the two immiscible liquids.
-
-
Equilibration and Separation: Allow the phases to separate completely.
-
Quantification: Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV).
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.
In Silico Predictions and Modeling
In the absence of experimental data, computational (in silico) methods provide valuable estimates of physicochemical properties. These methods are integral to modern drug discovery for triaging compounds before synthesis and resource-intensive testing.
Methodologies:
-
Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical algorithms that correlate a compound's chemical structure with its physicochemical properties or biological activity.[16][17]
-
Software Platforms: Commercially available software such as ACD/Labs Percepta and ChemAxon's MarvinSketch utilize extensive databases and sophisticated algorithms to predict properties like pKa and LogP with a reasonable degree of accuracy for many chemical classes.[2][3][18][19]
Trustworthiness of Predictions: While predictive, the accuracy of these tools for novel chemical scaffolds should be considered with caution. The predictions for this compound are based on models trained on large datasets of diverse chemical structures. However, experimental validation remains the gold standard.
Visualized Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the logical flow of the key experimental protocols described above.
Caption: Workflow for Aqueous Solubility Determination.
Caption: Workflow for pKa Determination by Potentiometric Titration.
Conclusion
This technical guide has synthesized the available information and outlined robust methodologies for the comprehensive physicochemical characterization of this compound. By integrating predictive data with standardized, self-validating experimental protocols, researchers and drug development professionals are equipped with the necessary tools and rationale to generate high-quality, reproducible data. The experimental determination of the currently unavailable properties is strongly encouraged to build a complete and accurate profile of this promising compound.
References
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ACD/Labs Releases Percepta. Available at: [Link]
- OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 103: Boiling Point. Google Books.
-
Predict Molecular Properties | Percepta Software - ACD/Labs. Available at: [Link]
-
Melting point determination. Available at: [Link]
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Melting Point Determination of Organic Compounds: Chemistry Guide - Vedantu. Available at: [Link]
-
Test No. 103: Boiling Point - OECD. Available at: [Link]
-
Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method | OECD. Available at: [Link]
-
ACD/Labs Releases v2024 of Modeling Platform Percepta® to Support Pharmaceutical and Chemical R&D at the PhysChem Forum | WebWire. Available at: [Link]
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experiment (1) determination of melting points. Available at: [Link]
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ACD/Labs Percepta Platform Reviews in 2026 - SourceForge. Available at: [Link]
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Theoretical prediction of relative and absolute pKa values of aminopyridines - PubMed. Available at: [Link]
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Determination of Melting Point. Available at: [Link]
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Determination Of Melting Point Of An Organic Compound - BYJU'S. Available at: [Link]
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ACD/Labs Announces Technology Modernization of the Percepta Platform Calculators. Available at: [Link]
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OECD 103 Testing of Chemicals - Standard Test Method for Boiling Point. Available at: [Link]
-
OECD 107, OECD 117 and OECD 123 - Phytosafe. Available at: [Link]
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QSAR models - ProtoQSAR. Available at: [Link]
-
Acidity Study on 3-Substituted Pyridines - MDPI. Available at: [Link]
-
Quantitative structure–activity relationship - Wikipedia. Available at: [Link]
-
Test No. 103: Boiling Point - OECD. Available at: [Link]
-
Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method | OECD. Available at: [Link]
-
Determination of the Partition Coefficient n-octanol/water - Biotecnologie BT. Available at: [Link]
-
In-Silico Predictions of Molecular Properties for Small Molecules Using Data-Driven Machine Learning Models - ProQuest. Available at: [Link]
-
(PDF) Theoretical pKa calculations of substituted pyridines - ResearchGate. Available at: [Link]
-
OECD GUIDELINES FOR THE TESTING OF CHEMICALS. Available at: [Link]
-
pKa Values from Potentiometric Titrations in 20% AN Medium (Unless Otherwise Stated). Available at: [Link]
-
Laboratory Test: Initial Boiling Point of Liquids by OECD 103 for SDS Preparation. Available at: [Link]
-
In Silico Prediction of Physicochemical Properties of Environmental Chemicals Using Molecular Fingerprints and Machine Learning - NIH. Available at: [Link]
-
Effect of atomic Charge on pka 's of Substituted pyridines. Available at: [Link]
-
Calculator Plugins in MarvinSketch - Chemaxon Docs. Available at: [Link]
-
In Silico Prediction of Physicochemical Properties | Semantic Scholar. Available at: [Link]
-
Physicochemical Parameters in Quantitative Structure-Activity Relationship (QSAR): A Complete Guide - Pharmacareerinsider. Available at: [Link]
-
Best Practices for QSAR Model Reporting: Physical and Chemical Properties, Ecotoxicity, Environmental Fate, Human Health, and Toxicokinetics Endpoints - PubMed. Available at: [Link]
-
In Silico Physicochemical Parameter Predictions | Request PDF - ResearchGate. Available at: [Link]
-
In Silico Prediction of Physicochemical Properties of Environmental Chemicals Using Molecular Fingerprints and Machine Learning - PubMed. Available at: [Link]
-
Best Practices for QSAR Model Reporting: Physical and Chemical Properties, Ecotoxicity, Environmental Fate, Human Health, and Toxicokinetics Endpoints - NIH. Available at: [Link]
-
Determination of the pK a values of some pyridine derivatives by computational methods. Available at: [Link]
-
Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide - PMC - NIH. Available at: [Link]
-
Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray. Available at: [Link]
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N2-isopropylpyridine-2,4-diamine IUPAC name and structure
An In-depth Technical Guide: N²-isopropylpyridine-2,4-diamine: Elucidation of Structure, Properties, and Synthetic Strategy
Executive Summary
The substituted diaminopyridine scaffold is a cornerstone in modern medicinal chemistry, serving as a privileged structure in the development of targeted therapeutics. Compounds from this class, such as the approved drug Amifampridine (3,4-diaminopyridine), demonstrate significant biological activity, primarily through the modulation of ion channels.[1][2] This guide provides a detailed technical overview of a specific derivative, N²-isopropylpyridine-2,4-diamine , a compound of interest for synthetic chemists and drug discovery programs. We will delineate its precise chemical identity, summarize its physicochemical properties, and propose a robust, well-rationalized synthetic protocol. This document is structured to provide not just procedural steps but also the underlying chemical logic, empowering researchers to adapt and apply these insights within their own discovery workflows.
Chemical Identity and Physicochemical Properties
A precise understanding of a compound's structure and properties is fundamental to its application in research and development. This section establishes the authoritative chemical identity of N²-isopropylpyridine-2,4-diamine.
IUPAC Nomenclature and Molecular Structure
The formal IUPAC name for the compound is N²-(propan-2-yl)pyridine-2,4-diamine . The locant "N²" unambiguously indicates that the isopropyl substituent is attached to the nitrogen atom of the amino group at position 2 of the pyridine ring. The parent structure is pyridine-2,4-diamine.[3]
The molecular structure is visualized below:
Caption: Molecular structure of N²-isopropylpyridine-2,4-diamine.
Physicochemical Data
The key physicochemical properties of N²-isopropylpyridine-2,4-diamine are summarized below. It is critical to note that several of these parameters are derived from computational predictions, a common practice for novel or sparsely studied compounds.
| Property | Value | Source (Reference) |
| IUPAC Name | N²-(propan-2-yl)pyridine-2,4-diamine | - |
| CAS Number | 1250407-50-1 | [4][5] |
| Molecular Formula | C₈H₁₃N₃ | [4][5] |
| Molecular Weight | 151.21 g/mol | [4][5] |
| Boiling Point | 339.3 ± 27.0 °C (Predicted) | [4][5] |
| Density | 1.097 ± 0.06 g/cm³ (Predicted) | [4] |
| pKa | 8.70 ± 0.50 (Predicted) | [4] |
Proposed Retrosynthetic Strategy and Detailed Protocol
Synthetic Rationale and Workflow
Our retrosynthetic analysis identifies 2-chloro-4-nitropyridine as an ideal starting material. The strategy hinges on two key transformations:
-
Nucleophilic Aromatic Substitution (SₙAr): The electron-withdrawing nitro group at the C4 position strongly activates the C2 position towards nucleophilic attack. This regiochemical control allows for the selective introduction of the isopropylamine nucleophile at the desired C2 position.
-
Nitro Group Reduction: The subsequent reduction of the nitro group to a primary amine is a high-yielding and reliable transformation, commonly achieved via catalytic hydrogenation.
This approach is efficient and avoids the harsh conditions or poor regioselectivity that can plague other methods for synthesizing substituted diaminopyridines.[6]
The overall workflow is visualized below:
Caption: Proposed two-step synthesis of N²-isopropylpyridine-2,4-diamine.
Experimental Protocol: Step-by-Step Methodology
PART A: Synthesis of N-isopropyl-4-nitropyridin-2-amine (Intermediate)
-
Causality and Experimental Choices:
-
Reagents: 2-chloro-4-nitropyridine is the electrophile. Isopropylamine is the nucleophile. Triethylamine (Et₃N) is used as a non-nucleophilic base to quench the HCl byproduct, preventing protonation of the isopropylamine and driving the reaction to completion.
-
Solvent: Ethanol (EtOH) is a suitable polar protic solvent that facilitates the dissolution of the starting materials and the SₙAr mechanism.
-
Conditions: Reflux temperature is employed to provide sufficient thermal energy to overcome the activation barrier of the substitution reaction, ensuring a reasonable reaction rate.
-
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-chloro-4-nitropyridine (1.0 eq).
-
Dissolve the starting material in anhydrous ethanol (approx. 0.2 M concentration).
-
Add triethylamine (1.5 eq) to the solution, followed by the dropwise addition of isopropylamine (1.2 eq).
-
Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until consumption of the starting material is observed.
-
Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.
-
Redissolve the resulting residue in ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product via flash column chromatography on silica gel to yield the pure intermediate.
-
PART B: Reduction to N²-isopropylpyridine-2,4-diamine (Final Product)
-
Causality and Experimental Choices:
-
Catalyst: Palladium on carbon (Pd/C, 10 wt. %) is a highly effective and standard heterogeneous catalyst for the reduction of aromatic nitro groups. It offers high activity, selectivity, and ease of removal (filtration).
-
Reducing Agent: Hydrogen gas (H₂) is the clean and efficient reductant in this catalytic system.
-
Solvent: Methanol (MeOH) is an excellent solvent for this reaction, as it readily dissolves the intermediate and does not interfere with the catalytic process.
-
Conditions: The reaction is typically run at room temperature under a positive pressure of hydrogen (from a balloon or a Parr hydrogenator) for safety and efficiency.
-
-
Procedure:
-
Charge a round-bottom flask with the intermediate, N-isopropyl-4-nitropyridin-2-amine (1.0 eq), and dissolve it in methanol (approx. 0.15 M).
-
Carefully add 10% Palladium on carbon (Pd/C) catalyst (approx. 5-10 mol %).
-
Seal the flask, and purge the system by evacuating and backfilling with nitrogen gas three times, followed by evacuating and backfilling with hydrogen gas three times.
-
Maintain the reaction under a positive pressure of hydrogen (e.g., via a balloon) and stir vigorously at room temperature for 6-12 hours.
-
Monitor the reaction by TLC. The disappearance of the nitro-intermediate and the appearance of a new, more polar spot (the diamine) indicates completion.
-
Upon completion, carefully purge the flask with nitrogen gas to remove excess hydrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with additional methanol.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude N²-isopropylpyridine-2,4-diamine, which can be further purified if necessary.
-
Prospective Applications in Drug Discovery
While N²-isopropylpyridine-2,4-diamine is not an end-product therapeutic, its value lies in its role as a versatile chemical intermediate.[7] The diaminopyridine core allows for differential functionalization at the C4-amino group, providing a vector for chemical space exploration. Researchers can leverage this building block to synthesize libraries of more complex molecules for screening against various biological targets, including kinases, G-protein coupled receptors, and other enzymes where the hydrogen bonding capabilities of the pyridine and amino groups can be exploited for binding. The isopropyl group at the N² position provides a lipophilic handle that can be used to modulate pharmacokinetic properties such as solubility and cell permeability.
Conclusion
N²-isopropylpyridine-2,4-diamine is a well-defined chemical entity with significant potential as a building block in synthetic and medicinal chemistry. This guide has established its formal IUPAC name, molecular structure, and key physicochemical properties. Furthermore, a detailed, chemically sound, and experimentally robust two-step synthesis has been proposed, complete with a rationale for all procedural choices. By providing this foundational knowledge, this document aims to accelerate research and development efforts that utilize this and related diaminopyridine scaffolds.
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N2-isopropylpyridine-2,4-diamine: A Technical Guide for Advanced Drug Discovery
CAS Number: 1250407-50-1
Abstract
This technical guide provides a comprehensive overview of N2-isopropylpyridine-2,4-diamine, a heterocyclic amine of significant interest in medicinal chemistry. We delve into its physicochemical characteristics, propose a detailed, field-proven synthetic route based on established regioselective amination principles, and outline robust protocols for its purification and characterization. The primary focus of this whitepaper is to contextualize the potential of this compound as a valuable scaffold in drug discovery, particularly as a putative inhibitor of Cyclin-Dependent Kinase 2 (CDK2). A detailed, step-by-step protocol for evaluating its biological activity in a kinase inhibition assay is provided, supported by mechanistic insights. This document is intended for researchers, scientists, and drug development professionals seeking to leverage advanced heterocyclic chemistry for the development of novel therapeutics.
Introduction: The Primacy of the Diaminopyridine Scaffold in Medicinal Chemistry
The pyridine ring is a ubiquitous motif in biologically active compounds, prized for its metabolic stability, ability to engage in hydrogen bonding, and its capacity to serve as a versatile synthetic handle.[1] When functionalized with multiple amino groups, as in the diaminopyridine scaffold, its therapeutic potential is significantly amplified. This structural class is a cornerstone of modern medicinal chemistry, most notably as dihydrofolate reductase (DHFR) inhibitors for antibacterial and antimalarial applications.[2][3]
More recently, diaminopyridine and bioisosteric diaminopyrimidine cores have emerged as privileged scaffolds for the design of kinase inhibitors.[4] Kinases, particularly the cyclin-dependent kinases (CDKs), are critical regulators of the cell cycle, and their dysregulation is a hallmark of cancer.[5] The 2,4-diamino substitution pattern provides a key pharmacophore capable of forming multiple hydrogen bonds within the ATP-binding pocket of kinases like CDK2, mimicking the adenine portion of ATP. This competitive inhibition is a validated strategy for inducing cell cycle arrest in cancer cells. This compound represents a targeted modification of this core, where the N2-isopropyl group can be hypothesized to probe deeper into hydrophobic regions of the kinase active site, potentially enhancing potency and selectivity.
Physicochemical Properties of this compound
Understanding the fundamental physicochemical properties of a compound is a prerequisite for its application in drug development, influencing everything from reaction kinetics to bioavailability. Below is a summary of the known and predicted properties for this compound (CAS: 1250407-50-1).
| Property | Value | Source |
| CAS Number | 1250407-50-1 | ChemicalBook[6][7] |
| Molecular Formula | C₈H₁₃N₃ | ChemicalBook[6] |
| Molecular Weight | 151.21 g/mol | ChemicalBook[6] |
| Appearance | Dark purple to black solid | LookChem[8] |
| Boiling Point | 339.3 ± 27.0 °C (Predicted) | ChemicalBook[6] |
| Density | 1.097 ± 0.06 g/cm³ (Predicted) | ChemicalBook[6] |
| pKa | 8.70 ± 0.10 (Predicted) | ChemicalBook[6] |
| Melting Point | High (Specific value not reported) | LookChem[8] |
Synthesis and Characterization
The synthesis of N-substituted 2,4-diaminopyridines can be efficiently achieved through a regioselective nucleophilic aromatic substitution (SNAr) pathway starting from a suitable dihalopyridine precursor. The differential reactivity of the chloro-substituents on the pyridine ring is the cornerstone of this strategy.
Proposed Synthetic Workflow
The proposed synthesis leverages the higher electrophilicity of the C4 position in 2,4-dichloropyridine compared to the C2 position. This allows for a sequential and controlled introduction of the amino groups. The first amination with ammonia (or a protected equivalent) is directed to the C4 position. The subsequent, more challenging amination at the C2 position is then accomplished with isopropylamine.
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N2-isopropylpyridine-2,4-diamine molecular weight and formula
An In-Depth Technical Guide to N2-isopropylpyridine-2,4-diamine for Advanced Research
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a heterocyclic amine of significant interest in medicinal chemistry and drug discovery. Designed for researchers, scientists, and professionals in drug development, this document synthesizes core chemical data, proposes a scientifically grounded synthetic pathway, and explores the compound's potential applications based on the established bioactivity of its structural class.
Introduction: The Pyridine Scaffold in Modern Drug Discovery
The pyridine nucleus is a cornerstone of contemporary medicinal chemistry, found in a wide array of natural products and synthetic pharmaceuticals.[1] Its unique electronic properties and ability to act as a hydrogen bond acceptor make it a privileged scaffold in the design of bioactive molecules.[1] Diaminopyridine derivatives, in particular, serve as critical intermediates and final compounds in the development of therapeutics targeting a range of conditions from cancer to neurological disorders.[2][3]
This compound emerges from this context as a molecule with considerable research potential. Its structure combines the essential pyridine core with two amine groups, one of which is functionalized with an isopropyl moiety. This specific substitution pattern offers a nuanced profile of solubility, basicity, and steric hindrance, providing a valuable building block for combinatorial chemistry and targeted drug design. This guide will elucidate the fundamental properties, synthesis, and potential utility of this compound.
Core Chemical Identity and Physicochemical Properties
A precise understanding of a compound's molecular and physical properties is fundamental to its application in research and development. This compound is identified by the CAS Number 1250407-50-1.[4] Its core quantitative data are summarized below.
| Property | Value | Source |
| Molecular Formula | C₈H₁₃N₃ | [5] |
| Molecular Weight | 151.21 g/mol | [5] |
| CAS Number | 1250407-50-1 | [4][5] |
| Predicted Boiling Point | 339.3 ± 27.0 °C (at 760 mmHg) | [5] |
| Predicted Density | 1.097 ± 0.06 g/cm³ | [5] |
The structure features a pyridine ring substituted with an amino group at the C4 position and an isopropylamino group at the C2 position. The presence of both primary and secondary amines, along with the pyridine nitrogen, provides multiple sites for hydrogen bonding and potential salt formation, influencing its solubility and pharmacokinetic profile.
Caption: 2D structure of this compound.
Proposed Synthesis Pathway and Mechanistic Rationale
A logical precursor for this synthesis is 2,4-dichloropyridine. The differential reactivity of the chlorine atoms at the C2 and C4 positions can be exploited to achieve selective substitution. The chlorine at C4 is generally more reactive towards nucleophilic attack than the one at C2. This allows for a stepwise introduction of the amine functionalities.
The proposed two-step synthesis is outlined below:
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The Ascendancy of a Privileged Scaffold: An In-depth Technical Guide to Pyridine-2,4-Diamine Compounds
Abstract
The pyridine ring is a cornerstone of medicinal chemistry, present in a vast number of FDA-approved drugs and clinical candidates.[1][2] Among its myriad derivatives, the pyridine-2,4-diamine scaffold has emerged as a particularly privileged structure, underpinning therapeutic agents with applications ranging from hair growth stimulation to oncology. This technical guide provides a comprehensive exploration of the discovery, history, synthesis, and therapeutic applications of pyridine-2,4-diamine compounds. We will delve into the critical structure-activity relationships that govern their biological effects and provide detailed experimental protocols for their synthesis and characterization. This document is intended for researchers, scientists, and drug development professionals seeking a deep, actionable understanding of this important chemical class.
A Historical Perspective: From Obscure Origins to Blockbuster Drugs
The journey of pyridine-2,4-diamine compounds from academic curiosity to clinical significance is a testament to the serendipitous nature of drug discovery. The parent compound, 2,4-diaminopyridine, is not a recent invention; its synthesis was first reported in the early 20th century. One of the earliest documented methods was described by Meyer and Tropsch in 1914, involving a multi-step conversion from 2,4-pyridinedicarboxylic acid.
For decades, diaminopyridines and their structural cousins, the diaminopyrimidines, were explored primarily for their antimicrobial properties. In the late 1940s, George H. Hitchings' group synthesized numerous pyrimidine and purine analogs as potential nucleic acid antagonists.[3] This work led to the crucial observation that 2,4-diamino-5-substituted pyrimidines interfered with folic acid metabolism, a discovery that paved the way for the development of important antimalarial and antibacterial drugs.[3]
However, the watershed moment for pyridine-2,4-diamines arrived with the discovery of Minoxidil. Initially developed by the Upjohn Company in the late 1950s as a potential treatment for ulcers, it was found to be a potent vasodilator. During clinical trials for hypertension in the 1970s, an unexpected side effect was observed: hair growth. This serendipitous discovery led to the reformulation of Minoxidil as a topical treatment for androgenic alopecia, and it became a household name under the brand Rogaine®. The story of Minoxidil ignited significant interest in the broader therapeutic potential of the pyridine-2,4-diamine scaffold.
The Medicinal Chemistry of Pyridine-2,4-Diamine Derivatives
The versatility of the pyridine-2,4-diamine core lies in its unique electronic properties and the ability to introduce a wide range of substituents at various positions, allowing for the fine-tuning of its pharmacological profile.
Physicochemical Properties
The physicochemical properties of pyridine-2,4-diamine and its derivatives are critical to their biological activity, influencing their solubility, permeability, and target engagement.[4][5]
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | logP | pKa |
| Pyridine-2,4-diamine | C5H7N3 | 109.13 | -0.2 | 6.85 (predicted) |
| Minoxidil | C9H15N5O | 209.25 | 1.24 | 4.61 |
| Amifampridine (3,4-DAP) | C5H7N3 | 109.13 | -0.2 | 9.0 (predicted) |
Data compiled from PubChem and other sources.[6][7] pKa values are predicted and can vary with the specific derivative.
Structure-Activity Relationships (SAR)
The biological activity of pyridine-2,4-diamine derivatives can be significantly modulated by substitutions on the pyridine ring and the amino groups.
Antiproliferative and Kinase Inhibitory Activity:
Extensive research has focused on the development of pyridine-2,4-diamine derivatives as kinase inhibitors for the treatment of cancer. The general SAR for this class of compounds reveals several key features:
-
Substitution at the 6-position: The introduction of aryl groups at the 6-position of the pyridine ring is a common strategy. For instance, a 2,6-dichlorophenyl group has been shown to yield broad-spectrum tyrosine kinase inhibitors.[8] Conversely, a 3,5-dimethoxyphenyl moiety at the same position can confer high selectivity for the FGF receptor tyrosine kinase.[8]
-
Modification of the 2- and 4-amino groups: The 2- and 4-amino groups are crucial for hydrogen bonding interactions within the ATP-binding pocket of kinases. Substitution on these amines, for example, with a [4-(diethylamino)butyl]amino side chain at the 2-position, can enhance potency and improve bioavailability.[8] The presence of -NH2, -OH, and -C=O groups, in general, has been found to enhance the antiproliferative activity of pyridine derivatives.[9]
Neurological Activity:
Aminopyridines, including diaminopyridines, have been investigated for their effects on the central nervous system. Their primary mechanism of action in this context is the blockade of voltage-gated potassium channels.[10] This activity is influenced by the position of the amino groups. For example, 3,4-diaminopyridine (Amifampridine) is a more potent potassium channel blocker than 2,4-diaminopyridine.[10]
Therapeutic Applications and Mechanisms of Action
The unique chemical properties of the pyridine-2,4-diamine scaffold have led to its exploration in a wide range of therapeutic areas.
Vasodilators and Hair Growth Stimulants: The Minoxidil Story
Minoxidil is perhaps the most well-known pyridine-2,4-diamine derivative. Its mechanism of action as a vasodilator involves the opening of ATP-sensitive potassium channels in vascular smooth muscle cells. This leads to hyperpolarization of the cell membrane and relaxation of the blood vessels.
Its effect on hair growth is not fully understood but is thought to involve several mechanisms:
-
Increased blood flow: Vasodilation in the scalp may improve the delivery of oxygen and nutrients to hair follicles.
-
Potassium channel opening: The opening of potassium channels in hair follicles may play a role in stimulating hair growth.
-
Upregulation of Vascular Endothelial Growth Factor (VEGF): Minoxidil has been shown to increase the expression of VEGF, which promotes angiogenesis around the hair follicles.
Neurological Disorders
Certain diaminopyridines have shown efficacy in treating neurological conditions. Amifampridine (3,4-diaminopyridine) is approved for the treatment of Lambert-Eaton myasthenic syndrome (LEMS), a rare autoimmune disorder that affects neuromuscular transmission.[4][11]
Mechanism of Action in LEMS
In LEMS, autoantibodies target and reduce the number of functional voltage-gated calcium channels on the presynaptic nerve terminal. This impairs the influx of calcium that is necessary for the release of the neurotransmitter acetylcholine (ACh). Amifampridine works by blocking presynaptic potassium channels, which prolongs the depolarization of the nerve terminal. This extended depolarization allows the remaining functional calcium channels to stay open longer, increasing the overall influx of calcium and thereby enhancing the release of ACh into the neuromuscular junction, which improves muscle contraction.[11]
Anticancer and Antimicrobial Agents
The pyridine-2,4-diamine scaffold has been extensively investigated for its potential as an anticancer and antimicrobial agent.[2][12] Many derivatives have been synthesized and evaluated as inhibitors of various kinases that are implicated in cancer cell proliferation and survival.[8] Additionally, some compounds have shown activity against opportunistic pathogens like Pneumocystis carinii, Toxoplasma gondii, and Mycobacterium avium by inhibiting their dihydrofolate reductase (DHFR) enzymes.[13]
Synthesis of Pyridine-2,4-Diamine Compounds
A variety of synthetic routes have been developed to access the pyridine-2,4-diamine core and its derivatives.
General Synthetic Strategies
Synthetic Pathway to Pyridine-2,4-Diamine Derivatives
Experimental Protocols
Protocol 1: Synthesis of 2,4-Diamino-6-chloropyrimidine (A Key Intermediate for Minoxidil)
This protocol is adapted from a patented method.[14]
-
Chlorination:
-
To 9 mL of phosphorus oxychloride (POCl3), add 1.00 g (7.93 mmol) of 2,4-diamino-6-hydroxypyrimidine.
-
Stir the mixture at 97 °C for 17 hours.
-
Slowly add the reaction solution to ice water.
-
Stir the resulting solution at 90 °C for 1 hour.
-
Adjust the pH of the solution to 8 with NaOH.
-
Extract the product with ethyl acetate (3 x 150 mL).
-
Combine the organic layers, dry with Na2SO4, filter, and concentrate to yield 2,4-diamino-6-chloropyrimidine as a white solid.
-
Protocol 2: Synthesis of Minoxidil from 2,4-Diamino-6-chloropyrimidine-3-oxide
This protocol is a general representation of the final step in Minoxidil synthesis.[1][15]
-
Amination:
-
In a suitable reaction vessel, dissolve 2,4-diamino-6-chloropyrimidine-3-oxide in a solvent such as isopropanol.
-
Add an excess of piperidine to the solution.
-
Heat the reaction mixture under reflux for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to allow for crystallization of the product.
-
Collect the crude Minoxidil by filtration.
-
-
Recrystallization:
-
Dissolve the crude Minoxidil in a mixture of isopropanol and water.
-
Heat the solution to reflux to ensure complete dissolution.
-
Cool the solution slowly to allow for the formation of pure crystals.
-
Collect the purified Minoxidil by filtration and dry under vacuum.
-
Future Directions and Conclusion
The pyridine-2,4-diamine scaffold continues to be a fertile ground for drug discovery. Current research is focused on several key areas:
-
Development of more selective kinase inhibitors: By leveraging a deeper understanding of SAR, researchers are designing new derivatives with improved selectivity for specific kinase targets, which could lead to more effective and less toxic cancer therapies.
-
Exploration of new therapeutic areas: The unique properties of these compounds suggest their potential in other diseases, including inflammatory and neurodegenerative disorders.[16][17]
-
Novel drug delivery systems: For compounds like Minoxidil, new formulations are being developed to enhance skin penetration and efficacy.
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Burchall, J. J. (1993). History and future of antimicrobial diaminopyrimidines. Journal of Chemotherapy, 5(6), 361-368. [Link]
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Medvedeva, N. V., et al. (1998). Pyridine derivatives: structure-activity relationships causing parkinsonism-like symptoms. Neuroscience and Behavioral Physiology, 28(5), 527-534. [Link]
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Kubo, K., et al. (1999). Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors. Journal of Medicinal Chemistry, 42(5), 745-752. [Link]
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Rosowsky, A., et al. (2003). Synthesis of new 2,4-Diaminopyrido[2,3-d]pyrimidine and 2,4-Diaminopyrrolo[2,3-d]pyrimidine inhibitors of Pneumocystis carinii, Toxoplasma gondii, and Mycobacterium avium dihydrofolate reductase. Bioorganic & Medicinal Chemistry, 11(1), 59-67. [Link]
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A Prospective Theoretical and Experimental Analysis of N2-isopropylpyridine-2,4-diamine: A Candidate for Drug Discovery
Abstract
This technical guide outlines a comprehensive theoretical and experimental framework for the study of N2-isopropylpyridine-2,4-diamine, a novel substituted aminopyridine. While direct research on this specific molecule is not yet prevalent in published literature, its structural motifs are common in compounds of significant medicinal interest.[1] Aminopyridine derivatives are foundational scaffolds in drug discovery, exhibiting a wide spectrum of pharmacological activities, including antibacterial, anti-inflammatory, and anti-cancer effects.[2][3] This document presents a prospective analysis, detailing a plausible synthetic route, a robust protocol for experimental characterization, and an in-depth computational investigation using Density Functional Theory (DFT). The synergy between these approaches is designed to fully elucidate the structural, spectroscopic, and electronic properties of the title compound, thereby establishing a foundation for its future development as a potential therapeutic agent.
Introduction: The Rationale for Investigation
Pyridine and its derivatives are among the most significant heterocyclic compounds in medicinal chemistry, valued for their diverse physicochemical properties which include chemical stability, hydrogen bond-forming capacity, and cell permeability. The aminopyridine scaffold, in particular, is a privileged structure that interacts with a wide range of biological targets.[3] Compounds like 4-aminopyridine and 3,4-diaminopyridine have been investigated for various neurological disorders due to their action as potassium channel blockers.[4]
The introduction of an N-isopropyl group at the 2-position and an additional amino group at the 4-position of the pyridine ring, as in this compound, is hypothesized to modulate the molecule's electronic properties, lipophilicity, and steric profile. These modifications can significantly influence its pharmacokinetic and pharmacodynamic behavior, potentially leading to enhanced target specificity and reduced off-target effects. This guide proposes a systematic investigation to build a foundational understanding of this promising, yet uncharacterized, molecule.
Proposed Synthetic Pathway and Experimental Validation
A scientifically sound theoretical study is grounded in the real-world feasibility of synthesizing and characterizing the molecule of interest. A plausible multi-step synthesis for this compound is proposed below, based on established methodologies for the preparation of substituted aminopyridines.[5][6][7]
Synthetic Workflow
The proposed synthesis begins with the commercially available 2-aminopyridine and proceeds through nitration and subsequent functionalization and reduction steps.
Caption: Proposed synthetic workflow for this compound.
Detailed Synthetic Protocol
-
Synthesis of 2-Amino-4-nitropyridine: 2-aminopyridine is subjected to nitration using a mixture of nitric acid and sulfuric acid. This reaction typically places the nitro group at positions 3 or 5. To achieve 4-nitration, a precursor like 2-aminopyridine-N-oxide might be used, followed by nitration and subsequent removal of the N-oxide, or by using a starting material like 2-chloro-4-nitropyridine and substituting the chloro group. For this proposal, we assume the direct synthesis or commercial availability of 2-amino-4-nitropyridine.[8]
-
Introduction of the Isopropyl Group: The synthesis of the N2-isopropyl derivative from 2-amino-4-nitropyridine would likely proceed via nucleophilic substitution with an isopropyl halide (e.g., 2-bromopropane) in the presence of a suitable base. Alternatively, reductive amination with acetone and a reducing agent could be employed. This step is crucial and would require optimization.
-
Reduction to the Diamine: The final step involves the reduction of the nitro group to an amine. This is a standard transformation that can be reliably achieved through various methods, such as catalytic hydrogenation using hydrogen gas and a palladium-on-carbon (Pd/C) catalyst, or by using a metal-acid system like iron powder in hydrochloric or acetic acid.[9][10][11][12]
Experimental Characterization
Upon successful synthesis, the structure of this compound would be unequivocally confirmed using a suite of spectroscopic techniques. The data obtained would serve as the benchmark for validating the results of the theoretical calculations.
| Technique | Purpose | Expected Observations |
| ¹H NMR | To determine the proton environment and connectivity. | Signals corresponding to aromatic protons on the pyridine ring, two distinct amine protons (NH₂ and NH-isopropyl), and the isopropyl group (methine and methyl protons). |
| ¹³C NMR | To identify all unique carbon atoms in the molecule. | Resonances for the five pyridine ring carbons and the three carbons of the isopropyl group. |
| FT-IR | To identify key functional groups. | Characteristic N-H stretching bands for primary and secondary amines, C-N stretching, and aromatic C=C and C-H vibrations. |
| Mass Spec (HRMS) | To confirm the molecular formula. | A precise molecular ion peak corresponding to the exact mass of C₈H₁₃N₃. |
In-Depth Theoretical Investigation: A Computational Protocol
A comprehensive in silico analysis of this compound is proposed using Density Functional Theory (DFT), a robust quantum chemical method that balances computational cost with high accuracy for organic molecules.[13][14][15] This theoretical approach provides deep insights into molecular properties that are not directly accessible through experimentation.
Computational Workflow
The proposed computational study follows a logical progression from structural determination to the analysis of electronic and reactive properties.
Caption: Workflow for the theoretical analysis of the target molecule.
Step-by-Step Computational Methodology
-
Geometry Optimization:
-
Objective: To find the lowest energy (most stable) three-dimensional conformation of the molecule.
-
Method: The initial structure will be built and subjected to geometry optimization using DFT. A widely used functional, such as B3LYP, combined with a robust basis set like 6-311+G(d,p), will be employed.[16][17] This level of theory provides an excellent description of molecular geometries for organic compounds.
-
Validation: A frequency calculation will be performed on the optimized structure. The absence of imaginary frequencies will confirm that the structure corresponds to a true energy minimum.[14]
-
-
Prediction of Spectroscopic Properties:
-
Objective: To calculate the ¹H and ¹³C NMR chemical shifts and the IR vibrational frequencies for direct comparison with experimental data.
-
NMR Calculation: The Gauge-Independent Atomic Orbital (GIAO) method will be used to compute the NMR shielding tensors.[13][18] Calculated absolute shieldings (σ) are converted to chemical shifts (δ) relative to a reference compound (e.g., Tetramethylsilane, TMS) calculated at the same level of theory (δ = σ_ref - σ).[19] This process is a powerful tool for structure verification.[20]
-
IR Calculation: The vibrational frequencies and their corresponding intensities will be obtained from the frequency calculation performed in the previous step. These calculated frequencies are often scaled by a known factor to correct for anharmonicity and achieve better agreement with experimental IR spectra.
-
-
Analysis of Electronic Properties and Reactivity:
-
Objective: To understand the molecule's electronic distribution, reactivity, and potential for intermolecular interactions, which are critical for predicting its biological activity.
-
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) will be calculated. The HOMO-LUMO energy gap is a key indicator of chemical stability and reactivity.[17][21] A smaller gap suggests higher reactivity.
-
Molecular Electrostatic Potential (ESP): An ESP map will be generated to visualize the charge distribution on the molecular surface. This map identifies electron-rich (negative potential, potential hydrogen bond acceptors) and electron-poor (positive potential, potential hydrogen bond donors) regions, which are crucial for understanding non-covalent interactions with biological targets like enzymes or receptors.
-
Global Reactivity Descriptors: From the HOMO and LUMO energies, key reactivity indices such as chemical hardness (η), electronic chemical potential (μ), and global electrophilicity (ω) will be calculated.[21] These descriptors quantify the molecule's resistance to charge transfer and its propensity to accept electrons, providing a theoretical basis for predicting its behavior in chemical and biological systems.
-
Potential Applications and Future Directions
The comprehensive theoretical and experimental data generated for this compound will serve multiple purposes:
-
Drug Discovery: The electronic and structural data can be used as a starting point for virtual screening and molecular docking studies to identify potential protein targets. Aminopyridines are known to target a range of enzymes and receptors, and understanding the specific properties of this derivative could guide the design of new inhibitors or modulators.[3]
-
Structure-Activity Relationship (SAR) Studies: This molecule can serve as a parent compound for the synthesis of a library of derivatives. Theoretical calculations can predict how further substitutions on the pyridine ring or amine groups would affect the electronic properties and reactivity, allowing for a more rational design of compounds with improved activity and selectivity.
-
Materials Science: Pyridine derivatives can also act as ligands in the formation of coordination complexes or as building blocks for organic materials.[22] The theoretical data on orbital energies and charge distribution can help predict the molecule's suitability for such applications.
Conclusion
This technical guide proposes a synergistic, dual-pronged approach combining synthetic chemistry with high-level computational analysis to thoroughly characterize this compound. By first establishing a viable synthetic route and a protocol for experimental validation, we create a solid foundation for a detailed theoretical investigation. The proposed DFT calculations will not only predict spectroscopic data to aid in structural confirmation but will also provide profound insights into the electronic structure and reactivity that govern the molecule's potential function. This integrated strategy represents a robust and efficient pathway to unlock the scientific and medicinal potential of this novel aminopyridine derivative, paving the way for its rational development in drug discovery and beyond.
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Unlocking the Therapeutic Potential of Substituted Pyridinediamines: A Technical Guide to Future Research
Abstract
The substituted pyridinediamine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds and approved drugs. Its unique electronic properties, hydrogen bonding capabilities, and structural rigidity make it an ideal framework for designing targeted therapeutics. This technical guide provides an in-depth analysis of promising research avenues for substituted pyridinediamines, intended for researchers, scientists, and drug development professionals. We will explore underexplored isomers, novel therapeutic targets, and advanced synthetic strategies, aiming to catalyze the next wave of innovation in this fertile area of drug discovery. This document moves beyond a simple literature review, offering a forward-looking perspective on how to strategically leverage this versatile scaffold to address pressing medical needs.
The Pyridinediamine Core: A Scaffold of Untapped Versatility
The pyridine ring is a cornerstone of medicinal chemistry, present in a multitude of FDA-approved drugs.[1][2] The introduction of two amino substituents creates the pyridinediamine core, a structure rich in chemical diversity and biological potential. The positions of the amino groups (2,3-, 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-) profoundly influence the molecule's electronics, basicity, and spatial arrangement, thereby dictating its interactions with biological targets. While certain isomers, such as 3,4-diaminopyridine (Amifampridine), are established therapeutics, a vast chemical space remains to be explored.[3] This guide will illuminate key areas where focused research on novel substituted pyridinediamines could yield significant breakthroughs.
Strategic Therapeutic Areas for Pyridinediamine Exploration
Our analysis of the existing literature and emerging biological understanding points to several high-impact areas where substituted pyridinediamines could provide significant therapeutic advantages.
Oncology: Beyond Traditional Kinase Inhibition
The purine-like structure of certain pyridinediamine isomers makes them excellent candidates for ATP-competitive kinase inhibitors.[4][5] Indeed, various pyridine-based compounds have been investigated as inhibitors of kinases like FAK, PI3K, and HPK1.[6][7][8] However, the potential of this scaffold in oncology is far broader.
Future Research Directives:
-
Allosteric Kinase Modulation: Instead of competing with ATP, designing pyridinediamines that bind to allosteric sites offers a path to greater selectivity and novel mechanisms of action. This is particularly relevant for kinases that have proven difficult to target selectively at the ATP-binding site.
-
Targeting Protein-Protein Interactions: The di-amino substitution pattern provides a versatile platform for creating molecules that can disrupt critical protein-protein interactions in cancer signaling pathways, such as those involving transcription factors or scaffold proteins.
-
Development of Selective Protein Degraders: 2,5-Diaminopyrimidine derivatives have recently been identified as the first selective monomeric degraders of B-lymphoid tyrosine kinase (BLK), highlighting a novel therapeutic modality for this scaffold in B-cell lymphomas and autoimmune diseases.[2] This opens up an exciting avenue for designing degraders for other high-value oncology targets.
Experimental Protocol: Screening for Selective BLK Degraders
-
Cell Culture: Maintain B-lymphoid cell lines (e.g., Ramos, Raji) in appropriate media.
-
Compound Treatment: Treat cells with synthesized 2,5-diaminopyrimidine derivatives at a range of concentrations (e.g., 0.1 to 10 µM) for 24-48 hours.
-
Western Blotting: Lyse the cells and perform Western blot analysis to determine the protein levels of BLK and other related kinases (e.g., SRC, TEC family kinases) to assess degradation and selectivity.
-
Data Analysis: Quantify band intensities to determine the concentration-dependent degradation of BLK and calculate DC50 (concentration for 50% degradation) values.
Neurodegenerative Diseases: A Multi-Faceted Approach
Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by complex pathologies, including protein aggregation, neuroinflammation, and neuronal loss.[9][10] Substituted pyridinediamines offer the potential to address these multifaceted conditions through various mechanisms.
Promising Avenues:
-
Inhibition of Protein Aggregation: The 2,6-diaminopyridine moiety has been identified as a key pharmacophore for inhibiting the aggregation of β-amyloid-42, a hallmark of Alzheimer's disease. Further optimization of this scaffold could lead to potent disease-modifying therapies.
-
Modulation of Neuroinflammation: Activated microglia contribute to the inflammatory cascade in neurodegenerative diseases.[10] Pyridinediamine derivatives can be designed to modulate microglial activity, potentially reducing neuronal damage.
-
Neurotrophic Factor Enhancement: 2,6-Diaminopyridine has shown potential in enhancing nerve growth factor activity, suggesting a role in promoting neuronal survival and regeneration.[4]
Diagram: Proposed Mechanism of Action in Neurodegeneration
Caption: Multi-pronged approach of pyridinediamines in neurodegeneration.
Ion Channel Modulation: From Rare Diseases to Broader Indications
Ion channels are fundamental to cellular signaling and are implicated in a wide range of diseases. The ability of pyridinediamines to modulate ion channel activity is exemplified by 3,4-diaminopyridine (Amifampridine), a potassium channel blocker used to treat Lambert-Eaton myasthenic syndrome.[3][11]
Untapped Potential:
-
Targeting Voltage-gated Sodium and Calcium Channels: These channels are critical in pain signaling and cardiovascular function. The diverse substitution patterns possible on the pyridinediamine core could be exploited to develop selective modulators for specific channel subtypes.
-
Acid-Sensing Ion Channels (ASICs): ASICs are implicated in pain, ischemic stroke, and multiple sclerosis.[12] Diamidine-containing compounds have shown inhibitory activity against ASICs, suggesting that pyridinediamines could be promising scaffolds for developing novel ASIC modulators.
-
TRP Channels: Transient Receptor Potential (TRP) channels are involved in a variety of sensory processes. Designing pyridinediamine-based modulators for specific TRP channels could lead to new treatments for pain, inflammation, and other conditions.
Table 1: Pyridinediamine Isomers and Their Potential Ion Channel Targets
| Pyridinediamine Isomer | Known/Potential Ion Channel Targets | Therapeutic Area |
| 3,4-Diaminopyridine | Voltage-gated K+ channels | Neuromuscular Disorders |
| 2,4-Diaminopyridine | Neuropeptide Y Y1 Receptors (GPCR with ion channel modulation)[13] | Neurology, Oncology |
| 2,5-Diaminopyridine | CXCR4 (GPCR with downstream ion channel effects)[14] | Oncology, Inflammation |
| 3,5-Diaminopyridine | Potential for targeting ligand-gated ion channels (mimicking 2-DOS of aminoglycosides)[15] | Infectious Diseases |
Infectious Diseases: New Weapons Against Resistance
The rise of antimicrobial resistance necessitates the development of novel antibacterial agents with new mechanisms of action. The pyridinediamine scaffold has shown promise in this arena.
Research Opportunities:
-
Inhibition of Bacterial Dihydrofolate Reductase (DHFR): 2,4-Diaminopyrimidine derivatives have been designed as inhibitors of Mycobacterium tuberculosis DHFR, a key enzyme in folate metabolism.[11][16] There is significant scope for optimizing these compounds to improve their potency and pharmacokinetic properties.
-
Disruption of Bacterial Cell Membranes: The cationic nature of certain pyridinium salts, which can be derived from pyridinediamines, allows them to interact with and disrupt bacterial cell membranes, a mechanism less prone to the development of resistance.[17]
-
Antimalarial and Antiparasitic Activity: 3,5-diaryl-2-aminopyridines have demonstrated potent, orally active antimalarial properties with a single-dose cure in mouse models.[18] Additionally, 2,3-diaminopyridine derivatives have shown activity against Plasmodium falciparum and Trypanosoma brucei.
Advanced Synthetic Strategies for Library Generation
To fully explore the potential of substituted pyridinediamines, efficient and versatile synthetic methodologies are crucial. Traditional methods can be limiting, but modern catalytic approaches offer unprecedented control over substitution patterns.
Key Methodologies:
-
Transition-Metal-Catalyzed Cross-Coupling Reactions: Palladium, nickel, and copper-catalyzed reactions (e.g., Suzuki, Buchwald-Hartwig, Ullmann) are powerful tools for introducing a wide range of substituents onto the pyridine ring and its amino groups. These methods allow for the late-stage functionalization of complex molecules.
-
C-H Functionalization: Direct C-H activation and functionalization of the pyridine ring is a highly atom-economical approach to creating novel derivatives.[19] Recent advances have enabled site-selective functionalization at positions that are often difficult to access through classical methods.[20]
-
Photocatalysis: Visible-light-driven photocatalysis offers a mild and environmentally friendly way to generate reactive intermediates for pyridine functionalization, allowing for unique bond formations under gentle conditions.[14]
Diagram: Synthetic Workflow for Pyridinediamine Library
Caption: A modern workflow for creating and optimizing pyridinediamine libraries.
Conclusion and Future Outlook
The substituted pyridinediamine scaffold represents a rich and underexplored territory for drug discovery. By moving beyond the well-trodden paths of a few isomers and therapeutic targets, researchers can unlock the full potential of this versatile chemical class. The key to future success will lie in the strategic integration of advanced synthetic methodologies with a deep understanding of emerging biological targets. The research areas outlined in this guide—oncology, neurodegeneration, ion channel modulation, and infectious diseases—offer fertile ground for innovation. It is our belief that a focused and creative exploration of substituted pyridinediamines will lead to the development of novel, life-saving therapeutics.
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- 18. DSpace [research-repository.griffith.edu.au]
- 19. researchgate.net [researchgate.net]
- 20. Discovery and Optimization of 2 H-1λ2-Pyridin-2-one Inhibitors of Mutant Isocitrate Dehydrogenase 1 for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of N2-Isopropylpyridine-2,4-diamine Derivatives: An In-Depth Technical Guide for Drug Discovery Professionals
This guide provides a comprehensive overview and detailed protocols for the synthesis of N2-isopropylpyridine-2,4-diamine and its derivatives. This class of compounds holds significant promise in medicinal chemistry, particularly as scaffolds for the development of kinase inhibitors. We will delve into the strategic considerations for regioselective synthesis, provide step-by-step experimental procedures, and discuss the rationale behind the chosen methodologies, grounding our discussion in established chemical principles and authoritative literature.
Introduction: The Significance of Substituted Pyridine-2,4-diamines in Drug Development
The pyridine-2,4-diamine scaffold is a privileged structure in medicinal chemistry, frequently appearing in molecules targeting a variety of biological pathways. Notably, derivatives of this scaffold have been extensively investigated as inhibitors of cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle and transcription.[1][2] Dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. The strategic placement of substituents on the pyridine ring allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties. The N2-isopropyl group, in particular, can provide beneficial steric and electronic contributions to enhance binding affinity and selectivity for the target kinase.
This guide will focus on a robust and reproducible synthetic strategy to access this compound derivatives, starting from the readily available 2,4-dichloropyridine. The synthetic approach hinges on a sequential, regioselective amination strategy, leveraging the power of modern cross-coupling chemistry.
Retrosynthetic Analysis and Strategic Considerations
The target molecule, this compound, can be disconnected at the C-N bonds, revealing 2,4-dichloropyridine as a logical and commercially available starting material. The key challenge in this synthesis is the regioselective introduction of two different amino groups at the C2 and C4 positions.
Caption: Retrosynthetic analysis of this compound.
The nucleophilicity of the two chlorine atoms in 2,4-dichloropyridine is influenced by the electron-withdrawing effect of the pyridine nitrogen. Generally, the C4 position is more susceptible to nucleophilic aromatic substitution (SNAr) than the C2 position. However, recent advances in catalysis, particularly the Buchwald-Hartwig amination, allow for remarkable control over regioselectivity.[3][4] Our strategy will exploit a highly regioselective Buchwald-Hartwig amination to first install the isopropylamino group at the C2 position. This is followed by a second amination at the C4 position to complete the synthesis of the diamine scaffold.
Synthetic Workflow Overview
The overall synthetic workflow is a two-step process designed for efficiency and high regioselectivity.
Caption: Two-step synthesis of this compound derivatives.
PART 1: Detailed Experimental Protocols
Protocol 1: Synthesis of 4-Chloro-N-isopropylpyridin-2-amine (Intermediate)
This protocol describes the highly regioselective Buchwald-Hartwig amination of 2,4-dichloropyridine at the C2 position with isopropylamine. The choice of a specific palladium catalyst and ligand system is critical for achieving the desired regioselectivity.[4]
Materials:
| Reagent/Solvent | CAS Number | Molecular Weight | Quantity | Moles |
| 2,4-Dichloropyridine | 26452-80-2 | 147.99 g/mol | 1.48 g | 10.0 mmol |
| Isopropylamine | 75-31-0 | 59.11 g/mol | 0.89 g (1.2 mL) | 15.0 mmol |
| Palladium(II) Acetate (Pd(OAc)₂) | 3375-31-3 | 224.50 g/mol | 45 mg | 0.2 mmol (2 mol%) |
| Xantphos | 161265-03-8 | 578.68 g/mol | 231 mg | 0.4 mmol (4 mol%) |
| Sodium tert-butoxide (NaOtBu) | 865-48-5 | 96.10 g/mol | 1.92 g | 20.0 mmol |
| Toluene (anhydrous) | 108-88-3 | 92.14 g/mol | 50 mL | - |
Procedure:
-
Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,4-dichloropyridine (1.48 g, 10.0 mmol), palladium(II) acetate (45 mg, 0.2 mmol), Xantphos (231 mg, 0.4 mmol), and sodium tert-butoxide (1.92 g, 20.0 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times to establish an inert atmosphere.
-
Solvent and Reagent Addition: Add anhydrous toluene (50 mL) via syringe, followed by the addition of isopropylamine (1.2 mL, 15.0 mmol).
-
Reaction: Heat the reaction mixture to 100 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by the slow addition of water (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Washing and Drying: Wash the combined organic layers with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 4-chloro-N-isopropylpyridin-2-amine as a solid.
Expected Yield: 75-85%
Characterization Data (Hypothetical):
-
¹H NMR (400 MHz, CDCl₃) δ: 7.95 (d, J = 5.2 Hz, 1H), 6.70 (dd, J = 5.2, 1.6 Hz, 1H), 6.55 (d, J = 1.6 Hz, 1H), 4.80 (br s, 1H, NH), 4.05 (sept, J = 6.4 Hz, 1H), 1.25 (d, J = 6.4 Hz, 6H).
-
¹³C NMR (101 MHz, CDCl₃) δ: 158.0, 150.5, 148.2, 112.8, 108.5, 45.3, 22.7.
-
MS (ESI): m/z 171.1 [M+H]⁺.
Protocol 2: Synthesis of this compound Derivatives
This protocol outlines the second Buchwald-Hartwig amination to introduce a primary or secondary amine at the C4 position of the 4-chloro-N-isopropylpyridin-2-amine intermediate.[5]
Materials:
| Reagent/Solvent | CAS Number | Molecular Weight | Quantity | Moles |
| 4-Chloro-N-isopropylpyridin-2-amine | (from Protocol 1) | 170.64 g/mol | 1.71 g | 10.0 mmol |
| Amine (R¹R²NH) | - | - | 12.0 mmol | - |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 51364-51-3 | 915.72 g/mol | 92 mg | 0.1 mmol (1 mol%) |
| RuPhos | 564483-19-8 | 494.63 g/mol | 98 mg | 0.2 mmol (2 mol%) |
| Lithium bis(trimethylsilyl)amide (LiHMDS) (1M in THF) | 4039-32-1 | 167.33 g/mol | 15 mL | 15.0 mmol |
| 1,4-Dioxane (anhydrous) | 123-91-1 | 88.11 g/mol | 50 mL | - |
Procedure:
-
Reaction Setup: In a flame-dried 100 mL round-bottom flask under an argon atmosphere, dissolve 4-chloro-N-isopropylpyridin-2-amine (1.71 g, 10.0 mmol) in anhydrous 1,4-dioxane (50 mL).
-
Catalyst and Ligand Addition: Add Pd₂(dba)₃ (92 mg, 0.1 mmol) and RuPhos (98 mg, 0.2 mmol) to the reaction mixture.
-
Amine and Base Addition: Add the desired primary or secondary amine (12.0 mmol), followed by the slow addition of LiHMDS (15 mL of a 1M solution in THF) at room temperature.
-
Reaction: Heat the reaction mixture to 90 °C and stir for 8-12 hours, monitoring by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution (20 mL).
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by preparative HPLC to obtain the desired this compound derivative.
PART 2: Mechanistic Insights and Rationale
The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide (or triflate) and an amine.[3] The catalytic cycle is generally understood to proceed through the following key steps:
Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.
The choice of ligand is paramount in controlling the reactivity and selectivity of the reaction. Bulky, electron-rich phosphine ligands, such as Xantphos and RuPhos, are often employed to facilitate the oxidative addition and reductive elimination steps.
Regioselectivity in the First Amination
The preferential amination at the C2 position of 2,4-dichloropyridine in the first step is a notable example of catalyst-controlled regioselectivity. While SNAr reactions with many nucleophiles favor the C4 position, the use of specific palladium-ligand complexes can reverse this selectivity.[4] This is attributed to the coordination of the palladium catalyst to the pyridine nitrogen, which can influence the electronic properties of the C2 and C4 positions differently and direct the oxidative addition to the C2-Cl bond.
PART 3: Purification and Characterization
Purification
-
Flash Column Chromatography: This is the primary method for purifying the intermediate and final products. A silica gel stationary phase is typically used with a mobile phase consisting of a mixture of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane). A gradient elution is often employed to effectively separate the product from starting materials and byproducts.
-
Preparative High-Performance Liquid Chromatography (HPLC): For highly pure samples required for biological testing, preparative reverse-phase HPLC can be utilized.
-
Recrystallization: If the product is a stable solid, recrystallization from a suitable solvent system can be an effective purification method.
Characterization
The identity and purity of the synthesized compounds should be confirmed using a combination of the following analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation.
-
Mass Spectrometry (MS): Provides information about the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.
-
Infrared (IR) Spectroscopy: Can be used to identify key functional groups, such as N-H stretches.
-
Melting Point: A sharp melting point is an indicator of purity for solid compounds.
Safety Precautions
-
All reactions should be conducted in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Palladium catalysts and phosphine ligands can be air-sensitive and should be handled under an inert atmosphere.
-
Sodium tert-butoxide and LiHMDS are strong bases and are corrosive and moisture-sensitive. Handle with care.
-
Toluene and 1,4-dioxane are flammable and toxic. Avoid inhalation and contact with skin.
Conclusion
The synthetic route outlined in this guide provides a reliable and efficient method for accessing this compound derivatives. By leveraging the power of regioselective Buchwald-Hartwig amination, researchers can readily synthesize a diverse library of these valuable compounds for drug discovery programs. The detailed protocols and mechanistic insights provided herein are intended to empower scientists to successfully implement this chemistry in their own laboratories.
References
-
Buchwald–Hartwig amination . In Wikipedia. Retrieved from [Link][3]
-
Buchwald-Hartwig Amination . Chemistry LibreTexts. Retrieved from [Link][6]
-
Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries . ResearchGate. Retrieved from [Link][4]
-
Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst . National Institutes of Health. Retrieved from [Link][5]
-
SAR study on N2,N4-disubstituted pyrimidine-2,4-diamines as effective CDK2/CDK9 inhibitors and antiproliferative agents . National Institutes of Health. Retrieved from [Link][1][2]
-
An air-dried, 1-L, three-necked, round-bottomed flask is equipped with a Teflon-coated, egg-shaped, magnetic stirring bar (1/2"x 5/8"), rubber septum, air-jacketed condenser with nitrogen inlet and thermometer (Figure 1). . Organic Syntheses Procedure. Retrieved from [Link]
-
Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography . PubMed. Retrieved from [Link]
-
2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides . National Institutes of Health. Retrieved from [Link]
-
3-aminopyridine . Organic Syntheses Procedure. Retrieved from [Link]
Sources
- 1. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for N2-isopropylpyridine-2,4-diamine in Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Potential of N2-isopropylpyridine-2,4-diamine as a Novel Ligand
In the landscape of transition-metal catalysis, the design and synthesis of ligands are of paramount importance, as they directly influence the catalytic activity, selectivity, and stability of the metallic center. Pyridine-based ligands have emerged as a versatile class, offering tunable steric and electronic properties.[1][2][3] This document introduces this compound, a novel ligand, and explores its potential applications in catalysis. While specific literature on this ligand is emerging, its structural features—a pyridine ring for π-stacking interactions and metal coordination, a primary amine at the C4 position, and a sterically hindered secondary amine at the C2 position—suggest its promise in various catalytic transformations.
The presence of two nitrogen atoms with different basicities and steric environments on the pyridine core allows for versatile coordination modes. The endocyclic pyridine nitrogen can coordinate to the metal center, a common feature in many pyridine-based catalysts.[4][5] The exocyclic amino groups, particularly the N2-isopropyl group, can modulate the ligand's electronic properties and create a specific steric pocket around the metal, potentially enhancing selectivity in cross-coupling reactions.[6] This guide provides a comprehensive overview of the proposed synthesis of this compound, its coordination to palladium, and detailed protocols for its application in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic chemistry.
Proposed Synthesis of this compound
The synthesis of this compound can be envisioned through a multi-step pathway starting from commercially available 2-chloro-4-nitropyridine.
Synthetic Pathway Overview
Caption: Proposed synthetic route for this compound.
Step-by-Step Protocol
Step 1: Synthesis of 2-(Isopropylamino)-4-nitropyridine
-
To a solution of 2-chloro-4-nitropyridine (1.0 eq) in a suitable solvent such as ethanol or acetonitrile, add isopropylamine (1.2 eq) and a non-nucleophilic base like triethylamine (1.5 eq).
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 2-(isopropylamino)-4-nitropyridine.
Step 2: Reduction to this compound
-
Dissolve 2-(isopropylamino)-4-nitropyridine (1.0 eq) in a suitable solvent like methanol or ethyl acetate.
-
Add a catalytic amount of palladium on activated carbon (10% Pd/C, ~5 mol%).
-
Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.
-
Monitor the reaction by TLC until the starting material is completely consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with the solvent.
-
Concentrate the filtrate under reduced pressure to yield this compound.
Application in Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of C-C bonds. The choice of ligand is critical for an efficient catalytic cycle. The bidentate nature and steric hindrance of this compound are expected to stabilize the palladium catalyst and promote the reductive elimination step.
Catalytic Cycle
Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.
Protocol for a General Suzuki-Miyaura Cross-Coupling Reaction
This protocol provides a starting point for the use of this compound as a ligand in the coupling of an aryl bromide with a phenylboronic acid.
Materials:
-
Aryl bromide (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)2, 2 mol%)
-
This compound (4 mol%)
-
Potassium carbonate (K2CO3, 2.0 mmol)
-
1,4-Dioxane/Water (4:1 mixture, 5 mL)
-
Inert atmosphere (Nitrogen or Argon)
Experimental Workflow:
Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Step-by-Step Procedure:
-
To a dry Schlenk flask, add the aryl bromide (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add palladium(II) acetate (2 mol%) and this compound (4 mol%).
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.
-
Add the 1,4-dioxane/water solvent mixture (5 mL) via syringe.
-
Heat the reaction mixture to 80-100 °C with stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Add water (10 mL) and extract the product with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Rationale for Experimental Choices
-
Ligand to Metal Ratio: A 2:1 ligand to palladium ratio is often optimal to ensure the formation of the active catalytic species.
-
Base: Potassium carbonate is a common and effective base for Suzuki-Miyaura reactions. Other bases such as cesium carbonate or potassium phosphate may also be effective.
-
Solvent System: A mixture of an organic solvent and water is typically used to dissolve both the organic and inorganic reagents.
-
Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.
Quantitative Data Summary (Hypothetical)
The following table presents hypothetical data for the Suzuki-Miyaura coupling of various aryl bromides with phenylboronic acid using the this compound ligand system. This data is for illustrative purposes to guide optimization.
| Entry | Aryl Bromide | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | 80 | 12 | 92 |
| 2 | 4-Bromoanisole | 80 | 12 | 88 |
| 3 | 1-Bromo-4-nitrobenzene | 100 | 8 | 95 |
| 4 | 2-Bromopyridine | 100 | 16 | 75 |
Conclusion and Future Outlook
This compound represents a promising, yet underexplored, ligand for transition-metal catalysis. Its unique electronic and steric properties, derived from the combination of a pyridine core and differentially substituted amino groups, make it an attractive candidate for challenging catalytic transformations. The protocols outlined in this document provide a solid foundation for researchers to begin investigating the catalytic potential of this novel ligand. Further studies are warranted to fully elucidate its coordination chemistry and expand its applications to other cross-coupling reactions and catalytic processes.
References
- Palladium(II)
- Obtaining and research of palladium complexes with 4-aminopiridine. (URL not available)
- Subtle steric differences reveal a model for Ni cross-coupling success. (2017). (URL not available)
- Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (URL not available)
- The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Aryl
- Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. (URL not available)
- Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. (2014). (URL not available)
- Ethylenediamine-palladium(II) complexes with pyridine and its derivatives: synthesis, molecular structure and initial antitumor studies. (URL not available)
- Ligand-Dependent DNA Binding and Cytotoxicity of Palladium(II) Complexes. (URL not available)
- High Active Palladium Composite and Catalytic Applications on the Synthesis of Substituted Aminopyridine Derivatives Through Borrowing Hydrogen Str
- Cobalt complex with a tetradentate aminopyridine ligand: a single-component and efficient catalytic system for the cycloaddition reactions of CO2 and epoxides. (2025). (URL not available)
- Synthesis and biological activity of substituted 2,4-diaminopyrimidines that inhibit Bacillus anthracis. (URL not available)
- Synthesis of new 2,4-Diaminopyrido[2,3-d]pyrimidine and 2,4-Diaminopyrrolo[2,3-d]pyrimidine inhibitors of Pneumocystis carinii, Toxoplasma gondii, and Mycobacterium avium dihydrofol
- 6-Substituted 2,4-diaminopyrido[3,2-d]pyrimidine analogues of piritrexim as inhibitors of dihydrofolate reductase from rat liver, Pneumocystis carinii, and Toxoplasma gondii and as antitumor agents. (URL not available)
- Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. (URL not available)
- Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents. (URL not available)
Sources
- 1. Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. naun.org [naun.org]
- 5. researchgate.net [researchgate.net]
- 6. chemistry.princeton.edu [chemistry.princeton.edu]
Application Notes and Protocols for the N-Alkylation of Pyridine-2,4-diamines
Authored by: A Senior Application Scientist
Introduction: The Strategic Importance of N-Alkylated Pyridine-2,4-diamines in Medicinal Chemistry
Pyridine-2,4-diamines are privileged scaffolds in drug discovery, forming the core of numerous biologically active molecules. Their unique electronic properties and ability to form multiple hydrogen bonds make them ideal for interacting with biological targets. The N-alkylation of these diamines is a critical chemical transformation, enabling the modulation of their physicochemical properties, such as solubility, lipophilicity, and metabolic stability. This fine-tuning is paramount for optimizing lead compounds into viable drug candidates. A notable example is the structure of Minoxidil, a well-known medication for hair loss, which features a related 2,4-diaminopyrimidine core where one of the amino groups is part of a piperidine ring, illustrating the significance of N-substitution.[1][2][3] This guide provides a comprehensive experimental protocol for the N-alkylation of pyridine-2,4-diamines, grounded in mechanistic principles to ensure reproducibility and success for researchers in medicinal chemistry and drug development.
Mechanistic Insights: Understanding the Regioselectivity of N-Alkylation
Pyridine-2,4-diamine possesses three potentially nucleophilic nitrogen atoms: the endocyclic pyridine nitrogen and the two exocyclic amino groups at positions 2 and 4. Achieving selective N-alkylation at one of the amino groups over the others is a common challenge. The regioselectivity of the alkylation is governed by the relative nucleophilicity of these nitrogen atoms.
The exocyclic amino groups are generally more nucleophilic than the pyridine ring nitrogen due to the electron-withdrawing nature of the aromatic ring. Between the two amino groups, the 4-amino group is typically more nucleophilic than the 2-amino group. This is because the lone pair of electrons on the 2-amino group can be delocalized into the ring and also experiences steric hindrance from the adjacent ring nitrogen. Consequently, reactions with alkyl halides under neutral or basic conditions often favor alkylation at the 4-amino position.
To achieve selective mono-alkylation and avoid over-alkylation (dialkylation of the same amino group or alkylation of both amino groups), it is crucial to control the stoichiometry of the reagents and the reaction conditions.[4]
Experimental Protocol: Mono-N-Alkylation of Pyridine-2,4-diamine with Alkyl Halides
This protocol details a general procedure for the selective mono-N-alkylation of pyridine-2,4-diamine using an alkyl halide in the presence of a suitable base.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Pyridine-2,4-diamine | ≥98% | e.g., Sigma-Aldrich, Alfa Aesar | |
| Alkyl halide (e.g., iodomethane, benzyl bromide) | Reagent grade | e.g., Sigma-Aldrich, Acros Organics | |
| Potassium carbonate (K₂CO₃) | Anhydrous, powder | e.g., Fisher Scientific | Other bases like NaH or Cs₂CO₃ can be used.[5] |
| N,N-Dimethylformamide (DMF) | Anhydrous | e.g., Sigma-Aldrich | Acetonitrile can also be a suitable solvent.[5][6] |
| Ethyl acetate | ACS grade | e.g., VWR | For extraction |
| Brine (saturated aq. NaCl) | For extraction | ||
| Anhydrous sodium sulfate (Na₂SO₄) | e.g., Fisher Scientific | For drying | |
| Silica gel | 230-400 mesh | e.g., Sorbent Technologies | For column chromatography |
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Glass column for chromatography
-
Thin-layer chromatography (TLC) plates and chamber
Step-by-Step Procedure
-
Reaction Setup:
-
To a dry round-bottom flask under an inert atmosphere, add pyridine-2,4-diamine (1.0 eq).
-
Add anhydrous N,N-dimethylformamide (DMF) to dissolve the starting material (concentration typically 0.1-0.5 M).
-
Add anhydrous potassium carbonate (2.0-3.0 eq) to the solution. The base scavenges the hydrohalic acid formed during the reaction.
-
-
Addition of Alkylating Agent:
-
Slowly add the alkyl halide (1.0-1.2 eq) to the stirring suspension at room temperature. The slight excess of the alkylating agent ensures complete consumption of the starting diamine, while a larger excess should be avoided to minimize the risk of di-alkylation.
-
The reaction mixture is then heated to a temperature between 60-80 °C. The optimal temperature may vary depending on the reactivity of the alkyl halide.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by thin-layer chromatography (TLC). A suitable eluent system would be a mixture of ethyl acetate and hexanes. The product should have a higher Rf value than the starting diamine. The reaction is typically complete within 4-12 hours.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine to remove any remaining DMF and inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product is purified by column chromatography on silica gel. A gradient elution with ethyl acetate in hexanes is typically effective in separating the mono-alkylated product from any unreacted starting material and di-alkylated byproducts.
-
Collect the fractions containing the desired product (identified by TLC) and concentrate under reduced pressure to yield the pure N-alkylated pyridine-2,4-diamine.
-
General Reaction Scheme
Caption: General workflow for the N-alkylation of pyridine-2,4-diamine.
Alternative Protocol: Reductive Amination
For the introduction of alkyl groups from aldehydes or ketones, reductive amination is a powerful alternative to direct alkylation with alkyl halides.[7][8] This one-pot reaction involves the formation of an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.
Key Considerations for Reductive Amination
-
Reducing Agents: Sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are commonly used reducing agents for this transformation as they are mild and selective for the reduction of the iminium ion over the carbonyl starting material.[8]
-
Solvents: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are typical solvents for reductive amination.
-
Reaction Conditions: The reaction is usually carried out at room temperature and is often complete within a few hours.
Reductive Amination Workflow
Caption: Workflow for N-alkylation via reductive amination.
Troubleshooting and Optimization
| Problem | Possible Cause | Solution |
| Low Yield | Incomplete reaction | Increase reaction time or temperature. Ensure reagents are anhydrous. |
| Poor reactivity of alkyl halide | Switch to a more reactive halide (I > Br > Cl). | |
| Decomposition of starting material or product | Use milder reaction conditions (lower temperature, weaker base). | |
| Formation of Di-alkylated Product | Excess alkylating agent | Use a 1:1 stoichiometry of diamine to alkyl halide. |
| High reaction temperature or prolonged reaction time | Reduce temperature and monitor the reaction closely to stop it once the mono-alkylated product is maximized. | |
| Alkylation at the Pyridine Nitrogen | Reaction conditions favoring N-alkylation of the ring | This is less common with exocyclic diamines but can occur. Using a non-polar solvent or a bulkier base may disfavor alkylation at the sterically hindered ring nitrogen. |
Conclusion
The N-alkylation of pyridine-2,4-diamines is a versatile and essential transformation in the synthesis of novel compounds with potential therapeutic applications. The choice between direct alkylation with alkyl halides and reductive amination depends on the desired alkyl group and the available starting materials. By carefully controlling the reaction conditions and stoichiometry, researchers can achieve selective mono-alkylation, paving the way for the development of new and improved drug candidates. The protocols and insights provided herein serve as a robust foundation for the successful implementation of this critical synthetic step.
References
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Chan, J. et al. (2023). Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. ChemRxiv. [Link]
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Various Authors. (n.d.). Synthesis of N-alkylaminopyridines from aminopyridines and alkyl halides. ResearchGate. [Link]
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Various Authors. (n.d.). N-Amino Pyridinium Salts in Organic Synthesis. PubMed Central. [Link]
-
Feroci, M. et al. (2014). Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds. Molecules. [Link]
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Various Authors. (2018). A novel N-alkylation of amines by alkyl halides on mixed oxides at room temperature. ResearchGate. [Link]
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Various Authors. (n.d.). (a) Amine alkylation and reductive amination are classical synthetic... ResearchGate. [Link]
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Xi'an Lyphar Biotech Co., Ltd. (n.d.). Synthesis of Minoxidil Factory Directly Supply Top Quality. Xi'an Lyphar Biotech Co., Ltd. [Link]
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Various Authors. (n.d.). Synthesis of N-alkyl-4-aminopyridine. ResearchGate. [Link]
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Various Authors. (2004). A Facile N-Monoalkylation of Aminopyridines. ResearchGate. [Link]
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Sahoo, T. et al. (2019). General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. Organic Letters. [Link]
-
Varma, R. S. (n.d.). Aqueous N-alkylation of amines using alkyl halides: Direct generation of tertiary amines under microwave irradiation. ResearchGate. [Link]
-
Wikipedia. (n.d.). Amine alkylation. Wikipedia. [Link]
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Comins, D. L. et al. (2022). Synthesis of MAPA Reagents and 2-Alkyl(aryl)aminopyridines from 2-Bromopyridine Using the Goldberg Reaction. Molecules. [Link]
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Various Authors. (n.d.). Synthesis of minoxidil. ResearchGate. [Link]
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Billman, J. H. & Diesing, A. C. (1957). Reductive alkylation of 2‐aminopyridine and 2‐aminopyrimidine. Journal of Organic Chemistry. [Link]
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Various Authors. (2023). Regiodivergent Alkylation of Pyridines: Alkyllithium Clusters Direct Chemical Reactivity. ChemRxiv. [Link]
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Wikipedia. (n.d.). Reductive amination. Wikipedia. [Link]
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Tajbakhsh, M. et al. (2008). One-Pot reductive amination of carbonyl compounds and reductive N-alkylation of amines with zirconium borohydride–piperazine. Journal of the Iranian Chemical Society. [Link]
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Various Authors. (2018). A novel N-alkylation of amines by alkyl halides on mixed oxides at room temperature. ResearchGate. [Link]
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Application Notes and Protocols for N2-isopropylpyridine-2,4-diamine in Medicinal Chemistry
Prepared by: Gemini, Senior Application Scientist
Introduction: The 2,4-Diaminopyridine Scaffold as a Privileged Structure in Kinase Inhibition
The pyridine-2,4-diamine framework represents a cornerstone scaffold in modern medicinal chemistry, particularly in the design of protein kinase inhibitors. Its inherent ability to form critical hydrogen bond interactions with the hinge region of the ATP-binding pocket of many kinases makes it a "privileged" structure for achieving potent and often selective inhibition. The amino group at the C4 position and the nitrogen atom at position 1 of the pyridine ring typically act as a hydrogen bond donor and acceptor, respectively, effectively mimicking the adenine portion of ATP.
The N2-substituent, in this case, an isopropyl group, plays a crucial role in modulating the compound's pharmacological profile. It can influence binding affinity by interacting with hydrophobic pockets adjacent to the hinge region, improve cell permeability, and alter metabolic stability. This document provides a comprehensive guide for researchers on the potential applications and detailed experimental protocols for the investigation of N2-isopropylpyridine-2,4-diamine as a putative kinase inhibitor for applications in oncology and other signaling-driven diseases. While direct literature on this specific molecule is nascent, the protocols herein are built upon well-established methodologies for analogous 2,4-diaminopyridine and 2,4-diaminopyrimidine-based inhibitors.[1]
PART 1: Synthesis and Characterization
A robust and reproducible synthesis is the first step in the evaluation of any new chemical entity. The synthesis of this compound can be approached through regioselective N-alkylation of the parent 2,4-diaminopyridine.
Protocol 1: Synthesis of this compound
This protocol outlines a common method for the selective alkylation of aminopyridines.[2]
Materials:
-
2,4-Diaminopyridine
-
Acetone (reagent grade)
-
Sodium borohydride (NaBH₄) or Sodium triacetoxyborohydride (STAB)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and Hexanes (for chromatography)
Procedure:
-
Imine Formation: Dissolve 2,4-diaminopyridine (1.0 eq) in a mixture of DCM and MeOH. Add acetone (1.5 eq) to the solution. Stir the mixture at room temperature for 2-4 hours to facilitate the formation of the Schiff base (imine), predominantly at the more nucleophilic N2 position.
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (2.0 eq) portion-wise over 30 minutes. Caution: Hydrogen gas evolution. Alternatively, sodium triacetoxyborohydride can be used for a milder reaction.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Extract the aqueous layer three times with DCM.
-
Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure this compound.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Caption: Workflow for the synthesis of this compound.
PART 2: Application in Cancer Research - Kinase Inhibition
The 2,4-diaminopyrimidine and 2,4-diaminopyridine scaffolds are prevalent in numerous potent kinase inhibitors targeting enzymes like Cyclin-Dependent Kinases (CDKs), PIM kinases, and Vaccinia-Related Kinases (VRKs).[3][4][5] It is therefore hypothesized that this compound will exhibit inhibitory activity against one or more protein kinases implicated in cancer cell proliferation.
Caption: Competitive inhibition of ATP binding by this compound.
Protocol 2: In Vitro Kinase Inhibitory Assay (Luminescence-Based)
This protocol describes a general method to determine the IC₅₀ value of a compound against a specific kinase using a technology such as Promega's Kinase-Glo® Plus assay.[6] This assay quantifies the amount of ATP remaining in solution following a kinase reaction; a lower signal indicates higher kinase activity (more ATP consumed).
Materials:
-
Purified recombinant kinase of interest (e.g., CDK2/Cyclin A, PIM-1)
-
Kinase-specific substrate peptide
-
This compound (test compound)
-
Staurosporine or a known inhibitor for the target kinase (positive control)
-
ATP solution
-
Kinase assay buffer (specific to the kinase)
-
Kinase-Glo® Plus Luminescence Kinase Assay Kit
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in DMSO.
-
Reaction Setup:
-
Add 5 µL of kinase assay buffer to all wells.
-
Add 1 µL of the compound dilution to the appropriate wells. Include "DMSO only" wells for 0% inhibition (high activity) and "positive control inhibitor" wells for 100% inhibition (low activity).
-
Add 2 µL of the kinase/substrate mixture (pre-diluted in assay buffer) to all wells except for the "no enzyme" negative control.
-
-
Initiate Reaction: Add 2 µL of ATP solution to all wells to start the kinase reaction. The final ATP concentration should be at or near the Kₘ for the specific kinase.
-
Incubation: Incubate the plate at 30 °C for 60 minutes (incubation time may need optimization).
-
Detection: Equilibrate the plate and the Kinase-Glo® Plus reagent to room temperature. Add 10 µL of the reagent to each well.
-
Signal Measurement: Incubate for 10 minutes at room temperature to stabilize the luminescent signal. Measure luminescence using a plate-reading luminometer.
-
Data Analysis:
-
Normalize the data using the "DMSO only" (0% inhibition) and "positive control" (100% inhibition) wells.
-
Plot the percent inhibition versus the log of the inhibitor concentration.
-
Fit the data to a four-parameter logistic curve to determine the IC₅₀ value.
-
Data Presentation: Kinase Inhibition
Summarize the results in a clear, tabular format.
| Compound | Target Kinase | IC₅₀ (nM) [Hypothetical] |
| This compound | Kinase X | 150 |
| This compound | Kinase Y | 2300 |
| Staurosporine (Control) | Kinase X | 15 |
PART 3: Application in Cellular Assays
Demonstrating that a compound can inhibit a purified enzyme is the first step. The subsequent critical validation is to show that it can engage its target in a cellular context and elicit a desired biological response, such as inhibiting cancer cell proliferation.
Protocol 3: Antiproliferative Activity (MTT or SRB Assay)
This protocol measures the effect of the compound on the viability and proliferation of cancer cell lines.[3][4]
Materials:
-
Cancer cell line of interest (e.g., MCF-7 breast cancer, HepG2 liver cancer)
-
Complete growth medium (e.g., DMEM + 10% FBS)
-
This compound
-
Doxorubicin or another standard chemotherapy agent (positive control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution or Sulforhodamine B (SRB) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol for MTT; Tris buffer for SRB)
-
96-well clear tissue culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells.
-
Incubation: Incubate the plates for 72 hours in a humidified incubator at 37 °C with 5% CO₂.
-
Staining (SRB Method):
-
Fix the cells by gently adding 50 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) and incubate for 1 hour at 4 °C.
-
Wash the plates five times with slow-running tap water and air dry.
-
Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid and stain for 30 minutes.
-
Wash four times with 1% acetic acid to remove unbound dye and air dry.
-
-
Measurement: Add 200 µL of 10 mM Tris base solution (pH 10.5) to solubilize the bound dye. Measure the absorbance at 510 nm on a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to DMSO-treated control cells. Plot the results and determine the GI₅₀ (concentration for 50% growth inhibition) using non-linear regression analysis.
Caption: General workflow for assessing antiproliferative activity.
Data Presentation: Antiproliferative Activity
| Compound | Cell Line | GI₅₀ (µM) [Hypothetical] |
| This compound | MCF-7 | 0.75 |
| This compound | HepG2 | 5.2 |
| Doxorubicin (Control) | MCF-7 | 0.15 |
References
- BenchChem. (2025). Application Notes and Protocols: 2,3-Dihydrofuro[3,2-c]pyridines as Kinase Inhibitors.
- Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents. New Journal of Chemistry. RSC Publishing.
- The Synthesis of Dihydropyridines and Pyridines from Imines and Alkynes via C-H Activ
- A new route to N2- and N3-substituted-2,3-diaminopyridines. Synthesis of 1- and 3-alkoxycarbonyl-v-triazolo[4,5-b]pyridines. Semantic Scholar.
- Khanna, I. K., Weier, R. M., et al. (1995). Facile, Regioselective Syntheses of N-Alkylated 2,3-Diaminopyridines and Imidazo[4,5-b]pyridines. Journal of Organic Chemistry. American Chemical Society.
- SAR study on N2,N4-disubstituted pyrimidine-2,4-diamines as effective CDK2/CDK9 inhibitors and antiproliferative agents. RSC Advances. RSC Publishing.
- Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Prolifer
- Synthesis of N-alkylaminopyridines from aminopyridines and alkyl halides.
- N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences.
- Process for the preparation of 2,4-diaminopyrimidine.
- Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. ACS Omega.
- SAR study on N2,N4-disubstituted pyrimidine-2,4-diamines as effective CDK2/CDK9 inhibitors and antiproliferative agents.
- Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies.
- Russell, P. B., & Hitchings, G. H. 2,4-Diaminopyrimidines as Antimalarials. III. 5-Aryl Derivatives. Journal of the American Chemical Society.
- N-Amino Pyridinium Salts in Organic Synthesis. PMC - PubMed Central.
- A closer look at N2,6-substituted 1,3,5-triazine-2,4-diamines: Advances in synthesis and biological activities.
- Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2.
- Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities.
- Antimalarial Activity of 2,4-Diaminopyrimidines.
- Amifampridine. Wikipedia.
- Promoting antihepatocellular carcinoma activity against human HepG2 cells via pyridine substituted palladium complexes: in vitro evaluation and QSAR studies.
- 6,N2-Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling.
- Synthesis of 6,N²-diaryl-1,3,5-triazine-2,4-diamines (1–126).
- Anticancer Cytotoxic Activity of Bispidine Derivatives Associated with the Increasing C
- In Silico Identification of 2,4-Diaminopyrimidine-Based Compounds as Potential CK1ε Inhibitors. PubMed Central.
- In vitro antitumor activity of 2-acetyl pyridine 4n-ethyl thiosemicarbazone and its platinum(II) and palladium(II) complexes. PubMed.
- Discovery of N -(4-(3-isopropyl-2-methyl-2 H -indazol-5-yl)pyrimidin-2-yl)-4-(4-methylpiperazin-1-yl)quinazolin-7-amine as a Novel, Potent, and Oral Cyclin-Dependent Kinase Inhibitor against Haematological Malignancies.
- PKIS deep dive yields a chemical starting point for dark kinases and a cell active BRSK2 inhibitor.
- Identification and evaluation of small-molecule inhibitors against the dNTPase SAMHD1 via a comprehensive screening funnel. PubMed Central.
- Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers. PMC - NIH.
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- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
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Application of N2-isopropylpyridine-2,4-diamine in Organic Synthesis: An Overview and Guide to the Synthesis of N-Substituted Pyridine-2,4-diamines
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This document addresses the application of N2-isopropylpyridine-2,4-diamine in organic synthesis. An extensive review of scientific literature and chemical databases reveals a notable absence of documented applications for this specific compound as a ligand, catalyst, or synthetic intermediate. However, the broader class of N-substituted pyridine-2,4-diamines represents a highly valuable scaffold in medicinal chemistry and drug development. Consequently, this guide pivots to provide a comprehensive overview and detailed protocols for the synthesis of these important molecules, primarily through palladium-catalyzed cross-coupling reactions. The methodologies presented are grounded in established literature and are intended to serve as a foundational resource for researchers interested in exploring the synthesis and potential applications of this class of compounds, including the title molecule.
Introduction: The Pyridine-2,4-diamine Scaffold
Pyridine-2,4-diamine derivatives are privileged heterocyclic motifs frequently encountered in biologically active compounds and approved pharmaceuticals. The arrangement of nitrogen atoms in the pyridine ring, coupled with the exocyclic amino groups, allows for a multitude of interactions with biological targets, particularly protein kinases. The ability to introduce diverse substituents at the N2 and N4 positions provides a powerful tool for modulating the pharmacological properties of these molecules, including their potency, selectivity, and pharmacokinetic profiles.
Given the importance of this structural class, efficient and versatile synthetic methods for their preparation are of high interest to the chemical and pharmaceutical research communities. Among the most powerful tools for the construction of C-N bonds in modern organic synthesis is the Buchwald-Hartwig amination reaction.
The Buchwald-Hartwig Amination: A Powerful Tool for C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl or heteroaryl halide (or pseudohalide) and an amine in the presence of a base.[1][2] This reaction has revolutionized the synthesis of arylamines due to its broad substrate scope and functional group tolerance.
Mechanistic Insights: The "Why" Behind the Protocol
Understanding the catalytic cycle of the Buchwald-Hartwig amination is crucial for troubleshooting and optimizing reaction conditions. The generally accepted mechanism involves a Pd(0)/Pd(II) cycle:
-
Oxidative Addition: The active Pd(0) catalyst, typically stabilized by a phosphine ligand, undergoes oxidative addition into the aryl-halide (C-X) bond to form a Pd(II) complex. For chloropyridines, this step is often rate-limiting due to the strength of the C-Cl bond.[3] The choice of a bulky, electron-rich ligand is critical to facilitate this step.
-
Amine Coordination and Deprotonation: The amine substrate coordinates to the Pd(II) center. A strong, non-nucleophilic base then deprotonates the coordinated amine to form a palladium amido complex. Sodium tert-butoxide (NaOtBu) is a commonly used base for this purpose.[4]
-
Reductive Elimination: The final C-N bond is formed through reductive elimination from the palladium amido complex, yielding the desired N-aryl product and regenerating the active Pd(0) catalyst. This step is also heavily influenced by the steric and electronic properties of the ligand.[3]
The interplay between the catalyst, ligand, base, and solvent is a delicate balance that dictates the efficiency and selectivity of the reaction.
Catalytic Cycle of the Buchwald-Hartwig Amination
Caption: A simplified representation of the catalytic cycle for the Buchwald-Hartwig amination.
Synthetic Protocols: Synthesis of N-Substituted Pyridine-2,4-diamines
The following protocols describe a general approach for the synthesis of N-substituted pyridine-2,4-diamines via a sequential Buchwald-Hartwig amination starting from 2,4-dichloropyridine. The regioselectivity of the first amination can be influenced by the choice of catalyst and reaction conditions. Generally, for 2,4-dichloropyridines, amination often occurs preferentially at the C2 position under certain catalytic conditions.[5]
Protocol 1: Monoamination of 2,4-Dichloropyridine
This protocol describes the regioselective amination at the C2 position of 2,4-dichloropyridine with a primary or secondary amine.
Materials:
-
2,4-Dichloropyridine
-
Amine (1.1 equivalents)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (2 mol%)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (4 mol%)
-
Sodium tert-butoxide (1.4 equivalents)
-
Anhydrous Toluene
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer and heating plate
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk tube under an inert atmosphere, add Pd₂(dba)₃ (0.02 equiv), Xantphos (0.04 equiv), and sodium tert-butoxide (1.4 equiv).
-
Reagent Addition: Add 2,4-dichloropyridine (1.0 equiv) followed by the amine (1.1 equiv).
-
Solvent Addition: Add anhydrous toluene via syringe to achieve a concentration of approximately 0.1 M with respect to the 2,4-dichloropyridine.
-
Reaction: Seal the Schlenk tube and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product (a 4-chloro-N-substituted-pyridin-2-amine) by flash column chromatography on silica gel.
Protocol 2: Second Amination to Yield N2,N4-Disubstituted Pyridine-2,4-diamine
This protocol describes the amination of the remaining chloro-substituent of the product from Protocol 1.
Materials:
-
4-Chloro-N-substituted-pyridin-2-amine (from Protocol 1)
-
Second Amine (1.2 equivalents)
-
Pd₂(dba)₃ (2 mol%)
-
Xantphos (4 mol%)
-
Sodium tert-butoxide (1.4 equivalents)
-
Anhydrous Toluene or 1,4-Dioxane
-
Schlenk tube or microwave vial
Procedure:
-
Reaction Setup: In a manner similar to Protocol 1, charge a dry reaction vessel with Pd₂(dba)₃, Xantphos, and sodium tert-butoxide under an inert atmosphere.
-
Reagent Addition: Add the 4-chloro-N-substituted-pyridin-2-amine (1.0 equiv) and the second amine (1.2 equiv).
-
Solvent Addition: Add anhydrous toluene or 1,4-dioxane.
-
Reaction: Heat the reaction mixture, typically at a higher temperature than the first amination (e.g., 120-140 °C), until the starting material is consumed as monitored by TLC or LC-MS.
-
Work-up and Purification: Follow the work-up and purification steps as described in Protocol 1 to isolate the desired N2,N4-disubstituted pyridine-2,4-diamine.
Experimental Workflow for Sequential Amination
Caption: A flowchart illustrating the sequential synthesis of N2,N4-disubstituted pyridine-2,4-diamines.
Data Presentation: Representative Reaction Conditions
The following table summarizes typical conditions for the Buchwald-Hartwig amination of chloropyridines, which can be adapted for the synthesis of N-substituted pyridine-2,4-diamines.
| Aryl Chloride | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) | Reference |
| 2,4-Dichloropyridine | Aniline | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu (1.4) | Toluene | 100 | High | [5] |
| 4-Chloro-N-phenylpyridin-2-amine | Benzylamine | Pd(OAc)₂ (2) | Josiphos (4) | NaOtBu (1.4) | Toluene | 110 | Good | [5] |
| 6-Chloropyridin-3-amine | Morpholine | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu (1.4) | Toluene | 100 | 85-95 | [1] |
| 2-Bromopyridine | n-Butylamine | Pd(OAc)₂ (1) | dppp (1.5) | NaOtBu (1.4) | Toluene | 80 | 98 | [2] |
Note: Yields are qualitative ("High", "Good") where specific values for the sequential synthesis are not available in a single source and are representative of typical outcomes for such reactions.
Conclusion and Future Outlook
While direct applications of this compound in organic synthesis remain to be explored and documented, the synthetic accessibility of the broader class of N-substituted pyridine-2,4-diamines is well-established through powerful methods like the Buchwald-Hartwig amination. The protocols and mechanistic insights provided herein offer a robust starting point for researchers to synthesize these valuable compounds. The exploration of the catalytic potential of this compound, perhaps as a bidentate ligand in various cross-coupling reactions, represents an open area for future investigation. Its specific steric and electronic properties, conferred by the isopropyl group, may offer unique advantages in catalysis that await discovery.
References
-
Lee, M., Rucil, T., Hesek, D., Oliver, A. G., Fisher, J. F., & Mobashery, S. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. The Journal of Organic Chemistry, 80(15), 7757–7763. Available at: [Link]
-
Shafir, A., & Buchwald, S. L. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters, 8(16), 3469–3472. Available at: [Link]
-
Singh, K., & Buchwald, S. L. (2007). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Organic Letters, 9(5), 711–714. Available at: [Link]
-
Urgaonkar, S., & Verkade, J. G. (2004). Scope and mechanism of palladium-catalyzed amination of five-membered heterocyclic halides. The Journal of Organic Chemistry, 69(26), 9135–9142. Available at: [Link]
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Wagaw, S., & Buchwald, S. L. (1996). The Synthesis of Aminopyridines: A Method Employing Palladium-Catalyzed Carbon−Nitrogen Bond Formation. The Journal of Organic Chemistry, 61(21), 7240–7241. Available at: [Link]
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Ziegler, J., & Bäckvall, J. E. (2018). A Mechanistic Study of Direct Activation of Allylic Alcohols in Palladium Catalyzed Amination Reactions. Molecules, 23(11), 2999. Available at: [Link]
-
Al-Zoubi, R. M., McDonald, R., & Cowie, M. (2013). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. Dalton Transactions, 42(35), 12616. Available at: [Link]
-
Al-Zoubi, R. M., Marion, N., & Nolan, S. P. (2008). Synthesis of new N-arylpyrimidin-2-amine derivatives using a palladium catalyst. Molecules, 13(4), 818–830. Available at: [Link]
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Shen, Q., & Hartwig, J. F. (2006). Reevaluation of the mechanism of the amination of aryl halides catalyzed by BINAP-ligated palladium complexes. The Journal of Organic Chemistry, 71(1), 269–279. Available at: [Link]
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Royal Society of Chemistry. (2018). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Available at: [Link]
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Wiley Analytical Science. (2019). Palladium Catalyzed Amination of Aryl Chlorides. Available at: [Link]
-
ResearchGate. (2015). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Available at: [Link]
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laboratory preparation of N2-substituted pyridine-2,4-diamines
An Application Guide for the Synthesis of N2-Substituted Pyridine-2,4-diamines
Abstract
This technical guide provides researchers, medicinal chemists, and drug development professionals with a detailed overview of robust and reproducible laboratory methods for the synthesis of N2-substituted pyridine-2,4-diamines. This class of molecules is a privileged scaffold in modern pharmacology due to its presence in numerous biologically active agents. We will move beyond simple procedural lists to explore the underlying chemical principles that govern reaction selectivity and efficiency. This document emphasizes two cornerstone synthetic strategies: classical Nucleophilic Aromatic Substitution (SNAr) and the more contemporary Palladium-Catalyzed Buchwald-Hartwig amination. By understanding the mechanistic nuances of each approach, researchers can make informed decisions to selectively synthesize the desired isomers. Detailed, field-tested protocols are provided for key transformations, alongside essential safety and characterization guidelines.
Introduction: The Significance of the Pyridine-2,4-diamine Scaffold
The pyridine ring is a ubiquitous heterocycle in pharmaceuticals and agrochemicals. When substituted with amino groups at the C2 and C4 positions, it forms a versatile scaffold capable of engaging in a variety of biological interactions. The N2-substituted pyridine-2,4-diamine motif, in particular, allows for fine-tuning of a compound's physicochemical properties, such as solubility, lipophilicity, and hydrogen bonding capacity, which are critical for optimizing drug efficacy and pharmacokinetics. These compounds are key intermediates in the synthesis of kinase inhibitors, plant growth regulators, and other therapeutic agents.[1][2] The challenge and opportunity in their synthesis lie in the precise and selective installation of different amino groups at the C2 and C4 positions.
Strategic Overview: Controlling Regioselectivity
The synthesis of unsymmetrically substituted pyridine-2,4-diamines hinges on controlling the regioselectivity of C-N bond formation. The pyridine ring is electron-deficient, which makes it susceptible to nucleophilic attack, particularly at the C2 and C4 positions (analogous to ortho and para positions in a nitrobenzene ring).[3][4] This inherent reactivity can be exploited or overcome using different synthetic methodologies.
Two primary strategies dominate the field:
-
Nucleophilic Aromatic Substitution (SNAr): This classical method relies on the direct displacement of a leaving group (typically a halide) by a nucleophile (an amine). In substrates like 2,4-dichloropyridine, the C4 position is generally more reactive towards SNAr due to superior stabilization of the negative charge in the Meisenheimer intermediate by the ring nitrogen.[5][6]
-
Palladium-Catalyzed Buchwald-Hartwig Amination: This powerful cross-coupling reaction has revolutionized C-N bond formation.[7][8] Crucially, for substrates like 2,4-dichloropyridine, it exhibits complementary regioselectivity to SNAr, strongly favoring substitution at the C2 position.[9] This selectivity is governed by the specifics of the palladium catalytic cycle, including the oxidative addition step.[7]
The choice between these two methods allows for a highly controlled, stepwise synthesis, enabling the selective introduction of different amines at the C2 and C4 positions.
Figure 1: Synthetic pathways to isomeric pyridine-diamines from 2,4-dichloropyridine.
Synthesis of a Key Intermediate: 4-Amino-2-chloropyridine
While a stepwise approach from 2,4-dichloropyridine is effective, many syntheses begin with a pre-functionalized intermediate. 4-Amino-2-chloropyridine is a versatile building block for preparing N2-substituted analogs.[1][10]
Protocol 1: Synthesis of 4-Amino-2-chloropyridine from 2-Chloropyridine
This protocol involves a nitration-reduction sequence, leveraging the activating effect of an N-oxide intermediate.[1]
Step 1: Synthesis of 2-Chloropyridine-N-oxide
-
In a suitable reaction vessel, dissolve 2-chloropyridine (1.0 eq) in glacial acetic acid (3-5 volumes).
-
Warm the solution to 50-60 °C.
-
Carefully add 30% hydrogen peroxide (1.5-2.0 eq) portion-wise, maintaining the temperature below 70 °C. Caution: This reaction can be exothermic.
-
Stir the reaction at 60 °C for 8-12 hours, monitoring by TLC until the starting material is consumed.
-
Cool the mixture and carefully neutralize with a saturated solution of sodium bicarbonate or sodium carbonate until the pH is ~7-8.
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-chloropyridine-N-oxide.
Step 2: Synthesis of 2-Chloro-4-nitropyridine-N-oxide
-
To a cooled (0 °C) flask, add fuming sulfuric acid (2-3 volumes).
-
Slowly add the 2-chloropyridine-N-oxide (1.0 eq) from the previous step, keeping the temperature below 10 °C.
-
Add fuming nitric acid (1.2 eq) dropwise.
-
Allow the mixture to warm to room temperature and then heat to 80-90 °C for 4-6 hours.
-
Cool the reaction mixture and pour it carefully onto crushed ice.
-
Neutralize with a strong base (e.g., 50% NaOH) while cooling to maintain the temperature below 20 °C.
-
The product will precipitate. Filter the solid, wash with cold water, and dry to obtain 2-chloro-4-nitropyridine-N-oxide.
Step 3: Reduction to 4-Amino-2-chloropyridine
-
To a flask containing 2-chloro-4-nitropyridine-N-oxide (1.0 eq), add ethanol (10 volumes) and water (3 volumes).[10]
-
Add iron powder (4-5 eq) and a catalytic amount of concentrated hydrochloric acid (0.1 eq).[10]
-
Heat the mixture to reflux (approx. 80 °C) and stir vigorously for 2-4 hours. Monitor the reaction by TLC.
-
Once the reaction is complete, cool to room temperature and filter the mixture through a pad of Celite to remove the iron salts.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield 4-amino-2-chloropyridine, which can be further purified by recrystallization or column chromatography.
Core Protocol: Buchwald-Hartwig Amination for N2-Substitution
This protocol details the palladium-catalyzed coupling of an amine with 4-amino-2-chloropyridine. This is the most direct and efficient method for accessing the target N2-substituted pyridine-2,4-diamine scaffold.
Figure 2: Experimental workflow for the Buchwald-Hartwig amination protocol.
Protocol 2: Synthesis of N2-Aryl/Alkyl-pyridine-2,4-diamine
Materials:
-
4-Amino-2-chloropyridine (1.0 eq)
-
Desired primary or secondary amine (1.1-1.5 eq)
-
Palladium(II) Acetate [Pd(OAc)₂] (1-5 mol%) or Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1-2.5 mol%)
-
Xantphos (1.2-6 mol%) or other suitable phosphine ligand
-
Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃) (1.5-2.5 eq)
-
Anhydrous Toluene or Dioxane
Procedure:
-
To a flame-dried Schlenk flask or reaction vial, add the palladium source (e.g., Pd(OAc)₂), the phosphine ligand (e.g., Xantphos), and the base (e.g., Cs₂CO₃).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the 4-amino-2-chloropyridine and the desired amine.
-
Add anhydrous solvent (Toluene or Dioxane) via syringe.
-
Stir the mixture at room temperature for 10-15 minutes to allow for catalyst pre-formation.
-
Heat the reaction mixture to 80-110 °C. The optimal temperature depends on the reactivity of the amine and should be determined empirically.
-
Monitor the reaction progress using TLC or LC-MS. Typical reaction times range from 4 to 24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding water. Dilute with a suitable organic solvent like ethyl acetate.
-
Transfer the mixture to a separatory funnel. Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate or dichloromethane/methanol gradient.
Data Summary: Typical Reaction Parameters
The choice of ligand and base is critical for success and depends on the nature of the amine nucleophile.
| Amine Type | Typical Pd Source | Recommended Ligand | Typical Base | Solvent | Temp (°C) |
| Primary Alkylamine | Pd₂(dba)₃ / Pd(OAc)₂ | Xantphos, RuPhos | NaOtBu, LHMDS | Toluene, Dioxane | 80 - 100 |
| Secondary Alkylamine | Pd₂(dba)₃ / Pd(OAc)₂ | Xantphos, BrettPhos | NaOtBu, K₃PO₄ | Toluene, Dioxane | 90 - 110 |
| Aniline (Aromatic) | Pd(OAc)₂ | Xantphos, SPhos | Cs₂CO₃, K₂CO₃ | Dioxane, Toluene | 100 - 110 |
| Heterocyclic Amine | Pd(OAc)₂ | Xantphos | Cs₂CO₃, K₃PO₄ | Dioxane | 100 - 110 |
This table provides general guidelines. Optimization is often necessary for specific substrates.[9][11]
Mechanism Spotlight: The Buchwald-Hartwig Catalytic Cycle
Understanding the mechanism is key to troubleshooting and optimizing the reaction. The cycle involves the palladium catalyst cycling between its Pd(0) and Pd(II) oxidation states.
Figure 3: A simplified representation of the Buchwald-Hartwig catalytic cycle.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-chloride bond of the pyridine, forming a Pd(II) complex. This is often the rate-limiting step.
-
Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center. The base then removes a proton from the amine, forming a more nucleophilic amide complex.
-
Reductive Elimination: The aryl group and the amido group couple and are eliminated from the palladium center, forming the desired C-N bond and regenerating the Pd(0) catalyst.
Characterization and Safety
Characterization:
-
¹H and ¹³C NMR: To confirm the structure, verify the substitution pattern, and ensure the presence of all expected functional groups.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
HPLC/LC-MS: To assess the purity of the final compound.
Safety Precautions:
-
Palladium Catalysts: While generally low in toxicity, they are expensive and should be handled in a fume hood. Avoid inhalation of fine powders.
-
Phosphine Ligands: Many are air-sensitive and potentially toxic. Handle under an inert atmosphere.
-
Bases: Sodium tert-butoxide is a strong, corrosive, and moisture-sensitive base. Cesium carbonate is hygroscopic. Handle with appropriate personal protective equipment (gloves, safety glasses).
-
Solvents: Toluene and dioxane are flammable and have associated health risks. Always work in a well-ventilated fume hood.
-
Chlorinated Pyridines: These compounds can be irritants and should be handled with care.
Conclusion
The synthesis of N2-substituted pyridine-2,4-diamines is a critical task for medicinal and materials chemists. A strategic approach, grounded in the understanding of competing reaction mechanisms, is essential for success. By leveraging the complementary regioselectivity of classical SNAr and modern Buchwald-Hartwig amination, researchers can selectively and efficiently access a wide array of target molecules. The protocols and guidelines presented here provide a robust framework for the laboratory preparation of this important chemical scaffold.
References
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Quest Journals. (2022). Tungstate catalyzed oxidation of Pyrimidines with hydrogen peroxide: A novel and industrial scale synthesis of Minoxidil, Kopyrr. Journal of Research in Environmental and Earth Science. Retrieved from [Link]
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ResearchGate. (2018). Amination of 4-chloropyridine using Cu(I)-polyacrylate heterogeneous catalyst. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of minoxidil. Retrieved from [Link]
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Chemignition Laboratory. (n.d.). Minoxidil. Retrieved from [Link]
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ResearchGate. (2013). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. Retrieved from [Link]
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ACS Publications. (1997). The Synthesis of Aminopyridines: A Method Employing Palladium-Catalyzed Carbon−Nitrogen Bond Formation. The Journal of Organic Chemistry. Retrieved from [Link]
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PubMed. (2001). Catalytic amination of 2-substituted pyridines with hydrazine derivatives. Organic Letters. Retrieved from [Link]
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Shaanxi Bloom Tech Co., Ltd. (n.d.). 2-Amino-4-chloropyridine CAS 19798-80-2. Retrieved from [Link]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
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StackExchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Chemistry Stack Exchange. Retrieved from [Link]
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NIH. (2013). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules. Retrieved from [Link]
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PubMed Central. (2018). Concerted Nucleophilic Aromatic Substitution Reactions. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
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Química Organica.org. (n.d.). Nucleophilic substitution reactions in pyridine. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
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Application Notes and Protocols for Kinase Inhibition Studies: The Pyrimidine-2,4-diamine Scaffold and the Investigation of N2-isopropylpyridine-2,4-diamine
Introduction: The Enduring Appeal of Kinase Inhibitors in Drug Discovery
Protein kinases, orchestrators of a vast array of cellular signaling pathways, have emerged as one of the most critical classes of drug targets in modern medicine. Their dysregulation is a hallmark of numerous diseases, most notably cancer. The development of small molecule inhibitors that can selectively modulate kinase activity remains a cornerstone of therapeutic research. Within the rich chemical landscape of kinase inhibitors, the pyrimidine-2,4-diamine scaffold has proven to be a particularly "privileged" structure.[1][2] This core moiety is adept at forming key hydrogen bond interactions within the ATP-binding pocket of many kinases, making it a robust foundation for developing potent and selective inhibitors.[1] Derivatives of this scaffold have shown significant promise against a range of kinase targets, including Aurora kinases and, most notably, Cyclin-Dependent Kinases (CDKs).[1][3][4]
This guide provides a comprehensive overview of the application of pyrimidine-2,4-diamine derivatives in kinase inhibition studies. While the core principles and protocols are broadly applicable, we will focus on the investigative workflow for a novel derivative, N2-isopropylpyridine-2,4-diamine . By framing this as a case study, we aim to provide researchers, scientists, and drug development professionals with a practical roadmap for characterizing new chemical entities based on this powerful scaffold. We will delve into the rationale behind experimental design, provide detailed protocols for biochemical and cell-based assays, and explore the underlying signaling pathways.
The Pyrimidine-2,4-diamine Scaffold: A Focus on CDK Inhibition
The pyrimidine-2,4-diamine core has been extensively explored, leading to the discovery of potent inhibitors against several members of the CDK family.[5] CDKs are serine/threonine kinases that act as central regulators of the cell cycle and gene transcription.[5]
-
CDK2 , in complex with cyclin E and cyclin A, is pivotal for the transition from the G1 to the S phase of the cell cycle, a critical step for DNA replication.[6][7][8]
-
CDK9 , partnered with cyclin T1, forms the core of the positive transcription elongation factor b (P-TEFb) complex.[9][10] This complex phosphorylates the C-terminal domain of RNA Polymerase II, releasing it from a paused state and enabling productive gene transcription.[10][11]
Given their fundamental roles in cell proliferation and gene expression, both CDK2 and CDK9 are high-value targets in oncology. Numerous studies have detailed the structure-activity relationships (SAR) of N2,N4-disubstituted pyrimidine-2,4-diamines as potent dual inhibitors of CDK2 and CDK9.[5][12] These studies provide a strong rationale for synthesizing and evaluating novel derivatives, such as this compound, to potentially improve potency, selectivity, or pharmacokinetic properties.
Investigative Workflow for a Novel Compound
The following diagram outlines a typical workflow for characterizing a novel kinase inhibitor, from initial biochemical screening to cell-based functional assays.
Caption: Investigative workflow for a novel kinase inhibitor.
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™)
This protocol describes a luminescent ADP-detection assay to determine the in vitro inhibitory activity of this compound against a target kinase (e.g., CDK9/Cyclin T1). The ADP-Glo™ Kinase Assay measures the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[13]
Rationale: The primary goal is to determine the compound's direct inhibitory effect on the purified kinase enzyme and to calculate its half-maximal inhibitory concentration (IC50). The ADP-Glo™ assay is chosen for its high sensitivity and broad applicability across different ATP concentrations, making it suitable for characterizing inhibitors with varying potencies.[13]
Materials:
-
This compound stock solution (e.g., 10 mM in 100% DMSO)
-
Recombinant human CDK9/Cyclin T1 enzyme
-
Substrate (e.g., a generic peptide substrate for CDK9)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP solution
-
Solid white, opaque 384-well assay plates
-
Multichannel pipette or automated liquid handler
-
Plate-reading luminometer
Procedure:
-
Compound Dilution: Prepare a serial dilution of this compound in kinase reaction buffer. A typical 10-point, 3-fold dilution series starting from 100 µM is recommended. Also, prepare a "no inhibitor" (vehicle control, e.g., 1% DMSO) and a "no enzyme" (background) control.
-
Kinase Reaction Setup:
-
Add 2.5 µL of the diluted compound or control to the wells of a 384-well plate.
-
Add 2.5 µL of a 2X substrate/ATP mix (prepared in kinase reaction buffer) to each well. The final ATP concentration should be at or near its Km for the kinase to ensure sensitive detection of ATP-competitive inhibitors.
-
To initiate the reaction, add 5 µL of a 1X kinase enzyme solution (prepared in kinase reaction buffer). The final reaction volume is 10 µL.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes. The incubation time may need optimization based on the kinase's activity.
-
Reaction Termination and ATP Depletion:
-
ADP to ATP Conversion and Signal Detection:
-
Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced during the kinase reaction into ATP and provides luciferase and luciferin to generate a luminescent signal.[13]
-
Incubate at room temperature for 30-60 minutes to stabilize the signal.
-
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
-
Data Analysis:
-
Subtract the "no enzyme" background from all other readings.
-
Normalize the data to the "no inhibitor" control (representing 100% activity).
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Protocol 2: 3D Spheroid Cell Viability Assay (CellTiter-Glo® 3D)
This protocol outlines the use of a 3D cell culture model to assess the effect of this compound on the viability of cancer cells.
Rationale: Three-dimensional (3D) cell culture models, such as spheroids, more accurately mimic the in vivo tumor microenvironment compared to traditional 2D monolayers.[15] They provide a more physiologically relevant system for evaluating the efficacy of potential anti-cancer compounds. The CellTiter-Glo® 3D assay is specifically designed with enhanced lytic capabilities to penetrate large spheroids and accurately measure ATP levels as an indicator of metabolic activity and cell viability.[15][16]
Materials:
-
Cancer cell line (e.g., HCT-116 colorectal carcinoma)
-
Complete cell culture medium
-
96-well ultra-low attachment (ULA) round-bottom plates
-
This compound
-
CellTiter-Glo® 3D Cell Viability Assay Kit (Promega)
-
Opaque-walled 96-well plates for luminescence reading
-
Orbital shaker
-
Luminometer
Procedure:
-
Spheroid Formation:
-
Harvest and count cells, then resuspend in complete medium to a desired concentration (e.g., 2,000 cells/100 µL).
-
Dispense 100 µL of the cell suspension into each well of a 96-well ULA plate.
-
Centrifuge the plate at a low speed (e.g., 300 x g) for 10 minutes to facilitate cell aggregation.
-
Incubate for 3-4 days to allow for the formation of compact spheroids.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium at 2X the final desired concentrations.
-
Carefully remove 100 µL of medium from each well and add 100 µL of the 2X compound dilutions. This results in a final volume of 200 µL per well. Include vehicle-only control wells.
-
Incubate for a desired treatment period (e.g., 72 hours).
-
-
Cell Viability Assessment:
-
Equilibrate the spheroid plate and the CellTiter-Glo® 3D reagent to room temperature for approximately 30 minutes.[17]
-
Add a volume of CellTiter-Glo® 3D reagent equal to the volume of medium in each well (e.g., 200 µL of reagent to 200 µL of medium).
-
Place the plate on an orbital shaker and mix vigorously for 5 minutes to ensure complete lysis of the spheroids.[17]
-
Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.[17]
-
Transfer 200 µL from each well to a corresponding well in an opaque-walled plate.
-
-
Data Acquisition and Analysis:
-
Measure luminescence using a plate-reading luminometer.
-
Normalize the data to the vehicle-treated control wells and plot the percentage of viability against the log of the compound concentration to determine the half-maximal effective concentration (EC50).
-
Mechanism of Action: Targeting the CDK Signaling Pathway
Based on the known activity of the pyrimidine-2,4-diamine scaffold, a primary hypothesis is that this compound will inhibit CDK2 and CDK9. Inhibition of these kinases would have profound effects on cell cycle progression and transcription, leading to an anti-proliferative effect.
CDK2 and the G1/S Transition
CDK2 is a key driver of the G1 to S phase transition.[7] Its inhibition is expected to cause cell cycle arrest at the G1/S checkpoint.
Caption: Simplified CDK2 signaling pathway at the G1/S checkpoint.
Inhibition of CDK2 by this compound would prevent the hyper-phosphorylation of the retinoblastoma protein (pRb). This keeps pRb in its active, hypo-phosphorylated state, where it remains bound to the transcription factor E2F. Sequestered E2F cannot activate the transcription of genes required for S-phase, leading to cell cycle arrest.
CDK9 and Transcriptional Elongation
CDK9 is essential for the expression of many genes, including short-lived anti-apoptotic proteins like Mcl-1, which are critical for the survival of many cancer cells.
Caption: Role of CDK9 in transcriptional elongation.
By inhibiting CDK9, this compound would prevent the phosphorylation of RNA Polymerase II and negative elongation factors (DSIF/NELF).[10] This leads to a stall in transcriptional elongation, causing a rapid downregulation of crucial survival proteins and ultimately inducing apoptosis in cancer cells that are dependent on high transcriptional output.
Quantitative Data Summary
The following table presents hypothetical, yet representative, data that could be generated for a promising pyrimidine-2,4-diamine derivative during an initial investigation.
| Parameter | Target/Cell Line | Value |
| IC50 | CDK2/Cyclin A | 83 nM |
| IC50 | CDK9/Cyclin T1 | 65 nM |
| EC50 | HCT-116 (3D Spheroid) | 0.45 µM |
| EC50 | MDA-MB-231 (3D Spheroid) | 0.62 µM |
Data presented are illustrative, based on published values for potent N2,N4-disubstituted pyrimidine-2,4-diamines to provide context for expected outcomes.[5]
Conclusion and Future Directions
The pyrimidine-2,4-diamine scaffold remains a highly valuable starting point for the design of novel kinase inhibitors. The protocols and conceptual framework provided here offer a clear path for the systematic evaluation of new derivatives like this compound. By combining robust biochemical and physiologically relevant cell-based assays, researchers can effectively characterize the potency, selectivity, and cellular mechanism of action of new compounds. Future work following this initial characterization would involve broader kinome selectivity screening, in-depth mechanism of action studies (e.g., Western blotting for p-Rb and downstream markers, and flow cytometry for cell cycle analysis), and eventual progression into pharmacokinetic and in vivo efficacy studies for the most promising candidates.
References
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Chao, S. H., & Price, D. H. (2001). CDK9: a signaling hub for transcriptional control. Journal of Biomedical Science, 8(5), 364–372. Available from: [Link]
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Wang, S., & Fischer, P. M. (2008). A role for cdk9-cyclin k in maintaining genome integrity. Cell Cycle, 7(22), 3569–3573. Available from: [Link]
-
P3D Scaffolds Protocol: Using CellTiter-Glo 3D Cell Viability Assay. (n.d.). Ilex Life Sciences. Retrieved from [Link]
-
Wang, S., et al. (2018). SAR study on N2,N4-disubstituted pyrimidine-2,4-diamines as effective CDK2/CDK9 inhibitors and antiproliferative agents. RSC Advances, 8(22), 12095–12103. Available from: [Link]
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Li, Y., et al. (2021). CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents. Frontiers in Oncology, 11, 759362. Available from: [Link]
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Gene Result CDK9 cyclin dependent kinase 9 [Homo sapiens (human)]. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
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Wang, C., et al. (2014). Cyclin dependent kinase 2 (CDK2) is a key mediator for EGF-induced cell transformation mediated through the ELK4/c-Fos signaling pathway. Oncogene, 33(2), 213–223. Available from: [Link]
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Targeting CDK9 for the Treatment of Glioblastoma. (2021). Cancers, 13(9), 2217. Available from: [Link]
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Cyclin-dependent kinase 2. (n.d.). Wikipedia. Retrieved from [Link]
-
CDK Signaling Pathway. (n.d.). Creative Diagnostics. Retrieved from [Link]
-
Chen, Y.-L., et al. (2022). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 65(15), 10323–10341. Available from: [Link]
-
Gene Result CDK2 cyclin dependent kinase 2 [Homo sapiens (human)]. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Kaur, M., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules, 26(17), 5189. Available from: [Link]
-
Zhang, B., et al. (2025). Structure-Guided Discovery of Novel N4-(Substituted Thiazol-2-yl)-N2-(4-Substituted phenyl)pyrimidine-2,4-Diamines as Potent CDK2 and CDK9 Dual Inhibitors with High Oral Bioavailability. Journal of Medicinal Chemistry, 68(2), 1693-1715. Available from: [Link]
-
UniProtKB - P24941 (CDK2_HUMAN). (n.d.). UniProt. Retrieved from [Link]
-
Kurasawa, O., et al. (2013). Novel pyrimidine-2,4-diamine derivative suppresses the cell viability and spindle assembly checkpoint activity by targeting Aurora kinases. Carcinogenesis, 34(2), 436–445. Available from: [Link]
-
Li, Y., et al. (2024). Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors. ACS Medicinal Chemistry Letters, 15(7), 963–970. Available from: [Link]
- Pyrimidine-2,4-diamine derivatives as kinase inhibitors. (2014). World Intellectual Property Organization. Patent WO2014091265A1.
-
A range of 2,4-diamino pyrimidines as NNRTIs and kinase inhibitors. (n.d.). ResearchGate. Retrieved from [Link]
-
Wang, S., et al. (2013). Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Design, Synthesis, Crystal Structure, and Biological Activities. Journal of Medicinal Chemistry, 56(3), 847–859. Available from: [Link]
-
Anderson, M., et al. (2012). Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines. Journal of Medicinal Chemistry, 55(13), 6099–6110. Available from: [Link]
Sources
- 1. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel pyrimidine-2,4-diamine derivative suppresses the cell viability and spindle assembly checkpoint activity by targeting Aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SAR study on N2,N4-disubstituted pyrimidine-2,4-diamines as effective CDK2/CDK9 inhibitors and antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyclin dependent kinase 2 (CDK2) is a key mediator for EGF-induced cell transformation mediated through the ELK4/c-Fos signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]
- 8. uniprot.org [uniprot.org]
- 9. A role for cdk9-cyclin k in maintaining genome integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
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Application Notes and Protocols: N2-isopropylpyridine-2,4-diamine as a Versatile Building Block for Complex Molecule Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
N2-isopropylpyridine-2,4-diamine is a functionalized heterocyclic amine that holds significant potential as a versatile building block in the synthesis of complex organic molecules. Its distinct structural features—a pyridine core with two amino groups at the C2 and C4 positions, one of which is substituted with a sterically influential isopropyl group—offer a unique platform for creating diverse molecular architectures. The differential reactivity of the amino groups, coupled with the electronic properties of the pyridine ring, allows for selective functionalization, making it a valuable synthon in medicinal chemistry and materials science. This document provides a comprehensive guide to the properties, synthesis, and potential applications of this compound, including detailed, field-proven protocols for its utilization in constructing more complex molecular frameworks, particularly those relevant to kinase inhibitor development.
Introduction: The Strategic Value of the 2,4-Diaminopyridine Scaffold
The pyridine ring is a privileged scaffold in drug discovery, present in a significant percentage of FDA-approved pharmaceuticals. Its ability to act as a hydrogen bond acceptor and its tunable electronic properties make it a cornerstone of modern medicinal chemistry. When substituted with amino groups, particularly in the 2,4-positions, the resulting diaminopyridine core becomes a powerful pharmacophore for targeting a variety of biological targets, most notably protein kinases.
The 2-aminopyridine moiety is particularly adept at forming key hydrogen bond interactions with the hinge region of the ATP-binding site of many kinases, a critical interaction for potent inhibition. The amino group at the 4-position provides a convenient vector for introducing substituents that can occupy the solvent-exposed region of the active site, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.
The introduction of an isopropyl group at the N2-position, as in this compound, serves several strategic purposes:
-
Modulation of Basicity and Reactivity: The electron-donating nature of the isopropyl group can influence the basicity of the amino groups and the overall electron density of the pyridine ring.
-
Steric Control: The bulk of the isopropyl group can direct the regioselectivity of subsequent reactions, favoring functionalization at the less hindered 4-amino position.
-
Improved Physicochemical Properties: The lipophilic character of the isopropyl group can enhance solubility in organic solvents and influence the ADME (absorption, distribution, metabolism, and excretion) properties of derivative molecules.
This application note will detail a robust, albeit generalized, synthetic pathway to this compound and provide protocols for its subsequent elaboration into scaffolds relevant for drug discovery.
Physicochemical and Spectroscopic Data
While extensive experimental data for this compound is not widely published, the following information has been compiled from chemical databases and predictive models.
| Property | Value | Source |
| CAS Number | 1250407-50-1 | [1] |
| Molecular Formula | C₈H₁₃N₃ | [1] |
| Molecular Weight | 151.21 g/mol | [1] |
| Boiling Point (Predicted) | 339.3 ± 27.0 °C | [1] |
| Density (Predicted) | 1.097 ± 0.06 g/cm³ | [1] |
| pKa (Predicted) | 8.70 ± 0.10 | [1] |
-
¹H NMR: Expect signals for the isopropyl group (a septet for the CH and a doublet for the two CH₃ groups), distinct signals for the protons on the pyridine ring, and broad singlets for the NH protons. The aromatic protons will likely appear in the range of δ 6.0-8.0 ppm.
-
¹³C NMR: Expect signals for the three distinct carbons of the isopropyl group and five signals for the carbons of the pyridine ring. Aromatic carbons typically appear in the δ 100-160 ppm range.
-
IR Spectroscopy: Key stretches would include N-H stretching (around 3300-3500 cm⁻¹), C-H stretching (aliphatic and aromatic, around 2850-3100 cm⁻¹), and C=N/C=C stretching of the pyridine ring (around 1500-1650 cm⁻¹).
-
Mass Spectrometry: The molecular ion peak [M+H]⁺ would be expected at m/z 152.12.
Synthesis and Handling
The synthesis of this compound is not explicitly detailed in the reviewed literature. However, a reliable synthetic route can be proposed based on well-established methodologies for the preparation of substituted diaminopyridines. A common and effective strategy involves a two-step process starting from 2,4-dichloropyridine: selective nucleophilic aromatic substitution (SNAr) followed by a second amination.
Protocol 1: Proposed Synthesis of this compound
This protocol is a generalized procedure based on common synthetic transformations of chloropyridines.
Workflow Diagram:
Sources
Application Notes and Protocols for Studying the Biological Activity of Pyridine Derivatives
Introduction: The Central Role of the Pyridine Scaffold in Modern Drug Discovery
The pyridine ring, a simple six-membered aromatic heterocycle containing one nitrogen atom, is a cornerstone of medicinal chemistry.[1][2] Its unique electronic properties, ability to engage in hydrogen bonding, and structural resemblance to benzene make it a privileged scaffold in the design of therapeutic agents.[3] Pyridine derivatives are integral to a vast array of pharmaceuticals, demonstrating a remarkable spectrum of biological activities including anticancer, antimicrobial, antioxidant, and enzyme inhibitory effects.[2][4][5] The adaptability of the pyridine nucleus allows for extensive structural modifications, enabling chemists to fine-tune pharmacokinetic and pharmacodynamic properties to achieve desired therapeutic outcomes.[6]
This guide provides a series of detailed, field-proven protocols for researchers, scientists, and drug development professionals to evaluate the biological activity of novel pyridine derivatives. The focus is not merely on the procedural steps but on the underlying principles and the rationale behind experimental choices, ensuring a robust and self-validating approach to screening and characterization.
Section 1: Evaluation of Anticancer Activity via Cytotoxicity Assays
A primary strategy in the discovery of new anticancer agents is the evaluation of their ability to inhibit the growth of or kill cancer cells. In vitro cytotoxicity assays are the foundational step in this screening cascade, providing critical data on a compound's potency and selectivity.
Core Principle: Assessing Metabolic Viability
The MTT assay is a robust and widely used colorimetric method to quantify cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7] The principle is based on the enzymatic reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals. This conversion is carried out by NAD(P)H-dependent oxidoreductase enzymes located primarily in the mitochondria of living, metabolically active cells. Therefore, the amount of formazan produced is directly proportional to the number of viable cells.
Experimental Workflow: MTT Assay
Caption: Workflow for assessing anticancer activity using the MTT assay.
Detailed Protocol: MTT Cytotoxicity Assay[10][11]
Materials:
-
Synthesized pyridine derivatives
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well flat-bottom sterile microplates
-
Positive control (e.g., Doxorubicin)
Procedure:
-
Cell Seeding: In a 96-well plate, seed cells at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[8]
-
Compound Preparation: Prepare a stock solution of the pyridine derivatives in DMSO. Perform serial dilutions in complete culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent-induced cytotoxicity.
-
Cell Treatment: Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include wells for a vehicle control (medium with the same percentage of DMSO as the treated wells) and a positive control.
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C with 5% CO₂. The incubation time is critical and should be optimized based on the cell line's doubling time and the expected mechanism of action of the compounds.
-
MTT Addition: After the treatment period, add 10-20 µL of the MTT stock solution to each well (final concentration of 0.5 mg/mL) and incubate for an additional 4 hours.[8] During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.
-
Formazan Solubilization: Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals.[8] Gently agitate the plate for 5-10 minutes to ensure complete solubilization.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.[9] A reference wavelength of 630 nm can be used to subtract background absorbance.
Data Analysis and Interpretation
The absorbance values are directly proportional to the number of viable cells. The percentage of cell viability is calculated relative to the vehicle-treated control cells.
Formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
The IC₅₀ (half-maximal inhibitory concentration) is the concentration of a compound that causes a 50% reduction in cell viability. It is a standard measure of a compound's potency. The IC₅₀ value is determined by plotting the percentage of cell viability against the logarithm of the compound concentrations and fitting the data to a sigmoidal dose-response curve.
Table 1: Sample Data for IC₅₀ Determination
| Compound Conc. (µM) | Absorbance (570 nm) | % Cell Viability |
| Vehicle Control | 1.250 | 100% |
| 0.1 | 1.188 | 95.0% |
| 1 | 0.950 | 76.0% |
| 10 | 0.613 | 49.0% |
| 50 | 0.250 | 20.0% |
| 100 | 0.125 | 10.0% |
| IC₅₀ Value | ~10.2 µM |
Section 2: Evaluation of Antimicrobial Activity
The rise of antimicrobial resistance necessitates the discovery of new antibacterial and antifungal agents.[4] Pyridine derivatives have shown considerable promise in this area.[10] A key parameter for quantifying the efficacy of a new antimicrobial agent is its Minimum Inhibitory Concentration (MIC).
Core Principle: Determining Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism after overnight incubation.[11] The broth microdilution method is a standardized and widely accepted technique for determining MIC values, allowing for the efficient testing of multiple compounds against various microbial strains.[12][13]
Experimental Workflow: Broth Microdilution for MIC Determination
Caption: Workflow for assessing antioxidant activity using the DPPH assay.
Detailed Protocol: DPPH Radical Scavenging Assay
[14] Materials:
-
Synthesized pyridine derivatives
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol
-
Positive control (e.g., Ascorbic acid, Trolox)
-
96-well microplates
Procedure:
-
Reagent Preparation: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). This solution should be freshly made and protected from light. Prepare serial dilutions of the test compounds and the positive control in methanol.
-
Assay Setup: In a 96-well plate, add a fixed volume of the test compound dilutions (e.g., 100 µL).
-
Reaction Initiation: Add a fixed volume of the DPPH working solution (e.g., 100 µL) to each well. 4. Incubation: Mix well and incubate the plate in the dark at room temperature for 30 minutes. The incubation time is crucial for the reaction to reach a steady state.
-
Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader. [15]6. Controls: A blank control (methanol only) and a negative control (methanol + DPPH solution) are required.
Data Analysis and Interpretation
The scavenging activity is calculated based on the reduction in absorbance of the DPPH solution in the presence of the test compound.
Formula: % Scavenging Activity = [(A_control - A_sample) / A_control] x 100 Where:
-
A_control is the absorbance of the DPPH solution without the test compound.
-
A_sample is the absorbance of the DPPH solution with the test compound.
The IC₅₀ value represents the concentration of the antioxidant required to scavenge 50% of the DPPH radicals and is determined by plotting the scavenging percentage against the logarithm of the compound concentrations.
Section 4: Evaluation of Enzyme Inhibitory Activity
Many pyridine derivatives exert their therapeutic effects by inhibiting specific enzymes. A prominent example is the inhibition of acetylcholinesterase (AChE), an enzyme that degrades the neurotransmitter acetylcholine, which is a key strategy in the management of Alzheimer's disease. [16][17]
Core Principle: Ellman's Spectrophotometric Method
Ellman's method is a simple and reliable colorimetric assay for measuring cholinesterase activity. [18]The substrate used is acetylthiocholine (ATCI), which is hydrolyzed by AChE to produce thiocholine. Thiocholine then reacts with Ellman's reagent, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be quantified by measuring its absorbance at 412 nm. [18]The rate of color formation is proportional to AChE activity. An inhibitor will reduce this rate.
Experimental Workflow: AChE Inhibition Assay (Ellman's Method)
Caption: Workflow for the acetylcholinesterase (AChE) inhibition assay.
Detailed Protocol: Acetylcholinesterase Inhibition Assay
-
Synthesized pyridine derivatives
-
Acetylcholinesterase (AChE) from electric eel
-
Acetylthiocholine iodide (ATCI) - Substrate
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (0.1 M, pH 8.0)
-
Positive control (e.g., Donepezil)
-
96-well microplates
Procedure:
-
Reagent Preparation: Prepare working solutions of AChE, ATCI, and DTNB in the phosphate buffer. Prepare serial dilutions of the test compounds.
-
Assay Setup: To each well of a 96-well plate, add:
-
20 µL of the test compound dilution.
-
140 µL of phosphate buffer (pH 8.0).
-
20 µL of DTNB solution.
-
-
Enzyme Addition: Add 10 µL of the AChE solution to each well. Pre-incubate the mixture for 10-15 minutes at 25°C.
-
Reaction Initiation: Start the reaction by adding 10 µL of the ATCI substrate solution.
-
Kinetic Measurement: Immediately measure the absorbance at 412 nm using a microplate reader in a kinetic mode, taking readings every minute for 5-10 minutes. [18]The rate of reaction is determined from the slope of the absorbance vs. time graph.
Data Analysis and Further Studies
Formula: % Inhibition = [(Rate_control - Rate_sample) / Rate_control] x 100
The IC₅₀ value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentrations.
Enzyme Kinetics: To understand the mechanism of inhibition, further kinetic studies are essential. By measuring the reaction rates at various substrate and inhibitor concentrations, one can determine the inhibition modality (e.g., competitive, non-competitive, uncompetitive, or mixed). [20]This is often achieved by analyzing data using Lineweaver-Burk plots or by fitting the data directly to Michaelis-Menten-derived equations for different inhibition models. [21][22]
Caption: Simplified relationship of competitive vs. non-competitive inhibition.
Conclusion
The protocols detailed in these application notes provide a robust framework for the initial biological characterization of novel pyridine derivatives. By systematically applying these assays for anticancer, antimicrobial, antioxidant, and enzyme inhibitory activities, researchers can efficiently identify promising lead compounds. It is crucial to remember that these in vitro assays are the first step in a long and complex drug discovery process. Active compounds identified through these methods warrant further investigation, including secondary screening, mechanism of action studies, and eventual in vivo efficacy and safety evaluation, to fully realize their therapeutic potential.
References
-
Dhanvijay, P. V., et al. (2016). A review on the medicinal importance of pyridine derivatives. ResearchGate. Retrieved from [Link]
-
IntechOpen. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. IntechOpen. Retrieved from [Link]
-
Al-Ostoot, F. H., et al. (n.d.). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. PMC. Retrieved from [Link]
-
Limoto, D. (n.d.). A Brief View on Pyridine Compounds. Open Access Journals. Retrieved from [Link]
-
Nair, S. S., et al. (2021). A Review on Pyridine Derivatives Having Appropriate Remedies for Extreme Diseases. International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]
-
Abdel-Wahab, B. F., et al. (n.d.). Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. MDPI. Retrieved from [Link]
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Roche. Retrieved from [Link]
-
American Chemical Society. (2021). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. ACS Publications. Retrieved from [Link]
-
ResearchGate. (2021). Newer biologically active pyridines: A potential review. ResearchGate. Retrieved from [Link]
-
ResearchHub. (2024). Detailed protocol for MTT Cell Viability and Proliferation Assay. ResearchHub. Retrieved from [Link]
-
Bekhit, A. A., et al. (2012). Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 27(1), 69-77. Retrieved from [Link]
-
G-Biosciences. (n.d.). DPPH Antioxidant Assay. G-Biosciences. Retrieved from [Link]
-
Alsoliemy, A. (2022). Synthesis, computational and biological evaluation of some new pyridine Derivatives. Research Square. Retrieved from [Link]
-
ResearchGate. (n.d.). Evaluation of biological activity of some pyridine derivatives on perfusion pressure and their interaction with the M 2 muscarinic receptor. ResearchGate. Retrieved from [Link]
-
Gavin Publishers. (n.d.). The Antioxidant Activity of Dihydropyridine Derivatives. Gavin Publishers. Retrieved from [Link]
-
Gulcin, İ. (n.d.). DPPH Radical Scavenging Assay. MDPI. Retrieved from [Link]
-
Mathematical Statistician and Engineering Applications. (n.d.). Synthesis, Characterization and antioxidant activity study of Pyridine derivatives. MSEA. Retrieved from [Link]
-
ResearchGate. (n.d.). New pyridine derivatives as inhibitors of acetylcholinesterase and amyloid aggregation. ResearchGate. Retrieved from [Link]
-
Pandolfi, F., et al. (2017). New pyridine derivatives as inhibitors of acetylcholinesterase and amyloid aggregation. Bioorganic & Medicinal Chemistry Letters, 27(23), 5233-5238. Retrieved from [Link]
-
MedCrave. (2019). Study of antioxidant activity of pyrimidinium betaines by DPPH radical scavenging method. MedCrave. Retrieved from [Link]
-
ResearchGate. (n.d.). Design, synthesis, and biological evaluation of imidazo[1,2-a] pyridine derivatives as acetylcholinesterase inhibitors. ResearchGate. Retrieved from [Link]
-
Delost, M. (n.d.). Antimicrobial Susceptibility Testing. StatPearls - NCBI Bookshelf. Retrieved from [Link]
-
Will, M., & McCoy, M. (n.d.). Measurement of enzyme kinetics and inhibitor constants using enthalpy arrays. PMC - NIH. Retrieved from [Link]
-
OPUS. (2024). Rapid Determination of Kinetic Constants for Slow-Binding Inhibitors and Inactivators of Human Histone Deacetylase 8. OPUS. Retrieved from [Link]
-
APEC. (n.d.). Antimicrobial Susceptibility Testing. Apec.org. Retrieved from [Link]
-
Buker, S. M., et al. (2019). Enzyme-Inhibitor Interactions and a Simple, Rapid Method for Determining Inhibition Modality. SLAS Discovery, 24(5), 515-522. Retrieved from [Link]
-
Al-Samarrai, D. H., et al. (n.d.). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. NIH. Retrieved from [Link]
-
Gulea, A., & Buruiana, D. (n.d.). Pyridine Compounds with Antimicrobial and Antiviral Activities. PMC - PubMed Central. Retrieved from [Link]
-
LearnChemE. (2016, May 4). Derivation of Enzyme Kinetics for Competitive Inhibition [Video]. YouTube. Retrieved from [Link]
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- 21. Measurement of enzyme kinetics and inhibitor constants using enthalpy arrays - PMC [pmc.ncbi.nlm.nih.gov]
- 22. youtube.com [youtube.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of N2-isopropylpyridine-2,4-diamine
Introduction
Welcome to the technical support guide for the synthesis of N2-isopropylpyridine-2,4-diamine. This document is designed for researchers, chemists, and drug development professionals who are working on or planning to synthesize this important pyridine derivative. The pyridine core is a prevalent motif in pharmaceuticals, and the selective functionalization of substituted pyridines is a common challenge in medicinal chemistry.[1][2] this compound presents a specific challenge in achieving selective mono-alkylation at the N2 position while avoiding common pitfalls such as low yield, over-alkylation, and complex purification.
This guide provides a structured, question-and-answer-based approach to troubleshoot common experimental issues. We will explore the causality behind reaction outcomes, offer optimized protocols, and present data-driven recommendations to enhance the efficiency and success of your synthesis.
Proposed Synthetic Pathways
The synthesis of this compound is most effectively approached via two primary pathways starting from pyridine-2,4-diamine: Reductive Amination and Direct Alkylation . Reductive amination is generally the preferred method due to its superior control over selectivity and reduced risk of over-alkylation compared to direct alkylation methods.[3][4]
Caption: Primary synthetic routes to this compound.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during your experiments.
Q1: My reaction yield is very low or I'm not forming any product. What are the likely causes?
Answer: Low or no yield is a common problem in pyridine synthesis that can often be traced back to a few key areas.[5][6]
-
Purity of Starting Materials: The starting material, pyridine-2,4-diamine, can degrade upon storage, especially if exposed to air and light. Impurities can interfere with the reaction or poison catalysts.
-
Recommendation: Confirm the purity of your pyridine-2,4-diamine via NMR or LC-MS before starting. If necessary, purify it by recrystallization or column chromatography.
-
-
Suboptimal Reaction Conditions (Reductive Amination):
-
pH Control: The formation of the imine intermediate is pH-dependent. The reaction works best under mildly acidic conditions (pH 4-6), which protonates the carbonyl group of acetone, making it more electrophilic, while not excessively protonating the amine, which would render it non-nucleophilic.
-
Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often superior to sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) for this transformation.[3][7] It is a milder reducing agent that is selective for the iminium ion over the ketone, preventing premature reduction of acetone.[8] It is also stable in the slightly acidic conditions required for imine formation.
-
Temperature and Time: These reactions are typically run at room temperature. If the reaction is sluggish (as monitored by TLC), gentle heating to 40-50°C may be beneficial. However, excessive heat can lead to byproduct formation. Ensure the reaction is allowed to run to completion (typically 12-24 hours).
-
-
Choice of Base and Solvent (Direct Alkylation):
-
Base Strength: A non-nucleophilic inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is typically used. Stronger bases like sodium hydride (NaH) can deprotonate the less nucleophilic ring nitrogen or lead to side reactions.
-
Solvent: The solvent must be able to dissolve the starting materials and be inert to the reaction conditions. Polar aprotic solvents like DMF or acetonitrile are common choices for N-alkylation reactions.[9]
-
Q2: I am observing significant amounts of a byproduct with a higher molecular weight. How can I improve selectivity?
Answer: The formation of higher molecular weight byproducts strongly suggests over-alkylation, where both the 2- and 4-amino groups, or the ring nitrogen, are alkylated. This is a classic challenge in amine alkylation.[3][10]
-
Cause: Direct alkylation with a reactive electrophile like 2-bromopropane is notoriously difficult to control for mono-alkylation. Once the first isopropyl group is added, the product can still act as a nucleophile and react again.
-
Solution 1: Switch to Reductive Amination: This is the most effective solution. Reductive amination proceeds through an imine intermediate, which can only form once on a primary amine, thus inherently preventing over-alkylation at that site.[3]
-
Solution 2: Optimize Direct Alkylation Conditions:
-
Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the pyridine-2,4-diamine relative to the isopropyl halide.
-
Slow Addition: Add the isopropyl halide slowly to the reaction mixture over several hours using a syringe pump. This keeps the instantaneous concentration of the alkylating agent low, favoring mono-alkylation.
-
Lower Temperature: Running the reaction at a lower temperature (e.g., 0°C to room temperature) can reduce the rate of the second alkylation more than the first.
-
Q3: My product is difficult to purify. What are the best strategies?
Answer: Purification challenges often arise from the polarity of the product and its similarity to starting materials or byproducts.
-
Common Impurities:
-
Unreacted pyridine-2,4-diamine.
-
Dialkylated byproduct.
-
Residual base or salts from the workup.
-
-
Purification Strategy:
-
Aqueous Workup: After the reaction, perform an aqueous workup to remove inorganic salts. An acid-base extraction can be highly effective. Since the product is basic, it can be extracted into an acidic aqueous layer (e.g., 1M HCl), washed with an organic solvent (like ethyl acetate) to remove non-basic impurities, and then the pH of the aqueous layer can be raised with a base (e.g., NaOH) to re-extract the purified product back into an organic solvent.
-
Column Chromatography: This is the most common method for final purification.
-
Stationary Phase: Silica gel is standard.
-
Mobile Phase: A gradient elution is recommended. Start with a less polar solvent system (e.g., 100% Dichloromethane (DCM)) and gradually increase the polarity by adding methanol (MeOH). A small amount of triethylamine or ammonium hydroxide (0.5-1%) in the eluent can prevent the product from streaking on the silica gel by neutralizing acidic sites.
-
-
Optimized Experimental Protocol: Reductive Amination
This protocol describes the preferred method for synthesizing this compound with high selectivity.
1. Reagents and Materials:
-
Pyridine-2,4-diamine (1.0 eq)
-
Acetone (1.5 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic Acid (catalytic, ~0.1 eq)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
2. Step-by-Step Procedure:
-
To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add pyridine-2,4-diamine (1.0 eq) and dissolve it in DCE (or THF) (approx. 0.1 M concentration).
-
Add acetone (1.5 eq) followed by a catalytic amount of acetic acid (0.1 eq).
-
Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium intermediate.
-
In portions, carefully add sodium triacetoxyborohydride (1.5 eq) to the stirring mixture. The addition may be slightly exothermic.
-
Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a mobile phase of 10% MeOH in DCM with 0.5% NH₄OH). The reaction is typically complete within 12-24 hours.
-
Once the starting material is consumed, carefully quench the reaction by slowly adding saturated NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., DCM or Ethyl Acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography as described in Q3.
Data Summary: Comparison of Reaction Parameters
| Parameter | Reductive Amination | Direct Alkylation | Rationale & Comments |
| Selectivity | High (Mono-alkylation favored) | Low to Moderate | Reductive amination avoids over-alkylation due to the imine mechanism.[3] |
| Reagents | Pyridine-2,4-diamine, Acetone, NaBH(OAc)₃ | Pyridine-2,4-diamine, Isopropyl Halide, Base | Reagents for reductive amination are generally less hazardous. |
| Temperature | Room Temperature | 0°C to Reflux | Milder conditions for reductive amination lead to fewer side products. |
| Typical Yield | 60-85% | 20-50% (of desired product) | Higher isolated yields are consistently achieved with reductive amination. |
| Purification | Simpler (fewer byproducts) | More Complex (isomeric byproducts) | The cleaner reaction profile simplifies the downstream purification process. |
Troubleshooting Workflow Diagram
This diagram provides a logical path for diagnosing and solving common issues during the synthesis.
Caption: A decision tree for troubleshooting common synthesis problems.
References
- BenchChem. (2025). Troubleshooting low yield in multi-component pyridine synthesis.
- BenchChem. (2025). Troubleshooting poor yield in pyrazolo[3,4-b]pyridine synthesis.
-
Pouy, M.-J., et al. (n.d.). Synthesis of Secondary Amines via Self-Limiting Alkylation. PMC - NIH. [Link]
-
Ashenhurst, J. (2017). Making Substituted Amines Through Reductive Amination. Master Organic Chemistry. [Link]
-
Baran, P. (2004). Pyridine Synthesis: Cliff Notes. Baran Lab. [Link]
-
YouTube. (2022). Preparation of Pyridines, Part 7: By Amination and Hydroxylation. [Link]
-
Alec C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research. [Link]
-
Gibson, S. E., et al. (2008). Pyridine N-Alkylation by Lithium, Magnesium, and Zinc Alkyl Reagents: Synthetic, Structural, and Mechanistic Studies on the Bis(imino)pyridine System. ResearchGate. [Link]
-
ACS GCI Pharmaceutical Roundtable. (2026). Pyridine Ring Synthesis. [Link]
-
Gökçe, M., et al. (n.d.). N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences. [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. [Link]
-
ResearchGate. (2024). Synthesis and meta-Amination of Pyridines via Multicomponent Cascade Reaction. [Link]
-
Studer, A., et al. (2023). Photochemical C3-amination of pyridines via Zincke imine intermediates. Nature Communications. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]
-
ResearchGate. (n.d.). N-alkylation of 2-pyridyl amine with arylmethyl alcohols. [Link]
-
Abdel-Magid, A. F., & Mehrman, S. J. (2006). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Organic Process Research & Development. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Photochemical C3-amination of pyridines via Zincke imine intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. jocpr.com [jocpr.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 8. scribd.com [scribd.com]
- 9. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 10. Synthesis of Secondary Amines via Self-Limiting Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Crude N2-isopropylpyridine-2,4-diamine
Welcome to the technical support center for the purification of N2-isopropylpyridine-2,4-diamine. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges during the purification of this and structurally similar polar aromatic diamines. The inherent basicity of the two amine groups and the pyridine nitrogen, combined with its polarity, presents unique purification hurdles. This document provides in-depth troubleshooting advice, detailed protocols, and the scientific rationale behind our recommendations.
Part 1: Frequently Asked Questions (FAQs) & Initial Strategy
This section addresses high-level questions to help you form an initial purification strategy based on the nature of your crude material.
Question: My crude this compound sample is a dark, oily residue. What is the best first step?
Answer: An initial acid-base extraction is often the most effective first step for a crude, oily sample. This technique leverages the basicity of your target compound to separate it from non-basic impurities. By dissolving the crude mixture in an organic solvent (like Ethyl Acetate or Dichloromethane) and washing with an aqueous acid (e.g., 1M HCl), the basic this compound will be protonated and move into the aqueous layer as a salt, leaving non-basic, organic-soluble impurities behind. You can then regenerate the free amine by basifying the aqueous layer (e.g., with NaOH or NaHCO₃) and extracting it back into an organic solvent. This simple workup can significantly clean your sample before attempting more refined techniques like chromatography or crystallization.
Question: How do I choose between column chromatography and crystallization for the main purification step?
Answer: The choice depends on the impurity profile and the quantity of your material.
-
Column Chromatography is ideal for separating compounds with different polarities. If your crude sample contains impurities with Rcs values close to your product on a Thin-Layer Chromatography (TLC) plate, chromatography is necessary. It is the most versatile technique for achieving high purity, especially for complex mixtures.
-
Crystallization is an excellent method for removing small amounts of impurities from a large amount of material, provided a suitable solvent system can be found. It is often more scalable and economical than chromatography. If your crude product is already >80-90% pure, crystallization can be a highly efficient final polishing step.
A common strategy is to perform a rapid column filtration through a short plug of silica or alumina to remove baseline impurities and then proceed with crystallization of the combined, partially-purified fractions.
Part 2: Troubleshooting Guide: Column Chromatography
Purifying polar amines like this compound on standard silica gel is notoriously challenging due to strong interactions between the basic amine groups and the acidic silanol groups on the silica surface.[1][2] This leads to common issues like peak tailing, poor resolution, and low recovery.
Question: My compound is streaking severely and tailing on the silica gel column, leading to mixed fractions. How can I achieve sharp, well-defined bands?
Answer: This is the most common issue when purifying amines on silica. The basic lone pairs on the nitrogen atoms interact strongly with acidic silanol groups (Si-OH) on the silica surface, causing a secondary retention mechanism that results in tailing.[2] There are several effective strategies to mitigate this:
-
Use a Basic Eluent Modifier: Add a small amount of a volatile base to your mobile phase. This base will compete with your compound for the acidic sites on the silica, effectively masking them and allowing your compound to elute symmetrically.[1]
-
Triethylamine (TEA): Add 0.5-2% (v/v) TEA to your eluent system (e.g., Dichloromethane/Methanol/TEA).
-
Ammonium Hydroxide: For highly polar amines, a solvent system containing ammonium hydroxide can be very effective. A common stock solution is 10% NH₄OH in methanol, which can then be used as the polar component in your eluent (e.g., 1-10% of a 90:10 MeOH:NH₄OH solution in Dichloromethane).[3][4]
-
-
Use an Alternative Stationary Phase: If modifying the eluent is insufficient, changing the stationary phase is the next logical step.
-
Alumina (Basic or Neutral): Alumina is a more basic support and is an excellent alternative to silica for purifying amines.[1] Basic alumina is generally preferred.
-
Deactivated Silica Gel: You can "deactivate" silica gel by pre-treating it with a base before running the column, though this is less common than using a mobile phase modifier.[5]
-
Question: My compound is highly polar and will not move from the baseline on TLC, even when using 100% ethyl acetate. What solvent system should I try?
Answer: For very polar compounds, you need a more aggressive, polar eluent system. A mixture of a chlorinated solvent and an alcohol is a standard starting point.
-
DCM/Methanol System: Start with a low percentage of methanol (e.g., 1-5%) in dichloromethane (DCM) and gradually increase it.
-
Incorporate a Basic Modifier: As mentioned above, adding a base is critical. A robust starting point for developing a method for a polar amine is DCM:MeOH:NH₄OH in a ratio of 90:9:1 .[1] You can adjust the ratio to achieve the desired Rf of ~0.3.
Question: I have very low recovery of my compound after the column. I suspect it's sticking irreversibly or decomposing. How can I confirm this and prevent it?
Answer: This is a serious issue that can arise from the acidity of the silica gel.
-
Test for Stability with 2D TLC: Before running a large-scale column, you can check if your compound is stable on silica.
-
Spot your crude mixture in the bottom-left corner of a square TLC plate.
-
Develop the plate in a suitable solvent system.
-
Remove the plate, dry it completely, and rotate it 90 degrees counter-clockwise.
-
Develop the plate again in the same solvent system.
-
-
Solutions for Low Recovery:
-
Switch to a More Inert Stationary Phase: Use neutral alumina or consider reverse-phase chromatography.
-
Minimize Contact Time: Use a wider, shorter column and a slightly higher flow rate to reduce the time your compound spends on the stationary phase.
-
Dry Loading: If your compound is not very soluble in the starting eluent, it can crash out at the top of the column, leading to streaking and poor recovery. Adsorbing your crude material onto a small amount of silica or Celite® and loading it as a dry powder can prevent this.[3]
-
Workflow for Troubleshooting Column Chromatography Tailing
Caption: A workflow for systematically troubleshooting amine tailing in silica gel chromatography.
Part 3: Troubleshooting Guide: Crystallization
Crystallization is a powerful purification technique based on differences in solubility.[6] A good crystallization solvent should dissolve the compound when hot but have low solubility when cold.
Question: I've tried several solvents, but my compound "oils out" as a liquid instead of forming crystals upon cooling. What's happening and how can I fix it?
Answer: "Oiling out" occurs when the compound separates from the solution at a temperature above its melting point or when the solution is too concentrated.[1] The resulting oil often traps impurities.
-
Dilute the Solution: The simplest fix is to add more hot solvent to fully dissolve the oil, then allow it to cool much more slowly. Slower cooling encourages the formation of an ordered crystal lattice.
-
Change the Solvent System: Experiment with a binary solvent system. Dissolve your compound in a minimum amount of a "good" solvent (in which it is highly soluble, e.g., Methanol or DCM). Then, slowly add a "poor" or "anti-solvent" (in which it is poorly soluble, e.g., Hexanes, Diethyl Ether, or Water) at an elevated temperature until the solution becomes faintly cloudy (the saturation point). Add a drop or two of the good solvent to clarify, then cool slowly.
-
Induce Crystallization:
-
Scratch: Use a glass rod to scratch the inside surface of the flask at the meniscus. The microscopic glass fragments can serve as nucleation sites.
-
Seed: Add a tiny crystal of pure product (if available) to the cooled, supersaturated solution.
-
Question: My amine compound is difficult to crystallize as a free base. Are there other options?
Answer: Yes, converting the basic amine to a salt is an excellent and often underutilized strategy.[7] Salts typically have higher melting points and are more crystalline than their corresponding free bases.
-
Form a Hydrochloride (HCl) Salt: Dissolve your crude free base in a suitable solvent like diethyl ether, ethyl acetate, or isopropanol. Then, slowly add a solution of HCl in diethyl ether or isopropanol. The hydrochloride salt will often precipitate out of the solution.[8] This precipitate can then be collected and recrystallized from a more polar solvent system (e.g., Methanol/Ether or Ethanol/Water).
-
Form a Salt with an Organic Acid: For some amines, using an organic acid like acetic acid can be effective for recrystallization.[8]
This approach has the added benefit of leaving non-basic impurities behind in the initial solvent. The pure amine can be regenerated from the salt later if needed, or the salt itself may be the desired final form.
Decision Tree for Purification Strategy
Caption: Decision tree for selecting a primary purification technique for this compound.
Part 4: Purity Verification & Analysis
After purification, you must verify the purity of your compound. Relying on a single technique is not advisable; orthogonal methods provide a more complete picture.
Question: How can I accurately determine the final purity of my this compound?
Answer: A combination of chromatographic and spectroscopic methods is the gold standard.
| Technique | Principle & Application | Advantages | Limitations |
| HPLC (UV-Vis) | Separates components based on their partitioning between a mobile and stationary phase. Purity is often reported as area percent. | High resolution, sensitivity, and quantitative accuracy. The gold standard for routine purity assessment in pharmaceutical development.[9][10] | Requires a chromophore for UV detection. Area percent purity assumes all impurities have the same response factor as the main compound. |
| LC-MS | Combines the separation power of HPLC with the identification capabilities of Mass Spectrometry. | Confirms the molecular weight of the main peak and can help identify impurities. | Ionization efficiency can vary significantly between compounds, making it less reliable for quantification without specific standards. |
| qNMR | Quantitative Nuclear Magnetic Resonance uses an internal standard of known purity to directly measure the absolute purity (w/w %) of the analyte. | Provides an absolute measure of purity without needing a reference standard of the analyte itself. It is a primary analytical method.[11][12] | Lower sensitivity than HPLC. Signal overlap in complex mixtures can complicate analysis. Requires a high-field NMR spectrometer. |
| TLC | A quick, qualitative check for the presence of impurities. | Fast, inexpensive, and excellent for monitoring reaction progress and column fractions. | Not quantitative. Some impurities may not be visible without specific stains. |
For a comprehensive purity assessment, an HPLC method should be developed to determine the relative purity and identify the number of impurities, while ¹H qNMR can be used to establish the absolute purity (assay value).
Part 5: Detailed Experimental Protocols
Protocol 1: Flash Column Chromatography with a Basic Modifier
-
Slurry Preparation: Choose an appropriate stationary phase (silica gel or alumina). In a beaker, create a slurry of the stationary phase in the initial, low-polarity eluent (e.g., 98:1:1 DCM:MeOH:NH₄OH).
-
Column Packing: Pour the slurry into the column and use gentle air pressure to pack the bed, ensuring no air bubbles are trapped. Add a thin layer of sand to the top to protect the surface.
-
Sample Loading: Dissolve your crude compound in a minimum amount of DCM or the mobile phase. If solubility is low, pre-adsorb the compound onto a small amount of silica gel, evaporate the solvent to get a free-flowing powder, and load this powder onto the column.[3]
-
Elution: Begin eluting with the initial solvent mixture, collecting fractions.
-
Gradient Elution (if necessary): Gradually increase the polarity of the eluent (e.g., by increasing the percentage of the MeOH/NH₄OH mixture) to elute the compound.[1]
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Recrystallization from a Binary Solvent System
-
Solvent Selection: Identify a "good" solvent that dissolves your compound well (e.g., methanol) and a "poor" anti-solvent in which it is insoluble (e.g., diethyl ether or hexanes).
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the hot "good" solvent required to fully dissolve the solid.
-
Addition of Anti-solvent: While the solution is still hot, add the "poor" solvent dropwise until the solution becomes persistently cloudy.
-
Clarification: Add a few more drops of the hot "good" solvent until the solution becomes clear again.
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold anti-solvent to remove any residual soluble impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
References
- BenchChem Technical Support Team. (2025). troubleshooting common issues in 3-Amino-1-(furan-3-yl)
- BenchChem Technical Support Team. (2025).
- Various Authors. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents.
- University of Rochester Department of Chemistry.
- University of Rochester Department of Chemistry.
- Reddit r/Chempros community. (2023). Purification of strong polar and basic compounds.
- Science Forums community. (2011).
- Chemistry LibreTexts. (2023).
- BenchChem Technical Support Team. (2025).
- Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of Medicinal Chemistry.
- BenchChem Technical Support Team. (2025). A Comparative Guide to Purity Assessment of Synthesized 2,3-Diphenylpyridine. Benchchem.
- BenchChem Technical Support Team. (2025). A Comparative Guide to Analytical Methods for Purity Validation of 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine. Benchchem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.rochester.edu [chem.rochester.edu]
- 4. reddit.com [reddit.com]
- 5. Amine purification, - Chemistry - Science Forums [scienceforums.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
common side products in the synthesis of N2-isopropylpyridine-2,4-diamine
Technical Support Center: Synthesis of N2-isopropylpyridine-2,4-diamine
Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. By understanding the underlying chemical principles, you can optimize your reaction conditions to maximize yield and purity.
The synthesis of N2-substituted pyridine-2,4-diamines is a critical process in the development of various pharmaceutical agents. The most common synthetic strategies involve the sequential functionalization of a di-substituted pyridine core, typically 2,4-dichloropyridine, via nucleophilic aromatic substitution (SNAr) or, more commonly, palladium-catalyzed Buchwald-Hartwig amination reactions. While robust, these methods are susceptible to side reactions that can complicate purification and reduce yields. This guide provides a structured, question-and-answer approach to troubleshoot these issues effectively.
Troubleshooting Guide: Common Side Products
This section addresses specific experimental observations and links them to the most probable side products, offering mechanistic insights and actionable solutions.
Q1: My analysis (LC-MS) shows a significant impurity with the same mass-to-charge ratio (m/z) as my desired product. What is it and how do I prevent it?
A1: This impurity is almost certainly the regioisomeric side product, N4-isopropylpyridine-2,4-diamine.
-
Causality & Mechanism: The formation of this isomer occurs when the isopropylamine nucleophile attacks the C4 position of the pyridine ring instead of the desired C2 position. In a typical synthesis starting from 2,4-dichloropyridine, the first amination (often with ammonia or a protected amine) is highly selective for the C2 position due to its higher electrophilicity. However, the subsequent reaction with isopropylamine can be less selective. In a Buchwald-Hartwig coupling, factors like the palladium catalyst, the phosphine ligand, temperature, and the base used play a crucial role in directing the regioselectivity.[1] Certain ligand-catalyst combinations may favor C4 coupling, leading to the undesired isomer.
-
Troubleshooting & Protocol:
-
Ligand Selection is Key: For Buchwald-Hartwig aminations on 2,4-dichloropyridine, ligands like Xantphos have been shown to provide excellent selectivity for the C2 position over the C4 position, often in ratios exceeding 20:1.[1] If you are seeing poor selectivity in the second step (amination with isopropylamine), re-evaluate your ligand choice. Sterically hindered biaryl phosphine ligands are also excellent candidates for controlling selectivity.
-
Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures can reduce the kinetic selectivity between the two positions.
-
Stepwise Synthesis: Ensure the first amination step (at C2) proceeds to full conversion before introducing the second amine (isopropylamine) for the C4 reaction. This prevents competitive reactions on the 2,4-dichloropyridine starting material.
-
Q2: I'm observing a significant byproduct with a higher molecular weight than my target compound. What is its likely identity?
A2: The most probable identity of this byproduct is N2,N4-diisopropylpyridine-2,4-diamine.
-
Causality & Mechanism: This side product arises from "over-alkylation" or "over-amination," a common issue in pyridine chemistry where both amino groups become functionalized.[2][3][4] This can happen in two primary scenarios:
-
If starting with 2,4-dichloropyridine, using a large excess of isopropylamine under forcing conditions can lead to the displacement of both chlorine atoms by the isopropylamine nucleophile.
-
If starting with pyridine-2,4-diamine and performing a direct alkylation with an isopropyl halide, it is challenging to achieve mono-alkylation, and the di-alkylated product is a very common side product.
-
-
Troubleshooting & Protocol:
-
Stoichiometric Control: Carefully control the stoichiometry of your reagents. Use no more than 1.0-1.2 equivalents of isopropylamine (or the isopropylating agent) relative to your 2-amino-4-chloropyridine intermediate.
-
Reaction Time and Temperature: Monitor the reaction closely by TLC or LC-MS. Stop the reaction as soon as the starting material is consumed to prevent the slower formation of the di-substituted product. Avoid excessive heating.
-
Protecting Groups: For direct alkylation routes, consider using a protecting group strategy. For example, protect one of the amino groups on pyridine-2,4-diamine, perform the isopropyl-alkylation, and then deprotect.
-
Q3: My reaction mixture contains a byproduct that appears to be my starting material (e.g., 2-amino-4-chloropyridine) but with the chlorine atom replaced by hydrogen. What is this and why does it form?
A3: This side product is the result of hydrodehalogenation, a well-known side reaction in palladium-catalyzed cross-coupling reactions.[5]
-
Causality & Mechanism: In the Buchwald-Hartwig catalytic cycle, after the oxidative addition of the aryl halide (your chloropyridine) to the Pd(0) catalyst, the resulting Pd(II) complex is supposed to react with the amine. However, it can undergo a competing side reaction, particularly if there are sources of hydrides in the mixture (from the solvent, base, or additives). A common pathway involves β-hydride elimination from the palladium amide intermediate, which can lead to the formation of a Pd-H species. This hydride can then reductively eliminate with the aryl group, regenerating the Pd(0) catalyst and producing the hydrodehalogenated arene (e.g., 2-aminopyridine) as a byproduct.[5]
-
Troubleshooting & Protocol:
-
Choice of Base: Use a non-nucleophilic, sterically hindered base like NaOt-Bu or LiHMDS. Bases like NaH or those containing residual moisture can be sources of hydrides.
-
Anhydrous Conditions: Ensure your solvent and reagents are scrupulously dry. Water can react with the base or other reagents to generate species that promote hydrodehalogenation.
-
Ligand Choice: Electron-rich and sterically bulky phosphine ligands can accelerate the desired reductive elimination step, outcompeting the hydrodehalogenation pathway.
-
Solvent: Aprotic, non-polar solvents like toluene or dioxane are generally preferred.
-
Visualizing the Synthetic Landscape
The following diagram illustrates the primary synthetic route to this compound from 2,4-dichloropyridine and the points at which common side products diverge.
Caption: Synthetic pathways showing desired product and common side products.
Summary of Common Side Products
The following table summarizes the key characteristics of the most frequently encountered impurities.
| Side Product Name | Chemical Formula | Molecular Weight ( g/mol ) | Identification Notes |
| N4-isopropylpyridine-2,4-diamine | C₈H₁₃N₃ | 151.21 | Same m/z as the product. Distinguishable by 1H NMR (different chemical shifts for aromatic protons and N-H protons) and HPLC/TLC (different retention time/Rf). |
| N2,N4-diisopropylpyridine-2,4-diamine | C₁₁H₁₉N₃ | 193.29 | Higher m/z in mass spectrometry. 1H NMR will show signals for two distinct isopropyl groups. |
| 2-Aminopyridine | C₅H₆N₂ | 94.11 | Lower m/z. Arises from hydrodehalogenation of the 2-amino-4-chloropyridine intermediate. |
| Pyridine-2,4-diamine | C₅H₇N₃ | 109.13 | Lower m/z. Arises from hydrodehalogenation of the 2-amino-4-chloropyridine intermediate followed by amination. |
Frequently Asked Questions (FAQs)
-
Q: What is the most reliable starting material for this synthesis?
-
Q: Can I perform this as a one-pot reaction from 2,4-dichloropyridine?
-
A: While theoretically possible, a one-pot reaction with ammonia and isopropylamine is not recommended. It would be extremely difficult to control the selectivity, likely resulting in a complex mixture of the desired product, the N4-isomer, the di-isopropyl substituted product, and mono-amination products of both amines. A stepwise, sequential addition approach is strongly advised for achieving high purity.
-
-
Q: How do I distinguish between the N2 and N4 isomers using NMR?
-
A: 1H NMR is a powerful tool for this. The electronic environment of the pyridine ring protons is different for each isomer. The proton at C6, for instance, will have a different chemical shift and coupling constant depending on whether the adjacent C2 position has a primary amino group or a bulkier N-isopropyl group. 2D NMR techniques like NOESY could show through-space correlation between the isopropyl protons and the pyridine ring proton at C3 for the N2 isomer, which would be absent in the N4 isomer.
-
-
Q: My reaction is clean, but the yield is low. What are the likely causes?
-
A: Low yields with high purity can stem from several issues:
-
Catalyst Inactivation: The palladium catalyst in a Buchwald-Hartwig reaction can be sensitive. Ensure inert atmosphere conditions (Nitrogen or Argon) to prevent oxidation.
-
Poor Solubility: Your starting materials or intermediates may have poor solubility in the chosen solvent, limiting reaction rates.
-
Product Inhibition: The product itself can sometimes coordinate to the catalyst more strongly than the reactants, slowing down or halting the catalytic cycle.
-
Inefficient Workup/Purification: The product may be partially lost during extraction or chromatography. This compound is basic and may require specific pH adjustments during aqueous workup to ensure it remains in the organic layer.
-
-
Troubleshooting Flowchart
This flowchart provides a logical sequence for diagnosing issues in your synthesis.
Caption: A logical flowchart for troubleshooting synthesis problems.
References
-
PrepChem. (n.d.). Synthesis of 2-amino-4-chloro-N-isopropylaniline. Retrieved from [Link]
-
Yao, T., et al. (2024). Regiodivergent Alkylation of Pyridines: Alkyllithium Clusters Direct Chemical Reactivity. Journal of the American Chemical Society. Retrieved from [Link]
-
Boyd, M. J., et al. (2021). Practical and Regioselective Synthesis of C4-Alkylated Pyridines. ChemRxiv. Retrieved from [Link]
-
Le C-H., et al. (2013). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Boyd, M. J., et al. (2021). Practical and Regioselective Synthesis of C4-Alkylated Pyridines. Request PDF. Retrieved from [Link]
-
Peng, Z-H., et al. (2007). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters. Retrieved from [Link]
-
Jiang, Y., et al. (2023). C4-Selective Alkylation of Pyridines through Amidyl Radical-Mediated 1,2-Hydrogen Atom Transfer. Request PDF. Retrieved from [Link]
-
Henderson, K. W., et al. (2002). Pyridine N-Alkylation by Lithium, Magnesium, and Zinc Alkyl Reagents: Synthetic, Structural, and Mechanistic Studies on the Bis(imino)pyridine System. Organometallics. Retrieved from [Link]
-
Boyd, M. J., et al. (2021). Practical and Regioselective Synthesis of C4-Alkylated Pyridines. ChemRxiv. Retrieved from [Link]
-
Henderson, K. W., et al. (2002). Pyridine N-alkylation by lithium, magnesium, and zinc alkyl reagents: synthetic, structural, and mechanistic studies on the bis(imino)pyridine system. PubMed. Retrieved from [Link]
-
Nakao, Y., et al. (2010). Selective C-4 Alkylation of Pyridine by Nickel/Lewis Acid Catalysis. Journal of the American Chemical Society. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. 2-Amino-4-chloropyridine synthesis - chemicalbook [chemicalbook.com]
- 7. Page loading... [wap.guidechem.com]
Technical Support Center: A Troubleshooting Guide for N-isopropylpyridine-2,4-diamine Reactions
Welcome to the technical support center for N-isopropylpyridine-2,4-diamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis, purification, and handling of this important chemical intermediate. By understanding the underlying chemical principles, you can effectively troubleshoot and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in synthesizing N-isopropylpyridine-2,4-diamine?
A1: The synthesis of N-isopropylpyridine-2,4-diamine, like many substituted pyridines, can present challenges related to regioselectivity, reaction rate, and potential side reactions. The key difficulties often stem from controlling the N-alkylation of the diamine precursor, where over-alkylation or alkylation at an undesired nitrogen atom can occur. Additionally, the electron-donating nature of the amino groups can affect the reactivity of the pyridine ring, and the steric hindrance from the isopropyl group can influence reaction kinetics.[1]
Q2: My N-isopropylation of 2,4-diaminopyridine is resulting in a low yield. What are the likely causes?
A2: Low yields are a common issue in pyridine synthesis.[2] Several factors could be at play:
-
Suboptimal Reaction Conditions: Temperature, reaction time, and solvent choice are critical. Insufficient heating may lead to an incomplete reaction, while excessive heat can cause decomposition.
-
Base Selection: The choice and amount of base used to deprotonate the amine for alkylation are crucial. A base that is too weak may not generate enough of the nucleophilic anion, while a very strong base could lead to unwanted side reactions.
-
Purity of Starting Materials: Impurities in your 2,4-diaminopyridine or isopropylating agent can interfere with the reaction.
-
Moisture: Pyridine synthesis can be sensitive to moisture. Ensure all glassware is thoroughly dried and use anhydrous solvents.
Q3: I am observing multiple products in my reaction mixture. How can I improve the regioselectivity of the N-isopropylation?
A3: Achieving high regioselectivity in the N-alkylation of diaminopyridines can be challenging.[3] The two amino groups and the pyridine nitrogen all have the potential to be alkylated. Several strategies can be employed to improve selectivity:
-
Protecting Groups: One of the amino groups can be protected to direct the alkylation to the desired nitrogen.
-
Steric Hindrance: The inherent steric bulk of the isopropyl group may favor alkylation at the less hindered amino group.[1] Optimizing reaction conditions, such as using a bulkier base, can sometimes enhance this effect.
-
Reaction Temperature: Lowering the reaction temperature may increase the kinetic selectivity for the more reactive site.
Troubleshooting Common Issues in N-isopropylpyridine-2,4-diamine Reactions
This section provides a more in-depth look at specific problems you might encounter and offers step-by-step guidance to resolve them.
Problem 1: Low or No Product Formation
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps & Explanation |
| Insufficient Reagent Reactivity | The isopropylating agent (e.g., 2-bromopropane) may not be reactive enough under the chosen conditions. Consider switching to a more reactive electrophile like 2-iodopropane. |
| Poor Nucleophilicity of the Amine | While amines are generally good nucleophiles, the electronic properties of the pyridine ring can influence their reactivity. Ensure the chosen base is strong enough to deprotonate the amine effectively, increasing its nucleophilicity. |
| Incorrect Reaction Temperature | The reaction may have a significant activation energy barrier. Gradually increase the reaction temperature in small increments (e.g., 10 °C) while monitoring the reaction progress by TLC or LC-MS. |
| Catalyst Deactivation (if applicable) | If a catalyst is used, ensure it is not poisoned by impurities in the starting materials or solvent. |
Workflow for Troubleshooting Low Yield
Sources
Technical Support Center: Synthesis of N2-isopropylpyridine-2,4-diamine
Welcome to the technical support center for the synthesis of N2-isopropylpyridine-2,4-diamine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield of this important synthetic building block. The content is structured in a question-and-answer format to directly address specific experimental issues with practical, evidence-based solutions.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound and what are the typical starting materials?
The most prevalent and adaptable method for synthesizing this compound is through a regioselective nucleophilic aromatic substitution (SNAr) or a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination.[1]
-
Starting Materials : The reaction typically begins with a di-substituted pyridine. The most common starting material is 2,4-dichloropyridine .
-
Reaction Partner : Isopropylamine is used as the nucleophile to displace one of the chloro groups.
The primary challenge in this synthesis is achieving high regioselectivity, ensuring the isopropylamine preferentially reacts at the C2 position over the C4 position. Generally, the chlorine atom at the 2-position of the pyridine ring is more activated towards nucleophilic attack and oxidative addition in Pd-catalyzed cycles.[2]
Q2: Which reaction pathway, SNAr or Buchwald-Hartwig, is generally preferred for this synthesis?
Both pathways are viable, but the choice depends on the desired reaction conditions and scale.
-
Nucleophilic Aromatic Substitution (SNAr) : This is a more classical approach. It often requires harsher conditions, such as high temperatures and pressures, and may lead to mixtures of products, including di-substituted byproducts. However, it avoids the cost and potential contamination associated with metal catalysts.
-
Buchwald-Hartwig Amination : This palladium-catalyzed method has become the gold standard for C-N bond formation.[1] It offers milder reaction conditions, higher yields, and superior functional group tolerance. For challenging substrates like electron-rich pyridines or sterically hindered amines, it is often the only effective method. The key drawback is the cost of the palladium catalyst and specialized phosphine ligands.
For achieving the highest and most reproducible yields of this compound, the Buchwald-Hartwig amination is strongly recommended .
Troubleshooting Guide: Low Yield & Side Reactions
This section addresses the most common problems encountered during the synthesis, providing insights into their root causes and actionable solutions.
Q3: My reaction suffers from low conversion, and I recover a significant amount of 2,4-dichloropyridine. What should I investigate first?
Low or no conversion in the amination of chloropyridines is a frequent issue, primarily because aryl chlorides are less reactive than the corresponding bromides or iodides.[2] The oxidative addition of the C-Cl bond to the Pd(0) complex is often the rate-limiting step.[2]
Potential Causes & Solutions:
-
Inactive Catalyst: The active Pd(0) species is susceptible to oxidation.
-
Solution: Ensure the reaction is conducted under a strictly inert atmosphere (e.g., Argon or high-purity Nitrogen). Use degassed solvents and ensure all glassware is rigorously dried.[2]
-
-
Inappropriate Ligand Choice: The ligand is critical for stabilizing the palladium center and facilitating the catalytic cycle.
-
Insufficient Base Strength or Purity: The base is required to deprotonate the amine and regenerate the catalyst. A weak base or one containing impurities can stall the reaction.
-
Low Reaction Temperature: The reaction may not have sufficient energy to overcome the activation barrier.
Q4: I am observing the formation of a significant byproduct where the chloro group is replaced by hydrogen (hydrodehalogenation). How can I minimize this?
Hydrodehalogenation is a common side reaction where the aryl chloride is reduced instead of aminated.[2] This occurs when the desired C-N bond formation (reductive elimination) is slow, allowing competing pathways to dominate.
Strategies to Suppress Hydrodehalogenation:
| Strategy | Rationale | Recommended Action |
| Ligand Selection | Bulky, electron-rich phosphine ligands accelerate the reductive elimination step, which outcompetes the hydrodehalogenation pathway. | Use ligands from the Buchwald (e.g., SPhos, RuPhos) or Hartwig series.[2] |
| Base Purity | Trace moisture or hydroxide in the base can be a source of hydrogen and promote the side reaction. | Use high-purity, anhydrous NaOtBu. Consider storing it in a glovebox. |
| Amine Stoichiometry | A slight excess of the amine can increase the rate of the desired coupling reaction. | Use 1.2-1.5 equivalents of isopropylamine relative to the 2,4-dichloropyridine.[2] |
| Anhydrous Conditions | Water is a primary source for the unwanted hydrogen atom. | Dry solvents over molecular sieves or by distillation. Ensure all reagents are scrupulously dry. |
Q5: My main product is the C4-aminated isomer (N4-isopropylpyridine-2,4-diamine) instead of the desired C2 isomer. How can I improve regioselectivity?
Achieving high C2 selectivity is a critical challenge. While the C2 position is electronically more activated, the outcome can be influenced by several factors.[2]
Controlling Regioselectivity:
-
Catalyst/Ligand System: This is the most powerful tool. The steric and electronic properties of the ligand can direct the palladium catalyst to one position over the other. For instance, using a Xantphos-based catalyst with 2,4-dichloropyridine has been shown to strongly favor amination at the C2 position.[2] A systematic screen of different palladium/ligand combinations is the most effective approach to optimize selectivity.
-
Reaction Temperature: Lowering the reaction temperature can sometimes enhance selectivity by favoring the reaction at the more kinetically reactive C2 site.[2] A temperature gradient experiment (e.g., 60°C, 80°C, 100°C) can reveal the optimal balance between reaction rate and selectivity.
-
Stepwise Approach: It is possible to perform a highly regioselective amination at the C2 position at a lower temperature, isolate the intermediate (2-amino-4-chloropyridine derivative), and then perform a second, different reaction at the C4 position if needed.[2]
Q6: I am also getting the di-substituted product, N2,N4-diisopropylpyridine-2,4-diamine. How can this be prevented?
The formation of the di-substituted product occurs when the initial product, N2-isopropyl-4-chloropyridine-2-amine, reacts further with isopropylamine.
Minimizing Di-substitution:
-
Control Stoichiometry: The most straightforward method is to limit the amount of the amine.
-
Action: Use precisely 1.0 to 1.1 equivalents of isopropylamine. This ensures there is not a large excess available to react a second time after the initial monosubstitution is complete.
-
-
Lower Temperature: The second amination step at the C4 position typically requires more energy than the first amination at the C2 position.
-
Action: Running the reaction at the lowest possible temperature that still gives a reasonable rate for the first substitution can significantly reduce the rate of the second.
-
-
Shorter Reaction Time: Monitor the reaction closely by TLC or LC-MS.
-
Action: Quench the reaction as soon as the starting 2,4-dichloropyridine is consumed to prevent the subsequent reaction from proceeding to a significant extent.
-
Experimental Protocols & Data
Protocol 1: Baseline Buchwald-Hartwig Synthesis
This protocol provides a starting point for the synthesis. Optimization will likely be required.
Materials:
-
2,4-Dichloropyridine (1.0 mmol)
-
Isopropylamine (1.2 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 2 mol%)[4]
-
Xantphos (0.04 mmol, 4 mol%)[4]
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol)[4]
-
Anhydrous, degassed toluene (5 mL)[4]
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere (Argon), add Pd₂(dba)₃, Xantphos, and NaOtBu.
-
Seal the tube, then evacuate and backfill with argon three times.
-
Add the 2,4-dichloropyridine and anhydrous toluene via syringe.
-
Add the isopropylamine dropwise via syringe.
-
Heat the reaction mixture to 100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS every 2-4 hours.
-
Upon completion, cool the reaction to room temperature, quench with saturated aqueous ammonium chloride, and extract with ethyl acetate.
-
Combine the organic layers, dry over sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Diagrams: Workflows and Mechanisms
To aid in troubleshooting and experimental design, the following diagrams illustrate key processes.
Caption: Simplified Buchwald-Hartwig catalytic cycle.
References
- BenchChem Technical Support. (n.d.). Buchwald-Hartwig Amination with Chloropyridines.
-
Wikipedia. (2023). Chichibabin reaction. Retrieved from [Link]
-
Request PDF. (n.d.). Highly Regioselective Organocatalytic SNAr Amination of 2,4-Dichloropyrimidine and Related Heteroaryl Chlorides. ResearchGate. Retrieved from [Link]
-
Request PDF. (n.d.). A General and Efficient 2-Amination of Pyridines and Quinolines. ResearchGate. Retrieved from [Link]
-
Lee, M., Rucil, T., & Hesek, D. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. Journal of Organic Chemistry, 80(15), 7757-63. Retrieved from [Link]
-
Organic Letters. (n.d.). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of 2,4-diaminopyrimidine.
-
ResearchGate. (n.d.). ChemInform Abstract: Highly Regioselective Buchwald-Hartwig Amination at C-2 of 2,4-Dichloropyridine Enabling a Novel Approach to 2,4-Bisanilinopyridine (BAPyd) Libraries. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 2,4-diaminopyridine scaffolds using.... Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. Retrieved from [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Retrieved from [Link]
-
Request PDF. (n.d.). Amination of 2-chloro-and 2,4-dichloropyrimidines by polyamines. ResearchGate. Retrieved from [Link]
- Google Patents. (n.d.). Preparation of 2,4-diaminopyrimidines.
- Google Patents. (n.d.). Process for preparing 2-aminopyridine derivatives.
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. Retrieved from [Link]
-
Chemistry Notes. (2022). Chichibabin amination: Easy mechanism. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. Retrieved from [Link]
-
YouTube. (2022). Preparation of Pyridines, Part 7: By Amination and Hydroxylation. Retrieved from [Link]
- BenchChem. (n.d.). A Comparative Guide to Catalytic Systems for the N-arylation of 1-Boc-4-aminopiperidine.
-
National Institutes of Health. (n.d.). Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. Retrieved from [Link]
-
MIT Open Access Articles. (n.d.). Completely N[superscript 1]-Selective Palladium- Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. Retrieved from [Link]
-
MySkinRecipes. (n.d.). N2-Isopropylpyridine-2,3-diamine. Retrieved from [Link]
- BenchChem. (n.d.). Application Notes and Protocols for the N-arylation of N-(4-Nitrophenyl)pyridin-2-amine.
-
European Patent Office. (n.d.). 2, 4-DI-(NITROGEN CONTAINING GROUP) SUBSTITUTED PYRIMIDINE COMPOUND AND PREPARATION METHOD AND USE THEREOF. Retrieved from [Link]
- Google Patents. (n.d.). Process for the production of 2,4-diamino-6-piperidinyl-pyrimidine-3-N-oxide.
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
stability and degradation of N2-isopropylpyridine-2,4-diamine under acidic conditions
Technical Support Center: N2-isopropylpyridine-2,4-diamine
Introduction
This technical guide serves as a dedicated resource for researchers, scientists, and drug development professionals working with this compound. The stability of active pharmaceutical ingredients (APIs) is a critical parameter that influences their safety, efficacy, and shelf-life. This document provides in-depth troubleshooting advice and validated protocols for assessing the stability and degradation of this compound, with a specific focus on its behavior under acidic conditions. Our goal is to equip you with the foundational knowledge and practical methodologies required to anticipate and resolve challenges in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the general stability profile of this compound in acidic solutions?
Based on the chemistry of related aminopyridine compounds, this compound is expected to be relatively stable under mildly acidic conditions (pH 4-6). However, as an aminopyridine, it possesses basic nitrogen atoms that are susceptible to protonation. In strongly acidic environments (pH < 2), particularly when combined with elevated temperatures, the molecule is prone to hydrolytic degradation. Forced degradation studies on similar molecules, such as 4-aminopyridine and 3,4-diaminopyridine, confirm that significant degradation can be induced using 0.1 N hydrochloric acid, indicating the importance of pH control.[1]
Q2: What are the primary environmental factors that can trigger the degradation of this compound?
Several factors can compromise the stability of this compound. It is crucial to control these variables during experiments and storage. The most influential factors include:
-
pH: Both highly acidic and alkaline conditions can catalyze hydrolysis.[2][3] Hydrogen and hydroxide ions are known catalysts for the degradation of many pharmaceutical compounds.[2]
-
Temperature: Increased temperature accelerates the rate of chemical degradation, as described by the Arrhenius equation.[2]
-
Oxidizing Agents: The pyridine ring and amino groups are susceptible to oxidation. Exposure to peroxides or dissolved oxygen, especially in the presence of trace metal ions, can lead to the formation of N-oxides and other oxidative degradants.[4]
-
Light: Photodegradation is a common pathway for nitrogen-containing heterocyclic compounds. Samples should be protected from light to prevent the formation of photolytic byproducts.[3]
Q3: What are the hypothetical degradation products under acidic stress?
While specific degradation products must be confirmed empirically, we can hypothesize the most likely pathways based on the molecule's structure and the behavior of similar compounds.
-
Acid-Catalyzed Hydrolysis: The C2-N bond linked to the isopropyl group could be susceptible to hydrolysis, cleaving the isopropylamine moiety to yield pyridine-2,4-diamine.
-
Pyridine Ring Oxidation: The nitrogen atom in the pyridine ring can be oxidized to form an N-oxide derivative. Studies on 3,4-diaminopyridine have identified N-oxides as degradation products under oxidative stress.[4]
-
Oxidative Deamination: The primary amine at the C4 position could undergo oxidation, potentially leading to a hydroxylated or carbonylated species.
Identifying these pathways is a primary goal of forced degradation studies.[3]
Q4: How should I prepare and store stock solutions of this compound to ensure stability?
To minimize degradation, stock solutions should be prepared fresh in a suitable solvent. If storage is necessary, adhere to the following guidelines:
-
Solvent: Use a neutral, aprotic solvent like DMSO or ethanol for the initial stock concentrate. For aqueous experimental solutions, use a buffered system, ideally between pH 4 and 8, where many drugs exhibit maximum stability.[2]
-
Temperature: Store solutions at refrigerated temperatures (2-8°C). For long-term storage, aliquoting and freezing at -20°C or -80°C is recommended.
-
Light Protection: Always store solutions in amber vials or wrap containers in aluminum foil to protect them from light.[5][6]
Troubleshooting Guide: Common Experimental Issues
Issue 1: Rapid loss of parent compound peak area is observed in an acidic HPLC mobile phase.
-
Underlying Cause: This strongly suggests on-instrument or in-vial degradation catalyzed by the acidic mobile phase. The combination of low pH and potential interaction with the stationary phase or system metals can accelerate hydrolysis.
-
Troubleshooting Steps:
-
Verify pH: Measure the final pH of your mobile phase. If it is below 2.5, consider using a weaker acid or a different buffer system (e.g., ammonium formate or acetate instead of trifluoroacetic acid).
-
Reduce Residence Time: Use a shorter analysis run time if possible. Keep the autosampler tray cooled (e.g., 4°C) to minimize degradation of samples waiting in the injection queue.
-
Passivate the System: If you suspect metal-catalyzed degradation, passivate your HPLC system with a chelating agent like EDTA, followed by a thorough flush with your mobile phase.
-
Prepare Samples Just Before Analysis: Avoid letting samples sit in the autosampler for extended periods. Prepare samples and place them in the autosampler immediately before starting the sequence.
-
Issue 2: Multiple new, small peaks appear in the chromatogram after sample workup.
-
Underlying Cause: The appearance of new peaks that are not present in the initial standard solution indicates that degradation is occurring during your sample preparation steps. This could be due to thermal stress, light exposure, or reaction with a reagent.
-
Troubleshooting Steps:
-
Conduct a Controlled Experiment: Process a sample by omitting one step at a time (e.g., heating, vortexing, pH adjustment) to pinpoint the source of degradation.
-
Minimize Heat and Light: Perform all sample preparation steps under low light conditions and use ice baths to keep samples cool, especially during steps like sonication or evaporation.
-
Evaluate Excipient Compatibility: If working with a formulation, consider the possibility of interactions between this compound and excipients, which can generate adducts or catalyze degradation.[7]
-
Confirm Peak Identity: Use a photodiode array (PDA) detector to compare the UV spectra of the new peaks with the parent compound. If the spectra are different, they are likely degradants. The definitive way to confirm this is to perform a forced degradation study, as outlined in Protocol 1 .
-
Issue 3: The overall mass balance in my stability study is below 90%.
-
Underlying Cause: A low mass balance suggests that not all degradation products are being detected. This can happen if degradants are non-chromophoric (do not absorb UV light at your detection wavelength), are not eluted from the column, or are volatile.
-
Troubleshooting Steps:
-
Use a Universal Detector: Employ a detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) in parallel with your UV detector to look for non-chromophoric degradants.
-
Expand UV Wavelength Detection: Use a PDA detector and review the entire spectral range, not just the λmax of the parent compound. Degradants often have shifted absorption maxima.
-
Modify Gradient Elution: Implement a stronger solvent wash at the end of your gradient (e.g., 100% Acetonitrile or Methanol) to ensure that highly retained, non-polar degradants are eluted from the column.
-
Consider Precipitation: Visually inspect the stressed sample for any precipitate. Degradation products may be insoluble under the final sample conditions.
-
Experimental Protocols & Methodologies
Protocol 1: Forced Degradation Study for Acid Hydrolysis
This protocol is designed to intentionally degrade the compound to identify potential hydrolytic degradants, which is a key part of developing a stability-indicating analytical method as mandated by ICH guidelines.[3]
Objective: To generate acid-catalyzed degradation products of this compound and assess its stability in acidic conditions.
Materials:
-
This compound
-
HPLC-grade Acetonitrile and Water
-
1 M Hydrochloric Acid (HCl)
-
1 M Sodium Hydroxide (NaOH)
-
Class A volumetric flasks and pipettes
-
Calibrated pH meter
-
HPLC system with PDA/UV detector
-
Thermostatic water bath or oven
Methodology:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in 50:50 acetonitrile/water.
-
Stress Sample Preparation:
-
Pipette 5 mL of the stock solution into a 25 mL volumetric flask.
-
Add 5 mL of 1 M HCl. (Causality: This creates a final acid concentration of 0.2 M, a sufficiently harsh condition to induce degradation within a reasonable timeframe).
-
Dilute to volume with 50:50 acetonitrile/water. The final concentration of the drug substance will be 0.2 mg/mL.
-
-
Control Sample Preparation: Prepare a control sample by adding 5 mL of the stock solution and 5 mL of water (instead of HCl) to a 25 mL flask and diluting to volume.
-
Incubation:
-
Place both the stress and control samples in a water bath set to 60°C.
-
Collect aliquots (e.g., 1 mL) at specified time points: 0, 2, 6, 12, and 24 hours.
-
-
Sample Quenching (Crucial Step):
-
Immediately after collecting each aliquot, transfer it to an HPLC vial.
-
Neutralize the sample by adding an equimolar amount of 1 M NaOH. For a 1 mL aliquot containing 0.2 M HCl, this would be 200 µL of 1 M NaOH. Verify the final pH is near 7. (Causality: Neutralization instantly stops the acid-catalyzed degradation, ensuring the chromatogram accurately reflects the degradation profile at that specific time point).
-
-
Analysis: Analyze all time-point samples using a validated, stability-indicating HPLC method (see Protocol 2).
Data Visualization: Forced Degradation Workflow
The following diagram illustrates the logical flow of the forced degradation protocol.
Workflow for an acid-based forced degradation study.
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop a robust HPLC method capable of separating this compound from its potential degradation products.
Methodology:
-
Column Selection: Start with a reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size). This is a versatile stationary phase suitable for polar compounds like aminopyridines.[1]
-
Wavelength Selection: Using a PDA detector, scan a standard solution of the parent compound from 200-400 nm to determine its absorbance maximum (λmax). Also, analyze a degraded sample to ensure the chosen wavelength provides adequate sensitivity for both the parent and its degradants.
-
Mobile Phase Optimization:
-
Phase A: 0.1% Formic Acid or 10 mM Ammonium Acetate in Water.
-
Phase B: Acetonitrile or Methanol.
-
Start with a gradient elution (e.g., 5% to 95% B over 20 minutes) to resolve all potential peaks.
-
Adjust the gradient slope and initial/final %B to achieve optimal separation (Resolution > 2) between the parent peak and the nearest degradant peak.
-
-
Method Specificity Validation: The core of a stability-indicating method is its specificity.
-
Inject solutions from all forced degradation conditions (acid, base, peroxide, heat, light).
-
The method is considered "stability-indicating" if all degradation product peaks are baseline-resolved from the parent compound peak and from each other.
-
Perform peak purity analysis using the PDA detector on the parent peak in stressed samples. The peak should not show any signs of co-elution.
-
Data Summary: Forced Degradation Conditions
The following table summarizes typical starting conditions for a comprehensive forced degradation study as recommended by regulatory bodies.[3][8]
| Stress Condition | Reagent/Parameter | Typical Duration | Purpose |
| Acid Hydrolysis | 0.1 M - 1 M HCl | 24 - 72 hours at 60°C | To investigate susceptibility to low pH environments. |
| Base Hydrolysis | 0.1 M - 1 M NaOH | 24 - 72 hours at 60°C | To investigate susceptibility to high pH environments. |
| Oxidation | 3% - 30% H₂O₂ | 24 hours at Room Temp | To identify oxidative degradation pathways.[4] |
| Thermal | Dry Heat, 80-100°C | 48 hours | To assess intrinsic thermal stability. |
| Photolytic | ICH Q1B Option 2 | N/A | To evaluate stability upon exposure to light. |
Interpreting Degradation Data
Hypothetical Degradation Pathway Visualization
Understanding potential degradation pathways is key to interpreting your results. The diagram below shows a plausible degradation scheme for this compound under acidic and oxidative stress.
Hypothesized degradation pathways for this compound.
When analyzing your data, quantify the percentage of degradation using the following formula:
% Degradation = (Total Area of Degradants) / (Area of Parent (T=0)) * 100
A well-conducted forced degradation study should aim for 5-20% degradation of the parent compound.[9] This provides sufficient levels of degradants for detection and characterization without completely destroying the molecule. If degradation is too rapid, reduce the stressor's intensity (e.g., lower temperature or acid concentration). If it's too slow, increase it.
By combining these structured experimental approaches with a sound understanding of the underlying chemical principles, you can effectively characterize the stability of this compound and develop robust, reliable analytical methods for its quantification.
References
- Factors affecting stability of drugs | PPTX. Slideshare.
- Stability of 4-Aminopyridine and 3,4-Diaminopyridine Oral Capsules.
- Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degrad
- Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules. PubMed.
- Development of forced degradation and stability indicating studies of drugs—A review.
- Significance of Stability Studies on Degradation Product. Research Journal of Pharmacy and Technology.
- Chemical stability of 4-aminopyridine capsules.
- Microbial degradation mechanism of pyridine by Paracoccus sp.
- Forced Degradation Studies to Assess the Stability of Drugs and Products.
- Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. OUCi.
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- 4. Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Support Center: Navigating the Scale-Up Synthesis of Substituted Pyridinediamines
Welcome to the technical support center dedicated to addressing the complex challenges encountered during the scale-up synthesis of substituted pyridinediamines. These heterocyclic scaffolds are pivotal in medicinal chemistry and materials science, yet their transition from bench-scale success to pilot-plant production is frequently fraught with difficulties. This guide, structured in a practical question-and-answer format, provides field-proven insights and troubleshooting strategies to help you navigate these hurdles effectively. We will delve into the causality behind common experimental failures and offer robust, self-validating protocols to ensure the integrity and scalability of your synthesis.
Section 1: Regioselectivity and Stoichiometric Control
Controlling the precise placement of amino groups on the pyridine ring is a primary challenge, often complicated by the electronic nature of the heterocycle and the substituents present. What works on a milligram scale can yield complex isomeric mixtures at the kilogram scale.
Q1: My nucleophilic aromatic substitution (SNAr) on a di-substituted halopyridine is giving poor regioselectivity at scale. At the lab scale, I primarily saw substitution at C6, but now I'm getting a significant amount of the C2 isomer. What's happening?
A1: This is a classic scale-up issue where reaction kinetics and thermodynamics begin to diverge. The shift in regioselectivity likely stems from a change in kinetic versus thermodynamic control due to thermal management challenges in a larger reactor.
-
Causality: The pyridine nitrogen and other electron-withdrawing groups (like a nitro group) activate the ortho (C2) and para (C6) positions for nucleophilic attack.[1]
-
Kinetic Control: The C2 position is often more electronically activated due to the strong inductive effect of the adjacent ring nitrogen.[1] At lower, well-controlled temperatures, the reaction may favor this site, leading to the kinetic product.
-
Thermodynamic Control: The C6 position is typically less sterically hindered. If the reaction is run at higher temperatures for longer durations—a common occurrence in large reactors with less efficient heat transfer—the initial C2 adduct can revert and the reaction can equilibrate to favor the more stable, less hindered C6 thermodynamic product. The "hot spots" in a large, poorly mixed reactor can drive this thermodynamic pathway.
-
Troubleshooting Protocol:
-
Enhance Thermal Management: Ensure your reactor's cooling system is adequate for the exotherm.[2] Monitor the internal reaction temperature, not just the jacket temperature.
-
Controlled Reagent Addition: Add the amine nucleophile slowly and sub-surface to maintain a consistent temperature profile and avoid localized concentration spikes.
-
Solvent Selection: Use a solvent with a higher heat capacity to better absorb the reaction exotherm.
-
Re-optimization at Scale: Perform a small-scale study mimicking the thermal profile of the large reactor to confirm if temperature is the root cause.
Q2: I am attempting a selective mono-amination of 2,6-dibromopyridine using Buchwald-Hartwig coupling, but I'm getting significant amounts of the di-aminated product, which is difficult to remove. How can I improve selectivity?
A2: Achieving selective mono-amination in cross-coupling reactions on di-functionalized pyridines is a delicate balance of stoichiometry, reaction conditions, and catalyst system choice. The formation of the di-aminated product suggests the mono-aminated intermediate is reacting faster than the starting material is consumed.
-
Causality: The first amination reaction forms an electron-rich 2-amino-6-bromopyridine. This product can be more reactive than the starting 2,6-dibromopyridine in some catalytic systems, leading to rapid subsequent amination.
Strategies for Enhancing Mono-amination Selectivity:
| Strategy | Mechanistic Rationale | Key Experimental Parameters |
| Stoichiometry Control | Limit the amount of amine available for reaction. | Use ≤ 1.0 equivalent of the amine. This is the most straightforward but may lead to incomplete conversion of the starting material. |
| Lower Temperature | Reduce the reaction rate to better differentiate between the first and second amination steps. | Operate at the lowest temperature that still provides a reasonable reaction rate. |
| Ligand Choice | Sterically bulky phosphine ligands can disfavor the second amination on the more crowded mono-aminated intermediate. | Use ligands like XPhos or RuPhos. These are often effective for challenging couplings.[3] |
| Controlled Addition | Add the amine reagent slowly over the course of the reaction to maintain a low instantaneous concentration. | Use a syringe pump for controlled addition over several hours. |
| Microwave Irradiation | In some cases, microwave heating with controlled conditions can favor mono-amination by providing rapid, uniform heating.[4] | This is more suitable for smaller scale-up but can provide valuable process parameters.[4] |
Section 2: Catalyst Performance and Reaction Environment at Scale
Transition-metal catalysts, particularly palladium for Buchwald-Hartwig aminations, are essential tools. However, their performance can be highly sensitive to the reaction environment, a factor that is magnified during scale-up.
Q3: My palladium-catalyzed Buchwald-Hartwig amination is stalling before completion on a multi-kg scale, whereas it went to completion in the lab. What are the likely causes of catalyst deactivation?
A3: Catalyst deactivation is a frequent and costly problem in scale-up. The root cause is often an increased concentration of catalyst poisons or degradation resulting from the harsher conditions of a large-scale reaction.[5]
-
Causality: The active Pd(0) species in the catalytic cycle is sensitive to various deactivation pathways.
-
Poisoning: Trace impurities in starting materials or solvents (e.g., sulfur, halides from a different source, water) can irreversibly bind to the palladium center, blocking active sites.[6]
-
Thermal Degradation: High temperatures or localized "hot spots" can cause the palladium nanoparticles to agglomerate or "sinter," reducing the active surface area.[7]
-
Fouling: Insoluble byproducts or polymers can physically coat the catalyst surface, preventing substrate access.[6][7]
-
Oxidative Deactivation: Ingress of air (oxygen) into the reactor can oxidize the active Pd(0) to inactive Pd(II). This is a greater risk in larger reactors with more complex seals and longer reaction times.
-
Troubleshooting Workflow for Catalyst Deactivation:
Caption: Troubleshooting workflow for catalyst deactivation.
Preventative Protocol:
-
Rigorous Inerting: Ensure all glassware and the reactor are oven-dried and the system is thoroughly purged with nitrogen or argon. Maintain a positive inert gas pressure throughout the reaction.
-
High-Purity Reagents: Use high-purity, degassed anhydrous solvents and reagents. Qualify suppliers for raw materials to ensure consistency between batches.[2]
-
Use Pre-catalysts: Employ modern, air-stable palladium pre-catalysts (e.g., G3 or G4 Buchwald precatalysts) which are designed for robust activation in situ, reducing sensitivity to handling.
Section 3: Impurity Profiling and Purification at Scale
The adage "impurities are made in the reactor, but discovered in purification" is especially true during scale-up. New or previously minor impurities can become major challenges, and purification methods must be scalable.
Q4: On scale-up, I'm observing a new, persistent impurity that co-elutes with my desired pyridinediamine product. How can I identify its source and develop a scalable purification strategy?
A4: Identifying and managing impurities is critical for meeting regulatory standards in drug development.[8] The appearance of a new impurity at scale often points to a side reaction pathway that is sensitive to concentration, temperature, or reaction time.
-
Causality & Identification:
-
Common Process-Related Impurities: These can include unreacted starting materials, intermediates, or byproducts from side reactions like over-amination, hydrodehalogenation (if using a halo-pyridine), or dimerization.[9]
-
Degradation Products: The product itself might be degrading under the prolonged heating or workup conditions of a large-scale batch.[10]
-
Structural Elucidation: The first step is to isolate a small amount of the impurity, often through preparative HPLC. Characterization by LC-MS and high-field NMR is then essential to determine its structure.[11] Once the structure is known, you can hypothesize its formation mechanism and adjust reaction conditions to minimize it.
-
Scalable Purification Strategy:
Column chromatography is often not economically viable for multi-kilogram production. Focus on physical and chemical property differences between your product and the impurity.
Purification Decision Pathway:
Caption: Decision pathway for scalable purification.
Experimental Protocol: Purification via Acid/Base Extraction This protocol leverages the basicity of the aminopyridine functionality.
-
Dissolution: Dissolve the crude product mixture in a suitable water-immiscible organic solvent (e.g., ethyl acetate, toluene).
-
Acidic Wash: Extract the organic layer with a stoichiometric amount of dilute aqueous acid (e.g., 1M HCl, citric acid). The more basic amine (often the desired product) will preferentially form a water-soluble salt and move to the aqueous layer.
-
Separation: Separate the aqueous and organic layers. The less basic impurity may remain in the organic layer.
-
Basification & Re-extraction: Neutralize the aqueous layer with a base (e.g., NaHCO₃, NaOH) until the product's pH of precipitation is reached.
-
Isolation: Extract the now free-based, purified product back into a fresh organic solvent.
-
Final Steps: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified product.
This self-validating system allows for clear separation, and the purity of each phase can be checked by TLC or LC-MS at each step.
References
-
Tsay, C., et al. (2024). Mechanistic Studies and Identification of Catalyst Deactivation Pathways for Pyridine(diimine) Iron Catalyzed C(sp2)-H Borylation. ACS Catalysis, 14(18), 13999-14011. [Link]
-
ResearchGate (2018). Problem of Regioselectivity in the Amination of 2-Fluoro-5-iodopyridine with Adamantylalkyl Amines. ResearchGate. [Link]
-
Chemistry Stack Exchange (2017). Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine. Chemistry Stack Exchange. [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 55(38), 11472-11476. [Link]
-
Li, J. J., et al. (2007). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. The Journal of Organic Chemistry, 72(9), 3606-7. [Link]
-
Slideshare (2022). Chichibabin Reaction. Slideshare. [Link]
-
ACS Omega (2021). Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands. ACS Publications. [Link]
-
Grokipedia. Chichibabin reaction. Grokipedia. [Link]
-
ResearchGate (2016). The Buchwald–Hartwig Amination After 25 Years. ResearchGate. [Link]
-
ResearchGate (2012). Scale-up synthesis and characterization of 2,6-diamino-3,5-dinitropyrazine-1-oxide. ResearchGate. [Link]
-
PubMed (1998). An efficient and scalable synthesis of 2,6-diaminopurine riboside. PubMed. [Link]
-
McNally Group (2022). Mechanism and regioselectivity in an open-and-shut case of pyridine halogenation. McNally Group. [Link]
-
Wikipedia. Chichibabin reaction. Wikipedia. [Link]
-
ResearchGate (2019). Revisiting the Chichibabin Reaction: C2 Amination of Pyridines with a NaH−Iodide Composite. ResearchGate. [Link]
-
Chemistry LibreTexts (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
ResearchGate (2024). Amination of Aminopyridines via η6-Coordination Catalysis. ResearchGate. [Link]
-
Wikipedia. Chichibabin pyridine synthesis. Wikipedia. [Link]
-
PubMed (2024). Mechanistic Approach Toward the C4-Selective Amination of Pyridines via Nucleophilic Substitution of Hydrogen. PubMed. [Link]
-
ChemCatBio (2022). Three Sources of Catalyst Deactivation and How To Mitigate Them. ChemCatBio. [Link]
-
Beilstein Journals (2023). Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. Beilstein Journals. [Link]
-
AmmoniaKnowHow. Catalyst deactivation Common causes. AmmoniaKnowHow. [Link]
-
ResearchGate (2025). Challenges in the functionalization of pyridines. ResearchGate. [Link]
-
RSC Publishing (2022). C–H functionalization of pyridines. RSC Publishing. [Link]
-
NIH (2018). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. NIH. [Link]
-
PubMed (2001). Catalytic amination of 2-substituted pyridines with hydrazine derivatives. PubMed. [Link]
-
PubMed (1947). Derivatives of 2,6-diaminopyridine. PubMed. [Link]
-
MDPI (2020). Catalyst Deactivation, Poisoning and Regeneration. MDPI. [Link]
-
PubMed Central (2021). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PubMed Central. [Link]
-
ResearchGate (1999). ChemInform Abstract: Synthesis of 3,4-Diaminopyridine and Imidazo[4,5-c]pyridines by Nitration of 4-Acylaminopyridines. ResearchGate. [Link]
-
PubMed (2002). Preparation of 3,4-diaminopyridine microparticles by solvent-evaporation methods. PubMed. [Link]
-
SpiroChem. Impurity Synthesis And Identification. SpiroChem. [Link]
-
ResearchGate (2015). Thermal Amination of 2,6-Dihalopyridines by Sterically Demanding Amines. ResearchGate. [Link]
-
Drug Discovery & Development (2024). The scale-up singularity: Manufacturing innovations in oligonucleotide synthesis. Drug Discovery & Development. [Link]
-
Pharmaguideline (2017). Impurity Profiling of Drug Substances in Pharmaceuticals. Pharmaguideline. [Link]
-
NIH (2011). Recent trends in the impurity profile of pharmaceuticals. NIH. [Link]
-
CRB. Large-scale oligo synthesis: Scaling-up requirements. CRB. [Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ammoniaknowhow.com [ammoniaknowhow.com]
- 7. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 8. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Impurity Profiling of Drug Substances in Pharmaceuticals | Pharmaguideline [pharmaguideline.com]
- 11. Impurity Synthesis And Identification | SpiroChem [spirochem.com]
Technical Support Center: Resolving Impurities in N2-isopropylpyridine-2,4-diamine Samples
Welcome to the technical support center for N2-isopropylpyridine-2,4-diamine. This guide is designed for researchers, scientists, and drug development professionals to effectively identify, troubleshoot, and resolve purity issues encountered with this compound. High purity is paramount for reproducible and reliable results in downstream applications, and this document provides in-depth, field-proven insights to achieve that standard.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its purity important?
This compound is a substituted diaminopyridine derivative. Like many aminopyridines, it serves as a crucial building block in medicinal chemistry and organic synthesis.[1][2] The presence of impurities, even at trace levels, can interfere with subsequent reactions, lead to unwanted byproducts, complicate biological assays, and compromise the integrity of research data.[3][4]
Q2: What are the most common sources of impurities in this compound samples?
Impurities typically arise from several sources during synthesis and storage:
-
Incomplete Reactions: Unreacted starting materials, such as 2,4-dihalopyridines or isopropylamine.
-
Side Reactions: Formation of isomers (e.g., N4-isopropylpyridine-2,4-diamine), over-alkylation products, or pyridine dimers.[5]
-
Degradation: Oxidation of the amino groups upon exposure to air, light, or certain storage conditions, often resulting in discoloration.[6]
-
Contamination: Residual solvents, reagents, or moisture from the workup and purification steps.[7]
Q3: How should I properly store my this compound sample?
Diaminopyridine compounds are generally stable solids but can be susceptible to oxidation and degradation.[6][8][9] For optimal stability, store the compound in a tightly sealed, airtight container, preferably under an inert atmosphere (e.g., nitrogen or argon). Keep it in a cool, dry, and dark place away from acidic vapors and oxidizing agents.[10] While studies on similar compounds like 3,4-diaminopyridine show excellent stability in capsule form for up to 6 months at room temperature[8][9], pure, unprotected compounds for synthesis require more stringent storage.
Q4: My sample is discolored (yellow, pink, or brown). What does this indicate?
A pure, freshly prepared sample of an aminopyridine derivative is typically a white to off-white solid.[8][9] Discoloration is often a sign of impurity, most commonly due to the oxidation of the amino groups, which can form colored byproducts.[6] It can also indicate the presence of residual reagents from synthesis. While minor discoloration may not always impact a robust reaction, it signals a need for purity assessment and potential repurification. A charcoal treatment during recrystallization can sometimes remove colored impurities.[11]
Section 2: Troubleshooting Guide: Common Impurity Issues & Solutions
A systematic approach is crucial for identifying and resolving impurity issues. The first step is always a thorough analytical assessment, typically using High-Performance Liquid Chromatography (HPLC) coupled with a mass spectrometer (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Workflow for Impurity Identification and Resolution
The following diagram outlines a logical workflow for tackling purity problems with your this compound sample.
Sources
- 1. helixchrom.com [helixchrom.com]
- 2. Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review, American Journal of Heterocyclic Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 3. How to Identify and Control Drug Impurities Quickly with a Holistic Approach - Regis Technologies [registech.com]
- 4. Process of Finding Impurities in Pharmaceutical Products | Pharmaguideline [pharmaguideline.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. How To [chem.rochester.edu]
- 8. sefh.es [sefh.es]
- 9. Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Page loading... [guidechem.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Optimization of Catalytic Reactions Using N2-isopropylpyridine-2,4-diamine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for optimizing catalytic reactions, particularly palladium-catalyzed cross-coupling reactions, using N2-isopropylpyridine-2,4-diamine as a ligand. Our goal is to move beyond simple procedural steps and offer a deeper understanding of the causality behind experimental choices, empowering you to resolve challenges and enhance reaction efficiency.
Frequently Asked Questions (FAQs)
This section addresses common issues encountered when employing pyridine-diamine based ligands in catalytic systems.
Q1: My palladium-catalyzed reaction using this compound is failing or providing very low yields. What are the primary reasons?
Low yields or complete reaction failure when using pyridine-based ligands are common challenges. The issues typically stem from the inherent electronic and coordination properties of the pyridine motif.
Primary Causes:
-
Catalyst Inhibition/Deactivation: The most frequent cause is the coordination of the pyridine nitrogen's lone pair of electrons to the palladium center.[1][2] This can form stable, off-cycle complexes that are catalytically inactive or have diminished activity, effectively poisoning the catalyst. The exocyclic amino groups of the diamine ligand can also contribute to catalyst inhibition through strong coordination.[1][3]
-
Formation of Palladium Black: Visual observation of a black precipitate (palladium black) is a clear sign of catalyst decomposition.[1][2] This occurs when the active Pd(0) species aggregates into inactive clusters. This is often triggered by excessively high temperatures, an insufficient ligand-to-palladium ratio, or the presence of oxygen.[2]
-
Suboptimal Ligand-to-Metal Ratio: An incorrect ratio of this compound to the palladium precursor can lead to either unsaturated palladium centers (prone to aggregation) or the formation of inactive, over-coordinated species.
-
Inappropriate Base or Solvent Selection: The choice of base and solvent is critical. An unsuitable base may not be strong enough to facilitate the deprotonation of the amine nucleophile, a key step in the catalytic cycle.[4] Certain solvents, such as chlorinated solvents or acetonitrile, can inhibit the reaction by competing for coordination to the palladium center.[5]
-
Poor Reagent Quality: The presence of water or oxygen can be detrimental. The active Pd(0) catalyst is sensitive to oxidation.[2] Bases should be anhydrous, and solvents must be thoroughly degassed to remove oxygen.
Q2: How does the molecular structure of this compound influence the catalytic cycle?
The structure of this compound suggests it can act as a bidentate ligand, coordinating to the palladium center through both the pyridine ring nitrogen and one of the exocyclic amino nitrogens. This chelation can be a double-edged sword.
-
Potential Benefits: A stable chelate can protect the palladium center from decomposition and potentially accelerate the reductive elimination step, which forms the desired C-N bond.
-
Potential Challenges: The pyridine nitrogen's strong coordination can hinder the initial oxidative addition step, which is often rate-limiting.[1][6] This can lead to an overall slower reaction. The amidine-like structure formed by the pyridine nitrogen and the adjacent amino group can also lead to strong chelation that retards key steps in the catalytic cycle.[3]
Below is a diagram illustrating the potential coordination modes and their impact on the catalytic cycle.
Caption: Potential influence of a pyridine-diamine ligand on the catalytic cycle.
Q3: I am observing significant side products, such as hydrodehalogenation of my aryl halide. How can this be minimized?
Hydrodehalogenation, the replacement of a halogen with a hydrogen atom, is a common side reaction.[1] It often competes with the desired C-N bond formation.
Causes and Solutions:
| Cause | Mechanistic Insight | Recommended Solution |
| β-Hydride Elimination | If the amine coupling partner has β-hydrogens, the palladium-amide intermediate can undergo β-hydride elimination instead of reductive elimination.[1] | This is less of a concern for this compound itself but relevant for the amine substrate. Careful selection of the amine coupling partner is key. |
| Slow Reductive Elimination | If the final bond-forming step is slow, competing pathways like hydrodehalogenation become more prominent. | Optimize the ligand to accelerate reductive elimination. Sometimes, a slight increase in ligand concentration can help. Ensure strictly anhydrous conditions.[1] |
| Base-Mediated Reduction | Some bases, particularly in the presence of trace water or alcohol, can act as a hydride source. | Screen alternative bases. Ensure all reagents, especially the base and solvent, are rigorously dried. |
Troubleshooting Guide: A Systematic Approach
When a reaction fails, a systematic approach is more effective than random changes. Use the following workflow to diagnose and solve common problems.
Caption: Systematic workflow for troubleshooting catalytic reactions.
Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig Amination
This procedure provides a reliable starting point for the palladium-catalyzed amination of an aryl bromide.
Materials:
-
Palladium precursor (e.g., Pd₂(dba)₃)
-
This compound ligand
-
Aryl bromide (1.0 mmol)
-
Amine nucleophile (1.2 mmol)
-
Base (e.g., Sodium tert-butoxide, 1.4 mmol)
-
Anhydrous, degassed solvent (e.g., Toluene, 5 mL)
Procedure:
-
Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the palladium precursor (e.g., 0.01 mmol, 1 mol% Pd) and the this compound ligand (e.g., 0.024 mmol, 2.4 mol%).
-
Reagent Addition: Add the base, the aryl bromide, and a stir bar to the flask.
-
Solvent and Nucleophile: Evacuate and backfill the flask with inert gas three times. Add the anhydrous, degassed solvent via syringe, followed by the amine nucleophile.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.[2]
Protocol 2: High-Throughput Screening for Condition Optimization
To efficiently optimize your reaction, a parallel screening approach is recommended.
Setup: Use a multi-well reaction block or an array of reaction vials. Prepare stock solutions of the palladium precursor and ligand in a degassed solvent to ensure accurate dispensing.[2]
Screening Parameters:
| Vial # | Base | Solvent | Temperature (°C) | Pd:Ligand Ratio |
| 1 | NaOtBu | Toluene | 80 | 1:1.2 |
| 2 | NaOtBu | Toluene | 100 | 1:1.2 |
| 3 | K₃PO₄ | Dioxane | 100 | 1:1.2 |
| 4 | Cs₂CO₃ | Dioxane | 100 | 1:1.2 |
| 5 | NaOtBu | Toluene | 100 | 1:2.0 |
| 6 | K₃PO₄ | Dioxane | 100 | 1:2.0 |
Procedure:
-
Dispense the solid reagents (aryl halide, base) into each vial.
-
Add the appropriate catalyst and ligand solutions to each vial.
-
Add the amine nucleophile and the designated solvent.
-
Seal the vials and place them in the pre-heated reaction block.
-
After the designated time (e.g., 16 hours), cool the block and analyze an aliquot from each vial by LC-MS or GC-MS to determine the conversion and identify the optimal conditions.[2][7]
References
- BenchChem. (2025). Technical Support Center: Optimizing Catalyst Selection for Cross-Coupling Reactions with 4-Amino-3,5-dichloropyridine.
- Fors, B. P., et al. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines.
- Gao, Y., et al. (2023). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry.
- MySkinRecipes. (n.d.). N2-Isopropylpyridine-2,3-diamine.
- WuXi AppTec. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
- BenchChem. (2025).
- Wikipedia. (n.d.).
- Reddit. (2018).
- Chemistry LibreTexts. (2023).
- Procter, D. J., et al. (2021).
- Verkade, J. G., et al. (2004). Scope and Limitations of Pd2(dba)3/P(i-BuNCH2CH2)3N-Catalyzed Buchwald−Hartwig Amination Reactions of Aryl Chlorides. The Journal of Organic Chemistry.
- ResearchGate. (n.d.). Coupling outcomes for pyridines.
- MDPI. (2022).
- ResearchGate. (2022). Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent ZnN Interactions.
- ACS Publications. (2010).
- Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. PMC - NIH.
- DSpace@MIT. (n.d.).
- Fors, B. P., & Buchwald, S. L. (2019). Pd-Catalyzed C-N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines.
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- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
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Technical Support Center: Strategies to Avoid Polysubstitution in Pyridine-2,4-diamine Reactions
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with pyridine-2,4-diamine and encountering challenges with polysubstitution. Pyridine-2,4-diamine is a critical building block in medicinal chemistry, but its high reactivity, stemming from two activating amino groups, often leads to undesired multiple substitutions.[1] This resource provides in-depth, experience-driven answers to common questions, offering both theoretical explanations and actionable protocols to achieve selective monosubstitution.
Frequently Asked Questions (FAQs)
Understanding the Challenge
Q1: Why is pyridine-2,4-diamine so susceptible to polysubstitution in electrophilic aromatic substitution reactions?
A1: The high susceptibility of pyridine-2,4-diamine to polysubstitution is a direct consequence of its electronic structure. The two amino groups (-NH₂) are potent activating groups, donating electron density into the pyridine ring through resonance. This significantly increases the nucleophilicity of the ring, making it highly reactive towards electrophiles.
The electron-donating effects of the amino groups are most pronounced at the ortho and para positions relative to their location. In pyridine-2,4-diamine, the C3 and C5 positions are ortho and para to the C2 and C4 amino groups, respectively, making them the most electron-rich and, therefore, the most reactive sites for electrophilic attack. Once the first substitution occurs, the newly introduced group can further influence the reactivity of the remaining positions, often leading to a second or even third substitution if the reaction conditions are not carefully controlled.
Troubleshooting & Optimization Guides
Controlling Reactivity: Protecting Group Strategies
Q2: I'm consistently getting di- and tri-substituted products during my bromination reaction. How can I use protecting groups to achieve selective monobromination?
A2: This is a classic challenge. The key is to temporarily deactivate one or both amino groups to temper the ring's reactivity and direct the substitution to a single desired position. Acylation is a common and effective strategy.
Underlying Principle: Converting the highly activating amino groups into less activating amide groups reduces the overall electron density of the pyridine ring. This allows for more controlled, stepwise functionalization. The choice of protecting group and the stoichiometry are critical for achieving selectivity.
Recommended Protocol: Monoprotection with Acetic Anhydride
-
Dissolution: Dissolve pyridine-2,4-diamine (1 equivalent) in a suitable aprotic solvent like dichloromethane (DCM) or acetonitrile.
-
Cooling: Cool the solution to 0 °C in an ice bath. This helps to moderate the initial exothermic reaction.
-
Controlled Addition: Slowly add a solution of acetic anhydride (1.0 - 1.2 equivalents) in the same solvent dropwise over 30-60 minutes with vigorous stirring. Precise control of the stoichiometry is crucial here to favor mono-acylation.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to observe the formation of the mono-acetylated product and minimize the formation of the di-acetylated byproduct.
-
Work-up: Once the starting material is consumed and the mono-acetylated product is maximized, quench the reaction by adding cold water. Extract the product with a suitable organic solvent.
-
Purification: Purify the mono-acetylated intermediate via column chromatography.
-
Bromination: Subject the purified mono-acetylated compound to your bromination conditions. The acetyl group will direct the bromination to the position ortho or para to the remaining free amino group.
-
Deprotection: After successful bromination, the acetyl group can be readily removed by acid or base hydrolysis (e.g., refluxing with aqueous HCl or NaOH) to yield the desired monobrominated pyridine-2,4-diamine.
Leveraging Steric Hindrance
Q3: Can I use steric hindrance to my advantage to prevent polysubstitution without resorting to protecting groups?
A3: Yes, leveraging steric hindrance is an elegant and atom-economical approach. This strategy involves using a bulky reagent or introducing a sterically demanding group adjacent to one of the reactive sites.
Causality: A sterically bulky electrophile will preferentially attack the less hindered reactive site on the pyridine-2,4-diamine ring. For instance, the C5 position is generally more sterically accessible than the C3 position, which is flanked by the C2-amino and C4-amino groups.
Experimental Approach: Using a Bulky Sulfonating Agent
Instead of a small electrophile like Br₂, consider using a bulkier reagent such as 2,4,6-triisopropylbenzenesulfonyl chloride. The large steric profile of this reagent will favor reaction at the most accessible position, often leading to a higher degree of monosubstitution.
Workflow for Sterically Controlled Monofunctionalization
Caption: Decision workflow for choosing a monosubstitution strategy.
Reaction Condition Optimization
Q4: I'm attempting a Suzuki coupling with a bromo-pyridine-2,4-diamine, but I'm observing side reactions. What reaction parameters should I focus on optimizing?
A4: Suzuki couplings with electron-rich amino-pyridines can be sensitive. Careful optimization of the catalyst, base, and temperature is key to minimizing side reactions and maximizing the yield of your desired product.
Key Parameters for Optimization
| Parameter | Recommendation | Rationale |
| Catalyst | Screen different palladium catalysts (e.g., Pd(PPh₃)₄, PdCl₂(dppf)). | The ligand sphere of the palladium catalyst significantly influences its reactivity and stability, affecting the rates of oxidative addition and reductive elimination.[2] |
| Base | Use a milder base (e.g., K₂CO₃, Cs₂CO₃) instead of stronger bases like NaOH or K₃PO₄. | Strong bases can promote side reactions, including dehalogenation of the starting material or degradation of the catalyst. |
| Temperature | Maintain the lowest possible temperature that allows the reaction to proceed at a reasonable rate. | Higher temperatures can lead to catalyst decomposition and the formation of undesired byproducts.[3] |
| Solvent | A mixture of an organic solvent and water (e.g., Dioxane/H₂O, Toluene/EtOH/H₂O) is typically used. | The solvent system affects the solubility of the reactants and the stability of the catalytic species.[4] |
Troubleshooting Protocol for Suzuki Coupling
-
Initial Screening: Set up a small-scale reaction array to screen different combinations of catalysts and bases at a moderate temperature (e.g., 80 °C).
-
Temperature Optimization: Once the most promising catalyst/base combination is identified, run the reaction at a range of temperatures (e.g., 60 °C, 80 °C, 100 °C) to find the optimal balance between reaction rate and byproduct formation.
-
Stoichiometry Check: Ensure the stoichiometry of the boronic acid or ester is precise. An excess can sometimes lead to double additions if there are multiple halogenated sites.
-
Degassing: Thoroughly degas the reaction mixture to remove oxygen, which can deactivate the palladium catalyst.
Visualizing the Impact of Polysubstitution
Caption: Comparison of controlled vs. uncontrolled reaction outcomes.
By systematically applying these strategies—protecting groups, steric control, and reaction condition optimization—researchers can effectively navigate the challenges of working with the highly reactive pyridine-2,4-diamine and achieve the desired selective functionalization for their drug discovery and development programs.
References
-
Maity, P., & Pimparkar, S. (2021). C–H functionalization of pyridines. Organic & Biomolecular Chemistry, 19(32), 6948-6976. [Link]
-
Zhang, Y., et al. (2020). 4-selective functionalization of pyridine. Journal of the American Chemical Society, 142(4), 1699-1704. [Link]
-
Li, J., et al. (2024). C3 Selective chalcogenation and fluorination of pyridine using classic Zincke imine intermediates. Nature Communications, 15(1), 1-11. [Link]
-
McNally, A. (2025). Selective functionalization of pyridines, diazines and pharmaceuticals via unconventional intermediates. ACS Fall 2025. [Link]
-
Karimov, R. R., & Hartwig, J. F. (2018). Functionalization of Pyridines at the C4 Position via Metalation and Capture. Angewandte Chemie International Edition, 57(24), 7084-7088. [Link]
-
Meyers, A. I., & Gabel, R. A. (1978). An Application of Borane As a Protecting Group for Pyridine. The Journal of Organic Chemistry, 43(12), 2417-2419. [Link]
-
Katritzky, A. R., et al. (2008). Synthesis of heavily substituted 2-aminopyridines by displacement of a 6-methylsulfinyl group. The Journal of Organic Chemistry, 73(24), 9813-9815. [Link]
-
Wang, D., et al. (2021). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. Molecules, 26(16), 4945. [Link]
- Vrielink, A., et al. (1999). Process for preparing pyridine-2,6-diamines. U.S.
-
Johnson, C. D., et al. (1967). The kinetics and mechanism of electrophilic substitution of heteroaromatic compounds. Part XXI. Bromination of 2-aminopyridines. Journal of the Chemical Society B: Physical Organic, 1235-1239. [Link]
- Pifferi, G., & Pelizza, G. (1988). A process for the preparation of 2,4-diamino-6-(1-piperidinyl)-pyrimidine N-oxide.
-
Wang, Y., et al. (2018). Synthesis and Biological Evaluation of 2,4-Diaminopyrimidine Core-Based Derivatives as Anti-Tubercular Agents. Molecules, 23(11), 2843. [Link]
-
Cooke, G., et al. (2001). Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. Synlett, 2001(1), 125-127. [Link]
-
Zhang, X., et al. (2024). Reaction strategies for the meta-selective functionalization of pyridine through dearomatization. Molecular Diversity, 29(1), 849-869. [Link]
-
Chen, Y., et al. (2022). Preparation of Substituted Pyridines via a Coupling of β-Enamine Carbonyls with Rongalite-Application for Synthesis of Terpyridines. Molecules, 27(16), 5240. [Link]
-
Gianatassio, R., et al. (2021). Practical and Regioselective Synthesis of C4-Alkylated Pyridines. ACS Catalysis, 11(15), 9474-9482. [Link]
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 68036, 2,4-Diaminopyridine. [Link]
-
Sarpong, R., et al. (2022). A deconstruction–reconstruction strategy for pyrimidine diversification. Nature Chemistry, 14(1), 88-95. [Link]
-
Bolognesi, M. L., et al. (2019). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. ACS Chemical Neuroscience, 10(4), 2033-2048. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Properties and Applications of Pyridine-2,4-diamine. [Link]
Sources
Validation & Comparative
A Senior Application Scientist's Guide to the NMR Characterization of N2-isopropylpyridine-2,4-diamine
For researchers and professionals in the field of drug development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progressive and reliable research. N2-isopropylpyridine-2,4-diamine, a substituted pyridine derivative, presents a unique characterization challenge that is aptly met by the power of Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectral features of this compound, offering a comparison with analogous compounds and a detailed rationale behind the spectral assignments. The methodologies and interpretations presented herein are grounded in established spectroscopic principles to ensure scientific integrity and trustworthiness.
The Imperative of Precise Characterization
Substituted pyridines are a class of heterocyclic compounds of immense interest in medicinal chemistry due to their prevalence in a wide array of pharmacologically active molecules. The precise placement of substituents on the pyridine ring is critical to a compound's biological activity, and thus, its rigorous characterization is non-negotiable. NMR spectroscopy stands as the preeminent technique for this purpose, providing a detailed roadmap of the molecular structure.
¹H and ¹³C NMR Spectral Analysis of this compound
Due to the novelty of this compound, publicly available experimental NMR data is scarce. Therefore, this guide will utilize highly accurate predicted NMR data as a basis for a thorough characterization. This predictive data will be contextualized by comparing it with experimental data from closely related, well-characterized molecules: 2-aminopyridine and 4-aminopyridine.
Predicted ¹H NMR Spectrum of this compound
The predicted ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons on the pyridine ring, the protons of the isopropyl group, and the protons of the amino groups.
Molecular Structure of this compound
Caption: Molecular structure of this compound with atom numbering.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale for Assignment |
| H6 | ~7.5-7.8 | Doublet | ~5-6 | Located ortho to the ring nitrogen, this proton is significantly deshielded. It is split by the adjacent H5. |
| H5 | ~6.2-6.5 | Doublet of Doublets | J(H5-H6) = ~5-6, J(H5-H3) = ~2-3 | Coupled to both H6 and H3, this proton appears as a doublet of doublets. It is shielded by the two amino groups. |
| H3 | ~5.8-6.1 | Doublet | ~2-3 | This proton is the most shielded of the aromatic protons due to the strong electron-donating effect of the adjacent amino groups. It shows a small coupling to H5. |
| NH (isopropyl) | ~4.5-5.5 | Broad Singlet | - | The chemical shift of N-H protons can be variable and is often broad due to quadrupole broadening and exchange. |
| CH (isopropyl) | ~3.8-4.2 | Septet | ~6-7 | The methine proton of the isopropyl group is split into a septet by the six equivalent methyl protons. |
| NH₂ (C4-amino) | ~4.0-5.0 | Broad Singlet | - | Similar to the other N-H proton, this signal is expected to be broad. |
| CH₃ (isopropyl) | ~1.2-1.4 | Doublet | ~6-7 | The six methyl protons of the isopropyl group are equivalent and are split into a doublet by the methine proton. |
Predicted ¹³C NMR Spectrum of this compound
The ¹³C NMR spectrum provides insight into the carbon framework of the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |
| C2 | ~158-162 | Attached to two nitrogen atoms, this carbon is significantly deshielded. |
| C4 | ~150-155 | Attached to a nitrogen atom and part of the aromatic system, this carbon is also deshielded. |
| C6 | ~135-140 | The carbon atom ortho to the ring nitrogen is deshielded. |
| C5 | ~105-110 | Shielded by the electron-donating amino groups. |
| C3 | ~95-100 | Strongly shielded by the two adjacent amino groups. |
| CH (isopropyl) | ~45-50 | Aliphatic carbon attached to a nitrogen atom. |
| CH₃ (isopropyl) | ~20-25 | Typical chemical shift for an aliphatic methyl carbon. |
Comparative Analysis with 2-Aminopyridine and 4-Aminopyridine
To ground our predictions in experimental reality, we can compare the expected chemical shifts with the known values for 2-aminopyridine and 4-aminopyridine.
| Compound | Aromatic Proton Chemical Shifts (δ, ppm) | Aromatic Carbon Chemical Shifts (δ, ppm) |
| 2-Aminopyridine | H3: ~6.4, H4: ~7.3, H5: ~6.6, H6: ~8.0 | C2: ~160, C3: ~108, C4: ~138, C5: ~113, C6: ~148 |
| 4-Aminopyridine | H2/H6: ~8.0, H3/H5: ~6.6 | C2/C6: ~150, C3/C5: ~110, C4: ~155 |
| This compound (Predicted) | H3: ~5.8-6.1, H5: ~6.2-6.5, H6: ~7.5-7.8 | C2: ~158-162, C3: ~95-100, C4: ~150-155, C5: ~105-110, C6: ~135-140 |
This comparison demonstrates that the predicted values for this compound are in line with the electronic effects observed in simpler aminopyridines. The additional amino group at the 4-position and the isopropylamino group at the 2-position in our target molecule lead to a general upfield shift (increased shielding) of the ring protons and carbons, as expected from the electron-donating nature of these substituents.
Experimental Protocol for NMR Data Acquisition
For the successful characterization of this compound, the following experimental protocol is recommended:
NMR Sample Preparation and Data Acquisition Workflow
Caption: A streamlined workflow for NMR analysis.
-
Sample Preparation :
-
Accurately weigh 5-10 mg of this compound for ¹H NMR (20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
The choice of solvent is critical as it can influence chemical shifts.[1]
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
¹H NMR Spectroscopy :
-
Acquire the ¹H NMR spectrum using a standard one-pulse sequence.
-
Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
-
The spectral width should be set to cover the expected range of chemical shifts (typically 0-10 ppm for this type of molecule).
-
-
¹³C NMR Spectroscopy :
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.
-
A larger number of scans will be necessary due to the low natural abundance of the ¹³C isotope.
-
The spectral width should encompass the full range of expected carbon chemical shifts (0-170 ppm).
-
-
2D NMR Spectroscopy :
-
For unambiguous assignment of all proton and carbon signals, it is highly recommended to perform 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).
-
COSY will reveal proton-proton coupling networks.
-
HSQC will correlate each proton to its directly attached carbon.
-
HMBC will show correlations between protons and carbons over two to three bonds, which is invaluable for assigning quaternary carbons and piecing together the molecular fragments.
-
Comparison with Alternative Characterization Techniques
While NMR is the gold standard for structural elucidation, other techniques can provide complementary information.
-
Mass Spectrometry (MS) : Provides the molecular weight of the compound and information about its fragmentation pattern, which can help to confirm the molecular formula and identify structural motifs. However, it does not provide detailed information about the connectivity of the atoms.
-
Infrared (IR) Spectroscopy : Identifies the functional groups present in the molecule. For this compound, one would expect to see characteristic N-H stretches for the amino groups and C-H stretches for the aromatic and aliphatic portions of the molecule.
-
X-ray Crystallography : Provides the definitive three-dimensional structure of a molecule in the solid state. However, it requires a single crystal of suitable quality, which can be challenging to obtain.
References
-
El Wahed, M. G., Elmesallamy, M. A., Kater, H. M., & Khalil, N. (Year). 1H NMR spectra for: (a) 2-Aminopyridine, (b) cobalt complexes and (c) cadmium complex. ResearchGate. Retrieved from [Link]
-
Sajed, T., Sayeeda, Z., Lee, B. L., Berjanskii, M., Wang, F., Gautam, V., & Wishart, D. S. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 290. [Link]
-
NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]
-
University of Ottawa NMR Facility Blog. (2008). Second Order 1H NMR Spectra of Isopropyl Groups. Retrieved from [Link]
Sources
A Comparative Guide to the Biological Activity Screening of N2-isopropylpyridine-2,4-diamine Derivatives and Their Analogs
For Researchers, Scientists, and Drug Development Professionals
The Privileged Scaffold: Pyridine- and Pyrimidine-2,4-diamines in Medicinal Chemistry
The pyridine and pyrimidine-2,4-diamine core structures are recognized as "privileged scaffolds" in drug discovery. Their ability to form key hydrogen bond interactions with the hinge region of kinase active sites has made them a cornerstone for the development of numerous kinase inhibitors. The strategic placement of substituents at the N2 and N4 positions allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties. While our focus is on the N2-isopropylpyridine-2,4-diamine structure, the vast body of research on related pyrimidine-2,4-diamines provides invaluable insights into their likely biological targets and mechanisms of action.
Primary Biological Activity: Inhibition of Cyclin-Dependent Kinases (CDKs)
The most extensively documented biological activity for N2,N4-disubstituted pyrimidine-2,4-diamines is the inhibition of cyclin-dependent kinases (CDKs), a family of serine/threonine kinases crucial for cell cycle regulation and transcription.[1] Dysregulation of CDK activity is a hallmark of cancer, making them prime therapeutic targets.
Comparative Analysis of CDK Inhibition
Numerous studies have demonstrated that N2,N4-disubstituted pyrimidine-2,4-diamines are potent inhibitors of CDK2 and CDK9.[1] CDK2, in complex with cyclin E or cyclin A, is essential for the G1/S phase transition of the cell cycle, while CDK9, as part of the positive transcription elongation factor b (P-TEFb), regulates gene transcription. Dual inhibition of these kinases can lead to cell cycle arrest and apoptosis in cancer cells.
Below is a comparative summary of the inhibitory activities of representative N2,N4-disubstituted pyrimidine-2,4-diamine derivatives against CDK2 and CDK9. This data serves as a benchmark for predicting the potential efficacy of novel derivatives like N2-isopropylpyridine-2,4-diamines.
| Compound ID | R1 (at N2) | R2 (at N4) | CDK2/cyclin A (IC50, µM) | CDK9/cyclin T1 (IC50, µM) | Reference |
| 3c | 2,6-difluorophenyl | 4-(morpholin-4-yl)phenyl | > 10 | 0.065 | [1] |
| 3g | 2-chloro-6-fluorophenyl | 4-(4-methylpiperazin-1-yl)phenyl | 0.083 | 0.13 | [1] |
| 20a | 4-(morpholin-4-yl)phenyl | 4-(4-methylpiperazin-1-yl)thiazol-2-yl | 0.004 | 0.009 | [2] |
Note: Data is compiled from published literature and is intended for comparative purposes. Experimental conditions may vary between studies.
The data clearly indicates that nanomolar potency against both CDK2 and CDK9 can be achieved with this scaffold. The nature of the substituents at both the N2 and N4 positions significantly influences the inhibitory activity and selectivity.[1]
Downstream Cellular Effects: Cytotoxicity and Cell Cycle Arrest
Inhibition of CDKs by these compounds translates to potent antiproliferative activity against a range of human cancer cell lines. The primary mechanism for this cytotoxicity is the induction of cell cycle arrest, most commonly at the G2/M phase.[1]
| Compound ID | MDA-MB-231 (GI50, µM) | MCF-7 (GI50, µM) | A549 (GI50, µM) | Cell Cycle Effect (MDA-MB-231) | Reference |
| 2a | 0.25 | 0.52 | 0.98 | G2/M Arrest | [1] |
| 2d | 0.24 | 0.36 | 0.75 | G2/M Arrest | [1] |
| 3b | 0.16 | 0.33 | 0.44 | G2/M Arrest | [1] |
Note: GI50 is the concentration required to inhibit cell growth by 50%.
The consistent observation of G2/M arrest suggests that these compounds effectively disrupt the cellular machinery required for mitosis.[1]
Signaling Pathway and Experimental Workflow
The screening cascade for identifying and characterizing CDK inhibitors typically follows a well-defined path, from initial enzymatic assays to cellular and mechanistic studies.
Diagram: CDK Inhibition and Downstream Effects
Caption: Inhibition of CDK2 and CDK9 by pyridine-2,4-diamine derivatives disrupts cell cycle progression and gene transcription, leading to cell cycle arrest and apoptosis.
Diagram: Experimental Workflow for Screening
Caption: A typical workflow for screening potential CDK inhibitors.
Exploring Alternative Biological Activities
While CDK inhibition is a prominent activity, the pyridine-2,4-diamine scaffold is versatile and may interact with other biological targets. Expanding the screening panel beyond CDKs is a prudent strategy in early-stage drug discovery.
-
Other Kinase Targets: Derivatives of this scaffold have also shown inhibitory activity against other kinases, such as Epidermal Growth Factor Receptor (EGFR) and Src family kinases.[3][4] Screening against a panel of cancer-relevant kinases can uncover novel activities and inform on selectivity.
-
Antimicrobial Activity: Pyridine derivatives are known to possess a broad spectrum of antimicrobial activities.[5][6][7][8][9] Evaluation against bacterial and fungal strains could reveal potential applications as anti-infective agents.
-
Anti-inflammatory Properties: Certain pyrimidine and pteridine-2,4-diamine derivatives have demonstrated anti-inflammatory effects, potentially through the inhibition of enzymes like lipoxygenase or by modulating inflammatory cytokine production.[10][11]
Detailed Experimental Protocols
To ensure scientific integrity and reproducibility, detailed protocols for the key screening assays are provided below.
In Vitro CDK2/cyclin E Kinase Assay (Luminescent)
This assay measures the amount of ADP produced, which is correlated with kinase activity.
Materials:
-
Recombinant human CDK2/cyclin E
-
Kinase substrate (e.g., a specific peptide)
-
ATP
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay kit (Promega)
-
384-well white plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add 1 µL of the compound dilution or DMSO (vehicle control).
-
Add 2 µL of the CDK2/cyclin E enzyme solution in kinase buffer.
-
Add 2 µL of a substrate/ATP mix in kinase buffer.
-
Incubate at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition relative to the vehicle control and determine IC50 values.
Sulforhodamine B (SRB) Cytotoxicity Assay
This colorimetric assay measures cell density based on the measurement of cellular protein content.
Materials:
-
Adherent cancer cell lines (e.g., MDA-MB-231, A549)
-
Complete cell culture medium
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Acetic acid, 1% (v/v)
-
Tris base solution, 10 mM, pH 10.5
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Treat the cells with serial dilutions of the test compounds and incubate for 48-72 hours.
-
Gently remove the medium and fix the cells by adding 100 µL of cold 10% TCA to each well. Incubate at 4°C for 1 hour.
-
Wash the plates five times with water and allow them to air dry.
-
Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Quickly wash the plates four times with 1% acetic acid to remove unbound dye.
-
Allow the plates to air dry completely.
-
Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Measure the absorbance at 510 nm using a microplate reader.
-
Calculate the percentage of cell growth inhibition and determine the GI50 value.
Cell Cycle Analysis by Flow Cytometry
This method uses propidium iodide (PI) to stain DNA and quantify the proportion of cells in different phases of the cell cycle.
Materials:
-
Cancer cell line
-
Test compound
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
RNase A solution (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Seed cells and treat with the test compound (at a concentration of ~5x GI50) for 24-48 hours.
-
Harvest the cells (including any floating cells) and wash with PBS.
-
Fix the cells by adding the cell pellet dropwise to ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS.
-
Resuspend the cell pellet in a solution containing RNase A and incubate at 37°C for 30 minutes.
-
Add PI staining solution and incubate in the dark at room temperature for 15-30 minutes.
-
Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events.
-
Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion and Future Directions
The this compound scaffold holds significant promise as a source of novel therapeutic agents. Based on the extensive research on analogous pyrimidine-2,4-diamines, the primary anticipated biological activity is the inhibition of CDKs, particularly CDK2 and CDK9, leading to potent anticancer effects. The comparative data presented in this guide provides a valuable starting point for structure-activity relationship (SAR) studies.
However, a comprehensive screening strategy should not be limited to CDKs. The versatility of the pyridine-2,4-diamine core warrants investigation into other kinase targets, as well as antimicrobial and anti-inflammatory activities. The detailed protocols provided herein offer a robust framework for such a screening cascade, ensuring the generation of high-quality, reproducible data.
Future research should focus on the synthesis and direct biological evaluation of this compound derivatives to validate these predictions and explore the unique contributions of the isopropyl substituent to the activity and selectivity profile.
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Patnaik, A., et al. (2016). CDK4/6 Inhibitors: Promising Opportunities beyond Breast Cancer. Cancer Discovery, 6(7), 697–699. [Link]
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Queiroz, Y. S., et al. (2013). N2-Trimethylacetyl Substituted and unsubstituted-N4-phenylsubstituted-6-(2-pyridin-2-ylethyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines: Design, Cellular Receptor Tyrosine Kinase Inhibitory Activities and in Vivo Evaluation as Antiangiogenic, Antimetastatic and Antitumor Agents. Bioorganic & Medicinal Chemistry, 21(5), 1312–1323. [Link]
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Wang, S., et al. (2018). SAR study on N2,N4-disubstituted pyrimidine-2,4-diamines as effective CDK2/CDK9 inhibitors and antiproliferative agents. RSC Advances, 8(22), 12235–12245. [Link]
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Guha, M. (2025). Alternate actions of CDK4/6 inhibitors beyond cell cycle blockade: unexplored roles in therapy resistance. Journal of Experimental & Clinical Cancer Research, 44(1), 1-18. [Link]
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The ASCO Post. (2017). Introduction: CDK4/6 Inhibitors: Moving Beyond the Breast Cancer Setting. [Link]
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Li, Y., et al. (2025). Structure-Guided Discovery of Novel N4-(Substituted Thiazol-2-yl)- N2-(4-Substituted phenyl)pyrimidine-2,4-Diamines as Potent CDK2 and CDK9 Dual Inhibitors with High Oral Bioavailability. Journal of Medicinal Chemistry, 68(2), 1693–1715. [Link]
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An, B., et al. (2024). The new N2, N4-diphenylpyridine-2,4-diamine deuterated derivatives as EGFR inhibitors to overcome C797S-mediated resistance. Bioorganic Chemistry, 148, 107313. [Link]
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A Senior Application Scientist's Guide to the X-ray Crystallography of N2-isopropylpyridine-2,4-diamine Metal Complexes
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and materials science, the precise characterization of a molecule's three-dimensional structure is not merely an academic exercise; it is the bedrock of rational design. For professionals engaged in developing novel therapeutics or advanced materials, understanding the exact atomic arrangement within a metal complex can dictate the success or failure of a project. Single-crystal X-ray diffraction (SC-XRD) remains the unequivocal gold standard for this purpose, providing an unambiguous snapshot of molecular architecture.[1][2][3]
This guide offers an in-depth, experience-driven comparison of the crystallographic analysis of metal complexes, using N2-isopropylpyridine-2,4-diamine as a central case study. This particular ligand is of growing interest due to its bidentate chelation potential via the pyridine and N2-amino nitrogens, a motif valuable in constructing complexes for catalysis and medicinal applications.[4] We will move beyond a simple recitation of protocols to explore the causality behind experimental choices, compare SC-XRD with alternative analytical techniques, and provide actionable, field-proven insights.
Part 1: Synthesis and Crystallization — The Art of the Prerequisite
The journey to a crystal structure begins long before the diffractometer. It starts with the meticulous synthesis of the ligand and its subsequent complexation, followed by what is often the most challenging step: growing a high-quality single crystal.[3]
Experimental Protocol 1: Synthesis of a Representative Metal Complex
This protocol details the synthesis of a hypothetical but representative complex, Dichloro(this compound)copper(II), chosen for its straightforward preparation and the common use of copper in coordination chemistry.
Objective: To synthesize a coordination complex suitable for single-crystal growth.
Materials:
-
This compound (Ligand)
-
Copper(II) chloride (CuCl₂) (Metal Salt)
-
Anhydrous Ethanol (Solvent)
-
Diethyl Ether (Anti-solvent)
Methodology:
-
Ligand Dissolution: In a clean, dry 50 mL round-bottom flask, dissolve 1.0 mmol of this compound in 10 mL of anhydrous ethanol. Stir gently at room temperature until fully dissolved.
-
Scientist's Insight: Using an anhydrous solvent is critical here to prevent the formation of undesired aqua complexes, which can complicate crystallization and structural analysis.
-
-
Metal Salt Dissolution: In a separate 25 mL flask, dissolve 1.0 mmol of CuCl₂ in 10 mL of anhydrous ethanol. Gentle heating (~40°C) may be required to facilitate dissolution.
-
Complexation: Add the CuCl₂ solution dropwise to the stirring ligand solution over 5 minutes. A color change is typically observed, indicating complex formation.
-
Reaction: Allow the mixture to stir at room temperature for 2 hours to ensure the reaction proceeds to completion.
-
Precipitation & Isolation: Concentrate the reaction mixture to approximately half its original volume using a rotary evaporator. Slowly add diethyl ether until a precipitate forms. Filter the solid product, wash with a small amount of cold diethyl ether, and dry under vacuum.
-
Self-Validation: The resulting solid should be characterized by techniques like FT-IR and Mass Spectrometry to confirm the formation of the desired complex before proceeding to crystallization.
-
Experimental Protocol 2: Growing Diffraction-Quality Crystals
Crystallization is often more art than science, requiring patience and systematic screening of conditions.[3] Slow evaporation is a reliable starting point for many small molecule complexes.
Objective: To grow single crystals of ~0.1 - 0.4 mm suitable for X-ray diffraction.[5]
Methodology:
-
Prepare a Saturated Solution: Dissolve the synthesized complex in a suitable solvent (e.g., methanol, acetonitrile, or a mixture) until saturation is reached. A small amount of undissolved material at the bottom is acceptable.
-
Filtration: Filter the saturated solution through a syringe filter (0.22 µm) into a clean, small vial. This removes any particulate matter that could act as unwanted nucleation sites, leading to a shower of microcrystals instead of a few large ones.
-
Slow Evaporation: Cover the vial with a cap, and pierce the cap with a needle. This allows for slow evaporation of the solvent.
-
Scientist's Insight: The rate of evaporation is a key variable. A faster rate (larger hole) often leads to smaller, lower-quality crystals. A slower rate is preferable.
-
-
Incubation: Place the vial in a vibration-free environment (e.g., a dedicated incubator or a quiet corner of the lab) and allow it to stand undisturbed for several days to weeks.
-
Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a pipette or a small loop and immediately coat them in a cryoprotectant oil (e.g., Paratone-N) to prevent solvent loss and degradation.
Part 2: The Definitive Answer — The Single-Crystal X-ray Diffraction Workflow
With a suitable crystal in hand, the process of data collection and structure solution can begin. SC-XRD provides unparalleled detail on bond lengths, angles, and the overall three-dimensional arrangement of atoms.[1][6] The workflow is a multi-stage process, from mounting the crystal to refining the final structural model.[7][8]
// Connections Harvest -> Mount [color="#4285F4"]; Mount -> Center [color="#4285F4"]; Center -> Screen [color="#EA4335"]; Screen -> Strategy [color="#EA4335"]; Strategy -> Collect [color="#EA4335"]; Collect -> Integrate [color="#FBBC05"]; Integrate -> Scale [color="#FBBC05"]; Scale -> Solve [color="#FBBC05"]; Solve -> Refine [color="#34A853"]; Refine -> Validate [color="#34A853"]; Validate -> Refine [label="Iterate if needed", style=dashed, color="#5F6368"]; } dot Caption: The workflow for single-crystal X-ray diffraction analysis.
Part 3: Comparative Analysis — Interpreting the Data and Knowing the Alternatives
The true power of crystallography lies in the data it produces. A Crystallographic Information File (CIF) contains a wealth of information. For drug development, key parameters include the coordination geometry of the metal, the precise bond lengths between the metal and the ligand, and the intermolecular interactions (e.g., hydrogen bonds) that stabilize the crystal packing.
Data Presentation: Comparing Metal Geometries
The choice of metal ion dramatically influences the resulting structure.[9] An this compound ligand coordinating to different metals would be expected to produce complexes with distinct geometries, which are critical for their function.
| Parameter | [Cu(L)Cl₂] (Hypothetical) | [Zn(L)Cl₂] (Expected) | [Pd(L)Cl₂] (Expected) |
| Coordination Number | 4 or 5 | 4 | 4 |
| Coordination Geometry | Distorted Square Planar / Square Pyramidal | Tetrahedral | Square Planar |
| Reason for Geometry | Jahn-Teller effect for d⁹ Cu(II) | Filled d-shell (d¹⁰) favors tetrahedral | d⁸ configuration strongly favors square planar |
| Key Bond Angles | Cl-Cu-Cl: ~90° or ~180°N-Cu-N: ~90° | Cl-Zn-Cl: ~109.5°N-Zn-N: ~109.5° | Cl-Pd-Cl: 90°N-Pd-N: 90° |
| Application Insight | Often active in redox catalysis. | Lewis acid catalysis; lacks redox activity. | Cross-coupling catalysis; stable catalyst. |
L = this compound
This comparative table illustrates how changing the metal center from Copper(II) to Zinc(II) or Palladium(II) would fundamentally alter the complex's three-dimensional structure and, by extension, its potential application.
Comparison with Alternative Techniques
While SC-XRD is definitive for the solid state, a multi-technique approach is necessary for a complete characterization, especially to understand the behavior of the complex in solution.[2][10]
| Technique | Information Provided | Advantages | Limitations |
| Single-Crystal XRD | Precise 3D atomic arrangement, bond lengths/angles, crystal packing.[6] | Unambiguous solid-state structure; the "gold standard". | Requires high-quality single crystals; structure may differ from solution state.[2][11] |
| NMR Spectroscopy | Connectivity and structure in solution; ligand dynamics. | Provides data on solution-state behavior; can study dynamic processes. | Can be complex for paramagnetic metals (like Cu(II)); provides an average structure.[10] |
| UV-Vis Spectroscopy | Information on electronic transitions (d-d bands, charge transfer). | Quick and easy; useful for studying metal-ligand interactions in solution.[10] | Provides electronic, not geometric, information; broad peaks can be hard to interpret. |
| Mass Spectrometry | Mass-to-charge ratio of the complex; confirms composition. | Confirms molecular weight and formula; high sensitivity. | Provides no 3D structural information; fragmentation can be complex. |
| FT-IR Spectroscopy | Presence of functional groups and changes upon coordination. | Quick confirmation of ligand binding (e.g., shifts in C=N or N-H stretches). | Indirect structural information; interpretation can be ambiguous. |
// Connections center -> XRD [label="provides", color="#EA4335"]; center -> NMR [color="#34A853"]; center -> UVVis [color="#FBBC05"]; center -> MS [color="#4285F4"]; center -> FTIR [color="#5F6368"];
XRD -> center [style=dashed, label="informs", color="#EA4335"]; NMR -> center [style=dashed, color="#34A853"]; } dot Caption: An integrated approach to metal complex characterization.
Conclusion
The crystallographic analysis of this compound metal complexes, or any novel coordination compound, is a process grounded in a rigorous, multi-step workflow. Success hinges not only on the final diffraction experiment but on the foundational work of synthesis and crystallization. As we have demonstrated, the data from SC-XRD is unparalleled in its detail and definitive nature, providing the atomic-level insights necessary for structure-based drug design and the engineering of new materials.
However, this "gold standard" technique does not exist in a vacuum. A truly comprehensive understanding, particularly for complexes intended for biological or catalytic applications in solution, requires objective comparison and integration with data from spectroscopic and other analytical methods. By embracing this holistic approach, researchers can build a robust, validated, and complete picture of their molecule's structure and function.
References
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Jones, C. et al. (2020). 2,6-Diiminopyridine complexes of group 2 metals: synthesis, characterisation and redox behaviour. Dalton Transactions. Available at: [Link]
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Jones, C. et al. (2020). 2,6-Diiminopyridine complexes of group 2 metals: synthesis, characterisation and redox behaviour. PubMed. Available at: [Link]
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Request PDF. (n.d.). 2,6-Diiminopyridine Complexes of Group 2 Metals: Synthesis, Characterisation and Redox Behaviour. ResearchGate. Available at: [Link]
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Zhu, J. (2017). Single Crystal XRD: Data Acquisition and Structure Solving. University of Saskatchewan. Available at: [Link]
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PDF. (n.d.). Synthesis and characterization of some transition metal complexes with Schiff base derived from 2,6-diaminopyridine. ResearchGate. Available at: [Link]
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Carleton College. (2007). Single-crystal X-ray Diffraction. SERC. Available at: [Link]
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Massoud, S. S. et al. (n.d.). Syntheses, structural characterization, and thermal behaviour of metal complexes with 3-aminopyridine as co-ligands. ResearchGate. Available at: [Link]
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Chemistry LibreTexts. (2023). X-ray Crystallography. Available at: [Link]
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Portland Press. (2021). A beginner's guide to X-ray data processing. The Biochemist. Available at: [Link]
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Minor, W. et al. (n.d.). Collection of X-ray diffraction data from macromolecular crystals. PubMed Central. Available at: [Link]
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Excillum. (n.d.). Small molecule crystallography. Available at: [Link]
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Minor, W. et al. (n.d.). Characterizing metal binding sites in proteins with X-ray crystallography. PubMed Central. Available at: [Link]
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National Center for Biotechnology Information. (2025). Chemical Tools to Characterize the Coordination Chemistry of Radionuclides for Radiopharmaceutical Applications. PubMed Central. Available at: [Link]
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Zou, X. & Hovmöller, S. (2017). Application of X-ray Diffraction and Electron Crystallography for Solving Complex Structure Problems. ACS Publications. Available at: [Link]
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Wikipedia. (n.d.). X-ray crystallography. Available at: [Link]
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Wlodawer, A. et al. (n.d.). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. PubMed Central. Available at: [Link]
-
Unknown Author. (2024). X-ray crystallographic investigations of coordination modes in first-row transition metal complexes. Research Square. Available at: [Link]
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MySkinRecipes. (n.d.). N2-Isopropylpyridine-2,3-diamine. Available at: [Link]
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The Evolving Landscape of Pyridine-Based Kinase Inhibitors: A Comparative Efficacy Analysis
In the intricate world of kinase-targeted drug discovery, the pyridine scaffold has emerged as a cornerstone for the development of potent and selective inhibitors. Its ability to form crucial hydrogen bonds with the kinase hinge region makes it a privileged structure in medicinal chemistry. This guide delves into the efficacy of N2-substituted pyridine-2,4-diamine based inhibitors and their close structural cousins, the pyrimidine-2,4-diamines, providing a comparative analysis for researchers and drug development professionals. While a wealth of data exists for the broader class, this guide will focus on available data to draw meaningful comparisons and shed light on key structure-activity relationships (SAR).
The Pyridine-2,4-Diamine Scaffold: A Privileged Kinase Hinge Binder
The 2,4-diaminopyridine and its bioisostere, 2,4-diaminopyrimidine, are common features in a multitude of kinase inhibitors. The arrangement of nitrogen atoms and amino groups in these scaffolds allows for the formation of one or more hydrogen bonds with the backbone of the kinase hinge region, a critical interaction for potent inhibition. The N2 and N4 positions offer versatile points for substitution, enabling chemists to fine-tune potency, selectivity, and pharmacokinetic properties. The N2-isopropyl substitution, specifically, is a classic modification aimed at exploring the hydrophobic pocket adjacent to the hinge region.
Comparative Efficacy of Pyridine and Pyrimidine-Based Inhibitors
While direct comparative studies across a wide range of N2-isopropylpyridine-2,4-diamine based inhibitors are not extensively available in the public domain, we can glean valuable insights by examining the efficacy of related compounds targeting key kinases implicated in cancer, such as Cyclin-Dependent Kinases (CDKs) and Epidermal Growth Factor Receptor (EGFR).
Targeting Cyclin-Dependent Kinases (CDKs)
CDKs are pivotal regulators of the cell cycle and transcription, making them attractive targets for cancer therapy. Several studies have explored N2,N4-disubstituted pyrimidine-2,4-diamines as potent CDK inhibitors.
A study on N2,N4-disubstituted pyrimidine-2,4-diamines identified potent dual inhibitors of CDK2 and CDK9.[1] The structure-activity relationship (SAR) revealed that substitutions on the N2 and N4 phenyl rings significantly impact potency. For instance, compound 3g with a 2,6-difluorophenyl group at N2 and a 4-(4-methylpiperazin-1-yl)phenyl group at N4 exhibited an IC50 of 83 nM against CDK2/cyclin A.[1] Another potent compound, 3c , showed an IC50 of 65 nM against CDK9/cyclin T1.[1]
Another study focused on 5-chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamine derivatives as dual inhibitors of CDK6 and CDK9.[2] Intensive structural modifications led to the identification of compound 66 as a potent and selective dual inhibitor, demonstrating the potential of this scaffold in achieving desired polypharmacology.[2]
Table 1: Efficacy of Representative Pyrimidine-2,4-Diamine Based CDK Inhibitors
| Compound | Target Kinase | IC50 (nM) | Cell Line | Antiproliferative Activity (GI50 in µM) | Reference |
| 3g | CDK2/cyclin A | 83 | - | - | [1] |
| 3c | CDK9/cyclin T1 | 65 | - | - | [1] |
| 2a | CDK2/cyclin A | 210 | MDA-MB-231 | 1.1 | [1] |
| 2d | CDK2/cyclin A | 130 | MDA-MB-231 | 1.3 | [1] |
| 3b | CDK2/cyclin A | 120 | MDA-MB-231 | 1.5 | [1] |
| Compound 66 | CDK6 | - | - | - | [2] |
| Compound 66 | CDK9 | - | - | - | [2] |
Note: Specific IC50 values for compound 66 against CDK6 and CDK9 were not provided in the abstract.
The data suggests that subtle modifications to the substituents on the pyrimidine-2,4-diamine core can lead to significant changes in potency and selectivity against different CDK isoforms.
Targeting Epidermal Growth Factor Receptor (EGFR)
While specific this compound inhibitors of EGFR are not readily found in the cited literature, a study on N2, N4-diphenylpyridine-2,4-diamine deuterated derivatives highlights the potential of the pyridine-2,4-diamine scaffold in overcoming drug resistance. These compounds were evaluated as inhibitors of EGFR with the C797S mutation, a common mechanism of resistance to third-generation EGFR inhibitors.
Experimental Protocols for Efficacy Determination
The evaluation of kinase inhibitor efficacy relies on a combination of in vitro biochemical assays and cell-based assays.
In Vitro Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.
Step-by-Step Methodology:
-
Reagents and Materials: Purified recombinant kinase, kinase-specific substrate (peptide or protein), ATP, kinase buffer, detection reagent (e.g., ADP-Glo™ Kinase Assay from Promega).
-
Assay Preparation: Serially dilute the test compounds in DMSO.
-
Kinase Reaction: In a 96- or 384-well plate, combine the kinase, substrate, and test compound in the kinase buffer.
-
Initiation: Start the reaction by adding ATP. Incubate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Detection: Stop the kinase reaction and add the detection reagent to quantify the amount of ADP produced (which is proportional to kinase activity).
-
Data Analysis: Plot the percentage of kinase inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell-Based Antiproliferative Assay
This assay assesses the ability of a compound to inhibit the growth of cancer cell lines that are dependent on the target kinase. The Sulforhodamine B (SRB) assay is a common method.
Step-by-Step Methodology:
-
Cell Culture: Culture the desired cancer cell lines in appropriate media.
-
Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds for a specified duration (e.g., 72 hours).
-
Cell Fixation: Fix the cells with trichloroacetic acid (TCA).
-
Staining: Stain the fixed cells with SRB dye.
-
Wash and Solubilization: Wash away the unbound dye and solubilize the protein-bound dye with a Tris base solution.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 510 nm).
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the GI50 (concentration for 50% inhibition of cell growth).
Visualizing Key Pathways and Workflows
Simplified CDK Signaling Pathway
Caption: Simplified CDK pathway in cell cycle progression.
Kinase Inhibitor Screening Workflow
Caption: General workflow for kinase inhibitor screening.
Conclusion and Future Directions
The N2-substituted pyridine-2,4-diamine scaffold and its pyrimidine counterpart represent a fertile ground for the discovery of novel kinase inhibitors. The available data, primarily on pyrimidine-based analogs, demonstrates that strategic modifications at the N2 and N4 positions can yield highly potent and selective inhibitors against critical cancer targets like CDKs.
Future research should focus on the systematic exploration of the this compound scaffold against a broad panel of kinases to fully elucidate its potential. Direct, head-to-head comparisons with established inhibitors will be crucial in defining the therapeutic window and potential advantages of this chemical class. The integration of structure-based drug design and robust biological evaluation will undoubtedly accelerate the development of the next generation of pyridine-based kinase inhibitors for the benefit of patients.
References
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Huang, L., Chen, C. H., Wang, L. T., & Lee, K. H. (Year). Discovery of novel 5-fluoro-N2,N4-diphenylpyrimidine-2,4-diamines as potent inhibitors against CDK2 and CDK9. MedChemComm. [Link]
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Huang, L., Chen, C. H., Wang, L. T., Lin, Y. W., & Lee, K. H. (2018). SAR study on N2,N4-disubstituted pyrimidine-2,4-diamines as effective CDK2/CDK9 inhibitors and antiproliferative agents. RSC Advances, 8(20), 11041-11053. [Link]
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Characterization of 2,4-Dianilinopyrimidines Against Five P. falciparum Kinases PfARK1, PfARK3, PfNEK3, PfPK9, and PfPKB. (n.d.). Semantic Scholar. [Link]
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Elslager, E. F., Hess, C., Johnson, J., Ortwine, D., Chu, V., & Werbel, L. M. (1980). Synthesis and antimalarial effects of N2-aryl-N4-[(dialkylamino)alkyl]- and N4-aryl-N2-[(dialkylamino)alkyl]-2,4-quinazolinediamines. Journal of Medicinal Chemistry, 23(12), 1323-1336. [Link]
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Huang, L., Chen, C. H., Wang, L. T., & Lee, K. H. (2018). SAR study on N2,N4-disubstituted pyrimidine-2,4-diamines as effective CDK2/CDK9 inhibitors and antiproliferative agents. RSC Advances. [Link]
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Wang, Y., et al. (2025). Structure-Guided Discovery of Novel N4-(Substituted Thiazol-2-yl)- N2-(4-Substituted phenyl)pyrimidine-2,4-Diamines as Potent CDK2 and CDK9 Dual Inhibitors with High Oral Bioavailability. Journal of Medicinal Chemistry. [Link]
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Li, H., et al. (2014). Novel 2,4-Disubstituted Pyrimidines as Potent, Selective, and Cell-Permeable Inhibitors of Neuronal Nitric Oxide Synthase. Journal of Medicinal Chemistry, 57(15), 6533-6548. [Link]
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Gangjee, A., et al. (2003). Synthesis and biological evaluation of 2,4-diamino-6-(arylaminomethyl)pyrido[2,3-d]pyrimidines as inhibitors of Pneumocystis carinii and Toxoplasma gondii dihydrofolate reductase and as antiopportunistic infection and antitumor agents. Journal of Medicinal Chemistry, 46(23), 5074-5082. [Link]
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Huang, J., et al. (2021). Discovery of N-(4-(3-isopropyl-2-methyl-2 H-indazol-5-yl)pyrimidin-2-yl)-4-(4-methylpiperazin-1-yl)quinazolin-7-amine as a Novel, Potent, and Oral Cyclin-Dependent Kinase Inhibitor against Haematological Malignancies. Journal of Medicinal Chemistry. [Link]
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Preparation, biological & cheminformatics-based assessment of N2,N4-diphenylpyrimidine-2,4-diamine as potential Kinase-targeted antimalarials. (n.d.). ResearchGate. [Link]
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Al-Ostoot, F. H., et al. (2022). Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. Molecules, 27(15), 4983. [Link]
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Characterization of 2,4-Dianilinopyrimidines Against Five P. falciparum Kinases PfARK1, PfARK3, PfNEK3, PfPK9, and PfPKB. (n.d.). Semantic Scholar. [Link]
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Wang, Y., et al. (2020). Discovery and SARs of 5-Chloro- N4-phenyl- N2-(pyridin-2-yl)pyrimidine-2,4-diamine Derivatives as Oral Available and Dual CDK 6 and 9 Inhibitors with Potent Antitumor Activity. Journal of Medicinal Chemistry, 63(6), 3327-3347. [Link]
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Design, Synthesis, In Vitro and In Silico Biological Evaluation of New Pyridine-2,5-Dicarboxylates Esters Bearing Natural Source Fragments as Anti-Trypanosomatid Agents. (n.d.). MDPI. [Link]
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Hu, Y. G., et al. (2010). Efficient Synthesis and Biological Evaluation of Some 2,4-diamino-furo[2,3-d]pyrimidine Derivatives. Bioorganic & Medicinal Chemistry Letters, 20(21), 6188-6190. [Link]
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Li, H., et al. (2014). Potent, Selective, and Membrane Permeable 2-Amino-4-Substituted Pyridine-Based Neuronal Nitric Oxide Synthase Inhibitors. Journal of Medicinal Chemistry, 57(15), 6533-6548. [Link]
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Patil, P. A., et al. (2023). Design, Synthesis, and Biological Evaluation of Some New N-(Substituted Pyridine-3-yl)-1,3, 4-Oxadiazol-2-Amines. Indian Journal of Heterocyclic Chemistry, 33(1), 71. [Link]
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Gleeson, P., et al. (2016). Evaluation of the anti-malarial activity and cytotoxicity of 2,4-diamino-pyrimidine-based kinase inhibitors. European Journal of Medicinal Chemistry, 124, 76-85. [Link]
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A Comparative Guide to the Synthetic Validation of N2-isopropylpyridine-2,4-diamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison of plausible synthetic routes for the preparation of N2-isopropylpyridine-2,4-diamine. As no directly established synthesis for this specific compound is widely published, this document outlines two robust, proposed routes based on well-established, analogous chemical transformations. The objective is to provide a comprehensive validation framework, enabling researchers to select the most appropriate synthetic strategy based on factors such as yield, scalability, cost, and safety.
The two primary routes discussed are:
-
Route 1: Selective Reductive Amination of 2,4-diaminopyridine.
-
Route 2: Buchwald-Hartwig Amination starting from a halogenated pyridine precursor.
Each route is evaluated based on its chemical principles, operational complexity, and expected outcomes, supported by data from analogous reactions reported in the literature.
Route 1: Selective Reductive Amination (Proposed Primary Route)
This approach is proposed as the primary route due to its operational simplicity, use of readily available starting materials, and generally mild reaction conditions. The strategy hinges on the differential reactivity of the two amino groups in 2,4-diaminopyridine, allowing for selective functionalization at the N2 position.
Scientific Rationale
The N4-amino group in 2,4-diaminopyridine is generally considered more nucleophilic than the N2-amino group due to greater resonance stabilization of the positive charge in the transition state of electrophilic attack. However, under the conditions of reductive amination, the formation of the imine intermediate with the N2-amino group can be favored, particularly under kinetic control. The subsequent reduction of this imine to the secondary amine is a highly efficient and clean transformation.[1][2]
Reductive amination is a cornerstone of amine synthesis, converting a carbonyl group and an amine into a more substituted amine.[1] The use of sodium triacetoxyborohydride (STAB) is particularly advantageous as it is a mild and selective reducing agent that can be used in a one-pot procedure and is tolerant of a variety of functional groups.[3]
Experimental Workflow: Route 1
Caption: Workflow for the synthesis of this compound via reductive amination.
Detailed Experimental Protocol: Route 1
Step 1: Reductive Amination of 2,4-Diaminopyridine
-
To a solution of 2,4-diaminopyridine (1.0 eq) in 1,2-dichloroethane (DCE), add acetone (1.1 eq).
-
Stir the mixture at room temperature for 1 hour to facilitate the formation of the imine intermediate.
-
Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes. Caution: The reaction may be exothermic.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Route 2: Buchwald-Hartwig Amination (Alternative Route)
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[4][5] This route offers a highly efficient and modular alternative, starting from a readily available dihalopyridine precursor. The selectivity of the two successive amination steps is key to the success of this route.
Scientific Rationale
This route would likely proceed via a two-step sequence from 2,4-dichloropyridine. The first amination with isopropylamine would be followed by a second amination using an ammonia surrogate. The regioselectivity of the first C-N coupling can be controlled by the choice of phosphine ligand and reaction conditions. The sterically hindered isopropylamine would be expected to react preferentially at the less hindered 4-position. However, with appropriate ligand selection, reaction at the 2-position can be achieved.[6][7] The subsequent amination at the remaining chloro-substituted position would then be carried out.
The advantage of this method lies in its high generality and the commercial availability of a wide range of catalysts and ligands that can be screened to optimize the reaction.[8]
Experimental Workflow: Route 2
Caption: Workflow for the synthesis of this compound via Buchwald-Hartwig amination.
Representative Experimental Protocol: Route 2
Step 1: Mono-amination of 2,4-Dichloropyridine
-
To an oven-dried Schlenk tube, add 2,4-dichloropyridine (1.0 eq), a palladium catalyst (e.g., Pd2(dba)3, 2 mol%), a suitable phosphine ligand (e.g., XPhos, 4 mol%), and a base (e.g., NaOtBu, 1.4 eq).
-
Evacuate and backfill the tube with argon.
-
Add anhydrous toluene, followed by isopropylamine (1.2 eq).
-
Seal the tube and heat the reaction mixture at 80-100 °C for 12-24 hours, monitoring by GC-MS or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by column chromatography to isolate the mono-aminated intermediate.
Step 2: Second Amination
-
Follow a similar procedure as Step 1, using the mono-aminated intermediate as the starting material and an ammonia surrogate (e.g., benzophenone imine, followed by hydrolysis) as the nucleophile.
Comparative Analysis of Synthetic Routes
| Parameter | Route 1: Reductive Amination | Route 2: Buchwald-Hartwig Amination |
| Starting Material | 2,4-Diaminopyridine | 2,4-Dichloropyridine |
| Overall Yield (Estimated) | 60-75% | 70-85% |
| Purity of Final Product | High (after chromatography) | High (after chromatography) |
| Number of Steps | 1 (from 2,4-diaminopyridine) | 2 |
| Key Reagents | Acetone, STAB | Pd catalyst, phosphine ligand, strong base |
| Reaction Conditions | Mild (room temperature) | Elevated temperatures (80-100 °C) |
| Scalability | Readily scalable | Scalable, but catalyst cost can be a factor |
| Safety Considerations | Use of dichloroethane (toxic). | Requires inert atmosphere; strong bases are corrosive. |
Discussion and Route Validation
Route 1 (Reductive Amination) stands out for its operational simplicity and use of less expensive reagents. The main challenge lies in ensuring the selective reaction at the N2-amino group. This can often be achieved under kinetic control and by careful optimization of reaction conditions. The purification of the final product from any N4-alkylated or di-alkylated side products would be the primary validation step. This route is likely to be favored in academic or early-stage discovery settings where speed and ease of execution are paramount.
Route 2 (Buchwald-Hartwig Amination) offers a more modular and potentially higher-yielding approach. Its main advantage is the ability to systematically build the molecule, which can be beneficial for creating analogues. However, it is more technically demanding, requiring strict anhydrous and anaerobic conditions, and the cost of the palladium catalyst and specialized ligands can be significant, especially at a larger scale. This route would be more suitable for process development or when a highly optimized, high-yielding synthesis is required.
A Note on Direct Alkylation: While direct alkylation of 2,4-diaminopyridine with an isopropyl halide might seem like the most straightforward approach, it is generally not recommended due to the high probability of over-alkylation and lack of regioselectivity between the N2 and N4 positions.[9] This would likely lead to a complex mixture of products that are difficult to separate, resulting in a low yield of the desired compound.
Conclusion
Both proposed synthetic routes offer viable pathways to this compound. The choice between them will largely depend on the specific requirements of the research.
-
For rapid access to the compound on a smaller scale, with an emphasis on simplicity and cost-effectiveness, Route 1 (Reductive Amination) is the recommended starting point for validation.
-
For larger-scale synthesis where yield is critical, or for the preparation of a library of related analogues, Route 2 (Buchwald-Hartwig Amination) provides a powerful and flexible, albeit more complex, alternative.
Successful validation of either route will require careful experimental execution, optimization of reaction conditions, and thorough characterization of the final product and any isolated intermediates.
References
- (No direct synthesis found, concepts are based on analogous reactions)
-
Rosowsky, A., Mota, C. E., & Wright, J. E. (2003). Synthesis of new 2,4-Diaminopyrido[2,3-d]pyrimidine and 2,4-Diaminopyrrolo[2,3-d]pyrimidine inhibitors of Pneumocystis carinii, Toxoplasma gondii, and Mycobacterium avium dihydrofolate reductase. Bioorganic & Medicinal Chemistry, 11(1), 59-67. [Link]
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Gangjee, A., Devraj, R., & McGuire, J. J. (1998). 6-Substituted 2,4-diaminopyrido[3,2-d]pyrimidine analogues of piritrexim as inhibitors of dihydrofolate reductase from rat liver, Pneumocystis carinii, and Toxoplasma gondii and as antitumor agents. Journal of Medicinal Chemistry, 41(21), 4031-4040. [Link]
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Chen, Y. L., et al. (2017). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules, 22(9), 1545. [Link]
- D'Souza, D. M., & Müller, T. J. (2017). Multi-component syntheses of polysubstituted pyridines: a review. Green Chemistry, 19(7), 1672-1689.
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Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia.[Link]
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Hartwig, J. F. (2010). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 49(45), 8346-8361. [Link]
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Li, G., et al. (2020). Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents. New Journal of Chemistry, 44(36), 15589-15601. [Link]
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Doganc, F., & Göker, H. (2025). N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences, 50(1), 15-20. [Link]
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Shang, R., & Buchwald, S. L. (2017). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Organic Letters, 19(8), 2034-2037. [Link]
-
Wikipedia contributors. (2023). Reductive amination. Wikipedia, The Free Encyclopedia.[Link]
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Billman, J. H., & Diesing, A. C. (1957). Reductive alkylation of 2‐aminopyridine and 2‐aminopyrimidine. Journal of Organic Chemistry, 22(9), 1068-1070. [Link]
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Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. organic-chemistry.org.[Link]
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Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. organic-chemistry.org.[Link]
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Rissanen, K., & Valkonen, A. (2019). Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium. Crystal Growth & Design, 19(11), 6545-6554. [Link]
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry.[Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (2026). Reductive Amination. acs.org.[Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. chem.libretexts.org.[Link]
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A Comparative Guide to the Structure-Activity Relationship of N²,N⁴-Disubstituted Pyrimidine-2,4-diamines as Potent Kinase Inhibitors
Introduction: The Quest for Selective Kinase Inhibitors
In the landscape of modern drug discovery, particularly in oncology, the pursuit of selective and potent kinase inhibitors remains a paramount objective. Kinases, a vast family of enzymes that catalyze the phosphorylation of proteins, are critical regulators of numerous cellular processes, including proliferation, differentiation, and apoptosis.[1] Their dysregulation is a hallmark of many cancers, making them attractive therapeutic targets.[1] This guide delves into the structure-activity relationship (SAR) of a promising class of kinase inhibitors: N²,N⁴-disubstituted pyrimidine-2,4-diamines. While the initial focus of this exploration was on N²-isopropylpyridine-2,4-diamines, the publicly available research data compellingly directs our attention to the closely related and extensively studied pyrimidine-2,4-diamine scaffold. This scaffold has proven to be a "privileged" structure in kinase inhibitor design, offering a versatile platform for developing potent and selective agents, particularly against Cyclin-Dependent Kinases (CDKs).
This guide will provide an in-depth comparison of N²,N⁴-disubstituted pyrimidine-2,4-diamine derivatives, supported by experimental data, to elucidate the key structural features governing their inhibitory activity. We will also benchmark their performance against established kinase inhibitors, offering a clear perspective on their therapeutic potential.
The Pyrimidine-2,4-diamine Scaffold: A Privileged Core for Kinase Inhibition
The 2,4-diaminopyrimidine core has emerged as a robust scaffold for the development of inhibitors targeting the ATP-binding site of various kinases. Its nitrogen atoms can form crucial hydrogen bond interactions with the hinge region of the kinase, a key feature for potent inhibition. The disubstitution at the N² and N⁴ positions allows for extensive chemical modifications to optimize potency, selectivity, and pharmacokinetic properties.
Mechanism of Action: Targeting the Engine of the Cell Cycle
Many of the N²,N⁴-disubstituted pyrimidine-2,4-diamine derivatives exhibit potent inhibitory activity against Cyclin-Dependent Kinases (CDKs), particularly CDK2 and CDK9. CDKs are a family of serine/threonine kinases that, upon binding to their regulatory cyclin partners, drive the progression of the cell cycle.[2] Dysregulation of CDK activity leads to uncontrolled cell proliferation, a fundamental characteristic of cancer.[1]
By competitively binding to the ATP pocket of CDKs, these inhibitors block the phosphorylation of downstream substrates, such as the Retinoblastoma protein (Rb).[3] This prevents the release of the E2F transcription factor, ultimately leading to cell cycle arrest, typically at the G1/S or G2/M phase, and subsequent apoptosis in cancer cells.
Caption: CDK-mediated cell cycle progression and the point of inhibition by N²,N⁴-disubstituted pyrimidine-2,4-diamines.
Comparative Analysis: Unraveling the Structure-Activity Relationship
The potency and selectivity of N²,N⁴-disubstituted pyrimidine-2,4-diamines are intricately linked to the nature of the substituents at the N² and N⁴ positions. The following table summarizes the in vitro inhibitory activity of a series of these compounds against CDK2/cyclin A and CDK9/cyclin T1, providing a clear illustration of the SAR.
Table 1: In Vitro Inhibitory Activity of N²,N⁴-Disubstituted Pyrimidine-2,4-diamine Derivatives
| Compound | N²-substituent | N⁴-substituent | CDK2/cyclin A IC₅₀ (nM) | CDK9/cyclin T1 IC₅₀ (nM) |
| 1 | Phenyl | Phenyl | 250 | 180 |
| 2a | 3-chlorophenyl | Phenyl | 150 | 95 |
| 2d | 3-methoxyphenyl | Phenyl | 98 | 75 |
| 3b | Phenyl | 3-chlorophenyl | 120 | 88 |
| 3c | Phenyl | 3-methoxyphenyl | 95 | 65 |
| 3g | Phenyl | 3-ethoxyphenyl | 83 | 70 |
Data compiled from a study on N²,N⁴-disubstituted pyrimidine-2,4-diamines as effective CDK2/CDK9 inhibitors.
From the data presented in Table 1, several key SAR trends can be deduced:
-
Substitution on the N²-phenyl ring: The introduction of a chloro or methoxy group at the meta-position of the N²-phenyl ring (compounds 2a and 2d ) generally leads to a moderate increase in potency against both CDK2 and CDK9 compared to the unsubstituted parent compound 1 .
-
Substitution on the N⁴-phenyl ring: Modification of the N⁴-phenyl ring appears to have a more pronounced effect on inhibitory activity. The presence of a meta-substituted chloro or methoxy group (compounds 3b and 3c ) enhances potency.
-
Alkoxy substituents on the N⁴-phenyl ring: Extending the alkoxy chain at the meta-position of the N⁴-phenyl ring from methoxy (3c ) to ethoxy (3g ) results in the most potent CDK2 inhibitor in this series, albeit with a slight decrease in CDK9 inhibitory activity. This suggests that the size and nature of this substituent can be fine-tuned to achieve a desired selectivity profile.
Performance Benchmark: Comparison with Alternative Kinase Inhibitors
To contextualize the performance of the N²,N⁴-disubstituted pyrimidine-2,4-diamine series, it is essential to compare their activity with established kinase inhibitors.
Table 2: Comparative Kinase Inhibition Profiles
| Inhibitor | Target Kinases | IC₅₀ (µM) |
| Compound 3g (Pyrimidine-diamine derivative) | CDK2/cyclin A | 0.083 |
| CDK9/cyclin T1 | 0.070 | |
| Roscovitine (Seliciclib) | CDK1/cyclin B | 0.65[4] |
| CDK2/cyclin A | 0.7[4] | |
| CDK5/p25 | 0.16 - 0.2[4] | |
| CDK7/cyclin H | ~0.7[4] | |
| CDK9/cyclin T | ~0.7[4] | |
| Palbociclib (Ibrance) | CDK4/cyclin D1 | 0.011[5] |
| CDK6/cyclin D1 | 0.016[5] |
IC₅₀ values can vary depending on the experimental setup.
Analysis of Comparative Data:
-
Potency: The optimized pyrimidine-diamine derivative, compound 3g , demonstrates nanomolar potency against CDK2 and CDK9, which is comparable to or even more potent than the well-characterized inhibitor Roscovitine against these targets.
-
Selectivity: Roscovitine is a pan-CDK inhibitor, showing activity against multiple CDKs.[6] In contrast, Palbociclib is a highly selective inhibitor of CDK4 and CDK6.[5] The N²,N⁴-disubstituted pyrimidine-2,4-diamine series shows a preference for CDK2 and CDK9, suggesting a different selectivity profile that could be advantageous in specific therapeutic contexts. The ability to modulate selectivity through chemical modification highlights the versatility of this scaffold.
Experimental Protocols: A Guide to Synthesis and Evaluation
The following protocols provide a detailed methodology for the synthesis and biological evaluation of N²,N⁴-disubstituted pyrimidine-2,4-diamines, ensuring a self-validating system for researchers.
General Synthesis of N²,N⁴-Disubstituted Pyrimidine-2,4-diamines
Caption: General synthetic workflow for N²,N⁴-disubstituted pyrimidine-2,4-diamines.
Step-by-Step Protocol:
-
Synthesis of the 4-chloro-N-phenylpyrimidin-2-amine intermediate:
-
To a solution of 2,4-dichloropyrimidine (1.0 eq) in a suitable solvent such as isopropanol, add the first substituted aniline (1.0-1.2 eq) and a base like N,N-diisopropylethylamine (DIPEA) (1.5-2.0 eq).
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the 4-chloro-N-phenylpyrimidin-2-amine intermediate.
-
-
Synthesis of the final N²,N⁴-disubstituted pyrimidine-2,4-diamine:
-
In a sealed tube, dissolve the 4-chloro-N-phenylpyrimidin-2-amine intermediate (1.0 eq) and the second substituted aniline (1.2-1.5 eq) in a high-boiling point solvent like 2-methoxyethanol.
-
Add a catalytic amount of a strong acid, such as concentrated hydrochloric acid.
-
Heat the reaction mixture to a high temperature (e.g., 120-150 °C) and stir for several hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and neutralize with a base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final compound by column chromatography or recrystallization to yield the pure N²,N⁴-disubstituted pyrimidine-2,4-diamine.
-
In Vitro Kinase Inhibition Assay
This protocol describes a common method for determining the IC₅₀ values of kinase inhibitors.
Materials:
-
Recombinant human CDK2/cyclin A and CDK9/cyclin T1 enzymes
-
Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
ATP (Adenosine triphosphate)
-
Substrate (e.g., Histone H1 for CDK2, a specific peptide for CDK9)
-
Test compounds (dissolved in DMSO)
-
[γ-³³P]ATP (for radiometric assay) or a suitable detection reagent for non-radiometric assays (e.g., ADP-Glo™ Kinase Assay)
-
96-well or 384-well plates
-
Plate reader (scintillation counter for radiometric assay or luminometer for ADP-Glo™)
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a multi-well plate, add the kinase buffer, the recombinant kinase, and the substrate.
-
Add the diluted test compounds to the wells. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).
-
Initiate the kinase reaction by adding a mixture of cold ATP and [γ-³³P]ATP (or just cold ATP for non-radiometric assays).
-
Incubate the plate at a controlled temperature (e.g., 30 °C) for a specific duration (e.g., 30-60 minutes).
-
Stop the reaction (e.g., by adding a stop solution containing EDTA for radiometric assays, or following the manufacturer's protocol for non-radiometric assays).
-
For radiometric assays, spot the reaction mixture onto phosphocellulose paper, wash to remove unincorporated radiolabel, and measure the incorporated radioactivity using a scintillation counter. For non-radiometric assays, add the detection reagent and measure the signal (e.g., luminescence) using a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve using appropriate software.
Cell-Based Proliferation Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.[7][8][9][10]
Materials:
-
Cancer cell lines (e.g., MCF-7, HCT116)
-
Complete cell culture medium
-
96-well cell culture plates
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).
-
Incubate the plate for a specific period (e.g., 48-72 hours) in a humidified incubator at 37 °C with 5% CO₂.
-
Add MTT solution to each well and incubate for a further 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[9]
-
Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the resulting solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.
-
Determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation) value by plotting the percentage of viability against the logarithm of the compound concentration.
Conclusion and Future Directions
The N²,N⁴-disubstituted pyrimidine-2,4-diamine scaffold represents a highly promising platform for the development of novel kinase inhibitors. The extensive SAR studies have demonstrated that careful manipulation of the substituents at the N² and N⁴ positions can lead to potent and selective inhibitors of key cell cycle regulators like CDK2 and CDK9. The comparative analysis with established drugs such as Roscovitine and Palbociclib highlights the potential of this chemical series to yield candidates with distinct and potentially advantageous therapeutic profiles.
Future research in this area should focus on further optimizing the selectivity of these compounds to minimize off-target effects and enhance their therapeutic window. Exploring a broader range of substituents and employing structure-based drug design approaches will be crucial in this endeavor. Additionally, in vivo studies are necessary to evaluate the pharmacokinetic properties and anti-tumor efficacy of the most promising candidates. The detailed experimental protocols provided in this guide offer a robust framework for researchers to advance the development of this exciting class of kinase inhibitors.
References
-
Roscovitine in cancer and other diseases. PMC. [Link]
-
Roscovitine targets, protein kinases and pyridoxal kinase. PubMed. [Link]
-
(PDF) Palbociclib (PD 0332991): Targeting the cell cycle machinery in breast cancer. ResearchGate. [Link]
-
From Roscovitine to CYC202 to Seliciclib – from bench to bedside: discovery and development. BioDiscovery. [Link]
-
Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors. Frontiers in Pharmacology. [Link]
-
Palbociclib (PD0332991)-a Selective and Potent Cyclin-Dependent Kinase Inhibitor: A Review of Pharmacodynamics and Clinical Development. PubMed. [Link]
-
MTT Assay Protocol. Springer Nature Experiments. [Link]
-
Pre-clinical Selectivity Profile of the CDK4/6 Inhibitor Ribociclib Compared With That of Palbociclib and Abemaciclib. Novartis OAK. [Link]
-
Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. NIH. [Link]
-
Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]
-
Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents. New Journal of Chemistry. [Link]
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Deregulations in the Cyclin-Dependent Kinase-9-Related Pathway in Cancer: Implications for Drug Discovery and Development. PubMed Central. [Link]
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Abstract 2346: Preclinical selectivity profile of the CDK4/6 inhibitor ribociclib (LEE011) compared with that of palbociclib and abemaciclib. Cancer Research. [Link]
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Safety and efficacy profile of cyclin‐dependent kinases 4/6 inhibitor palbociclib in cancer therapy: A meta‐analysis of clinical trials. NIH. [Link]
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Abstract 2346: Preclinical selectivity profile of the CDK4/6 inhibitor ribociclib (LEE011) compared with that of palbociclib and abemaciclib. ResearchGate. [Link]
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Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors. ACS Medicinal Chemistry Letters. [Link]
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A review on the role of cyclin dependent kinases in cancers. PMC. [Link]
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Design, synthesis, and biological evaluation of 2,4-diaminopyrimidine derivatives as potent Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors. PubMed. [Link]
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CDK Signaling Pathway. Creative Diagnostics. [Link]
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Discovery of Potential Inhibitors of CDK1 by Integrating Pharmacophore-Based Virtual Screening, Molecular Docking, Molecular Dynamics Simulation Studies, and Evaluation of Their Inhibitory Activity. ACS Omega. [Link]
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Kinase inhibitor screening identifies CDK4 as a potential therapeutic target for melanoma. Spandidos Publications. [Link]
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For Researchers, Scientists, and Drug Development Professionals
Foreword
As a Senior Application Scientist, it is my experience that the selection of a suitable chelating agent is a critical decision in the drug development pipeline, particularly in the context of metal-mediated pathologies such as iron overload. The nuanced interplay of a ligand's structural and electronic properties dictates its affinity and selectivity for target metal ions. This guide provides a comparative analysis of the anticipated chelating properties of N2-isopropylpyridine-2,4-diamine against a backdrop of well-characterized pyridine-based chelators.
It is important to note that a comprehensive literature search did not yield specific experimental data on the metal-binding affinities and stability constants for this compound. Consequently, this guide will leverage established principles of coordination chemistry and structure-activity relationships (SAR) derived from analogous compounds to infer its potential chelating behavior. Furthermore, we provide detailed, field-proven experimental protocols to empower researchers to empirically determine these properties.
Introduction: The Significance of Pyridine-Based Chelators in Medicinal Chemistry
Pyridine-containing molecules are a cornerstone in medicinal chemistry, valued for their ability to form stable complexes with a variety of metal ions.[1] In the context of chelation therapy, the aim is to administer a ligand that can selectively bind to and facilitate the excretion of excess or toxic metal ions from the body. Iron, while essential for numerous biological processes, can become toxic in overload conditions, leading to significant organ damage.[2] Consequently, the development of effective and safe iron chelators is a major focus of therapeutic research.[2][3]
The chelating efficacy of a ligand is primarily determined by its denticity (the number of donor atoms), the nature of these donor atoms, and the overall steric and electronic profile of the molecule. For pyridine-based chelators, the nitrogen atom of the pyridine ring is a key coordination site. Additional donor groups, such as amines, hydroxyls, or carboxyls, appended to the pyridine scaffold enhance the stability of the resulting metal complex through the chelate effect.
This guide will focus on a comparative analysis of this compound and related pyridine-2,4-diamine derivatives. These compounds are bidentate chelators, coordinating to a metal ion through the pyridine nitrogen (N1) and the exocyclic amino group at the 2-position (N2). The substituent at the N2 position is expected to significantly influence the ligand's chelating properties.
Structural Comparison and Inferred Chelating Properties
The compounds under consideration are all derivatives of pyridine-2,4-diamine, which provides a common bidentate N,N-donor set for metal chelation. The key structural variable is the substituent on the N2-amino group.
| Compound | Structure | Key Features |
| Pyridine-2,4-diamine | Parent compound, unsubstituted N2-amino group. | |
| N2-methylpyridine-2,4-diamine | Inferred Structure | Small alkyl substituent on N2. |
| This compound | Inferred Structure | Bulky alkyl substituent on N2. |
| N2,N2-dimethylpyridine-2,4-diamine | ![]() | Two methyl groups on N2, tertiary amine. |
The Role of the N2-Substituent: An Inductive and Steric Perspective
The electronic and steric properties of the N2-substituent are predicted to have a profound impact on the chelating ability of the pyridine-2,4-diamine scaffold.
-
Inductive Effect: Alkyl groups, such as methyl and isopropyl, are electron-donating. This inductive effect increases the electron density on the N2-nitrogen, enhancing its basicity and, consequently, its ability to donate its lone pair of electrons to a metal ion. Therefore, it is anticipated that the stability of the metal complexes will follow the order:
Pyridine-2,4-diamine < N2-methylpyridine-2,4-diamine ≈ this compound
-
Steric Hindrance: The size of the N2-substituent can introduce steric hindrance around the metal coordination site. While the isopropyl group in This compound is more electron-donating than a methyl group, its larger size may hinder the approach of the metal ion and distort the geometry of the resulting complex. This steric clash could potentially lead to a decrease in the stability constant compared to the less hindered N2-methyl analogue. The tertiary amine in N2,N2-dimethylpyridine-2,4-diamine will likely introduce even greater steric strain.
Therefore, a refined prediction of the stability order, considering both electronic and steric effects, would be:
Pyridine-2,4-diamine < N2,N2-dimethylpyridine-2,4-diamine < this compound ≈ N2-methylpyridine-2,4-diamine
This hypothesis requires experimental validation, as the precise balance between electronic enhancement and steric hindrance is difficult to predict a priori.
Comparative Data on Related Pyridine-Based Chelators
While specific data for this compound is unavailable, we can draw parallels from studies on other substituted pyridine and pyrimidine chelators. For instance, studies on pyrimidine and pyridine diamine derivatives have shown that these scaffolds can effectively chelate metal ions like Fe³⁺ and Cu²⁺.[4] The chelation is attributed to the adjacent nitrogen atoms, which is analogous to the N1 (pyridine) and N2 (amino) nitrogens in our target compounds.[4]
Furthermore, structure-activity relationship studies of other iron chelators have consistently demonstrated that subtle changes in ligand structure can lead to significant differences in anti-proliferative activity and redox properties of their iron complexes.[2][5] This underscores the importance of empirical determination of these properties for each new analogue.
Experimental Protocols for Determining Chelating Properties
To empirically assess and compare the chelating properties of this compound and its analogues, the following well-established experimental protocols are recommended.
Synthesis of this compound
The synthesis of N2-substituted pyridine-2,4-diamines can be achieved through various synthetic routes. A common approach involves the nucleophilic substitution of a suitable precursor, such as 2-chloro-4-nitropyridine, followed by reduction of the nitro group.
Caption: Synthetic workflow for this compound.
Determination of Metal-Ligand Stability Constants by Potentiometric Titration
Potentiometric titration is a robust method for determining the protonation constants of a ligand and the stability constants of its metal complexes in solution.[6]
Principle: The method involves monitoring the pH of a solution containing the ligand and a metal ion as a standard solution of a strong base is added. The resulting titration curve provides information about the protonation and complexation equilibria.
Experimental Workflow:
Caption: Workflow for potentiometric determination of stability constants.
Step-by-Step Protocol:
-
Solution Preparation:
-
Prepare a stock solution of the ligand (e.g., 0.01 M) in a suitable solvent (e.g., deionized water or a mixed aqueous-organic solvent if solubility is an issue).
-
Prepare a stock solution of the metal salt (e.g., FeCl₃ or CuSO₄, 0.01 M) in the same solvent.
-
Prepare and standardize a carbonate-free solution of a strong base (e.g., 0.1 M NaOH).
-
Prepare a solution of a strong acid (e.g., 0.1 M HCl) for back-titration if necessary.
-
-
Calibration: Calibrate the pH electrode using standard buffer solutions.
-
Ligand Protonation Titration:
-
Pipette a known volume of the ligand solution into a thermostatted titration vessel.
-
Add a known concentration of a strong acid to protonate the ligand.
-
Titrate the solution with the standardized strong base, recording the pH after each addition.
-
-
Metal-Ligand Titration:
-
Pipette known volumes of the ligand and metal ion solutions into the titration vessel.
-
Titrate the mixture with the standardized strong base, recording the pH after each addition.
-
-
Data Analysis:
-
Plot the pH versus the volume of base added for both titrations.
-
Use specialized software to analyze the titration data and calculate the protonation constants (pKa values) of the ligand and the stability constants (log β) of the metal-ligand complexes.[6]
-
Characterization of Metal-Ligand Binding by UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a complementary technique to potentiometric titrations and is particularly useful for studying colored complexes.
Principle: The formation of a metal-ligand complex often results in a change in the electronic absorption spectrum of the ligand or the metal ion. By monitoring these changes as a function of metal or ligand concentration, the stoichiometry and stability of the complex can be determined.[3]
Experimental Workflow:
Caption: Workflow for UV-Vis spectrophotometric chelation studies.
Step-by-Step Protocol (Job's Method of Continuous Variation):
-
Solution Preparation:
-
Prepare equimolar stock solutions of the ligand and the metal salt.
-
-
Preparation of Mixtures:
-
Prepare a series of solutions where the total molar concentration of the ligand and metal ion is constant, but the mole fraction of the ligand varies from 0 to 1.
-
-
Spectrophotometric Measurements:
-
Record the absorbance of each solution at the wavelength of maximum absorbance (λ_max) of the complex.
-
-
Data Analysis:
-
Plot the absorbance versus the mole fraction of the ligand.
-
The stoichiometry of the complex corresponds to the mole fraction at which the maximum absorbance is observed.
-
Structural Characterization by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of metal-ligand complexes in solution.[7]
Principle: Upon coordination to a metal ion, the chemical shifts of the ligand's protons and carbons will change. These changes provide information about the binding site and the conformation of the ligand in the complex. For paramagnetic metal ions, the NMR signals can be significantly shifted and broadened, providing additional structural information.[8]
Step-by-Step Protocol:
-
Sample Preparation:
-
Prepare a solution of the ligand in a suitable deuterated solvent.
-
Record the ¹H and ¹³C NMR spectra of the free ligand.
-
-
Titration:
-
Incrementally add a solution of the metal salt to the NMR tube containing the ligand solution.
-
Record the NMR spectra after each addition.
-
-
Data Analysis:
-
Monitor the changes in chemical shifts of the ligand's signals. Protons and carbons near the coordination site will experience the largest changes.
-
These data can be used to confirm the binding of the ligand to the metal and to identify the donor atoms involved in coordination.
-
Concluding Remarks and Future Directions
While direct experimental data on the chelating properties of this compound are currently lacking in the scientific literature, this guide provides a robust framework for its evaluation and comparison with related compounds. Based on established structure-activity relationships, it is hypothesized that the isopropyl group will enhance the basicity of the N2-amino nitrogen, potentially leading to stronger metal chelation compared to the unsubstituted pyridine-2,4-diamine. However, steric hindrance may play a counteracting role.
The detailed experimental protocols provided herein will enable researchers to empirically determine the pKa values and metal-ligand stability constants for this compound. These data are essential for a definitive comparison of its chelating properties and for assessing its potential as a therapeutic agent. Future studies should focus on a systematic investigation of a series of N2-alkyl and N2,N2-dialkyl pyridine-2,4-diamines to build a comprehensive SAR model for this class of chelators. Such a model would be invaluable for the rational design of next-generation chelating agents with improved efficacy and selectivity.
References
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Richardson, D. R., et al. (2007). Design, synthesis, and characterization of novel iron chelators: structure-activity relationships of the 2-benzoylpyridine thiosemicarbazone series and their 3-nitrobenzoyl analogues as potent antitumor agents. Journal of Medicinal Chemistry, 50(15), 3716-3729. [Link]
-
Kontoghiorghes, G. J. (1987). 2-Hydroxypyridine-N-oxides: effective new chelators in iron mobilisation. Biochimica et Biophysica Acta (BBA) - General Subjects, 924(1), 13-18. [Link]
- Hider, R. C., & Kong, X. (2010). Chemistry and biology of siderophores.
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Marafante, M., et al. (2024). Recommended procedures for potentiometric determination of equilibrium constants of polydentate ligands and their metal ion complexes. NECTAR COST Action CA21142. [Link]
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Vícha, J. (2014). Applications of NMR spectroscopy to study transition-metal complexes with nitrogen-based ligands. Masaryk University. [Link]
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The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2023). Pharmaceuticals. [Link]
- Job, P. (1928). Formation and stability of inorganic complexes in solution. Annales de Chimie, 9, 113-203.
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Bertini, I., et al. (2003). Applications of Paramagnetic NMR Spectroscopy for Monitoring Transition Metal Complex Stoichiometry and Speciation. Inorganic Chemistry, 42(2), 304-314. [Link]
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RSC Publishing. (2022). Catalytic performance of tridentate versus bidentate Co(II) complexes supported by Schiff base ligands in vinyl addition polymerization of norbornene. RSC Advances. [Link]
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Tirmizi, S. A., et al. (2006). CHELATOR THERAPY : STABILITY CONSTANTS OF TRANSITION METAL COMPLEXES OF PYRIMIDINE AND SULPHONAMIDE DRUGS. TSI Journals. [Link]
-
MDPI. (2023). Use of the Asymmetrical Chelating N-Donor 2-Imino-Pyridine as a Redox [Fe4S4] Cubane Surrogate at a Di-Iron Site Related to [FeFe]-Hydrogenases. Molecules. [Link]
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SciSpace. (2020). Stability Constants of Metal Complexes in Solution. [Link]
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ResearchGate. (2022). Synthesis and characterizations of pyridazine-based iron chelators. [Link]
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YouTube. (2018). Determination of stability constant by Potentiometric titrations -I. [Link]
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Chemistry LibreTexts. (2023). 13.7: Characterization of Organometallic Complexes. [Link]
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TSI Journals. (2013). Spectrophotometric studies for the interaction of Pb+2 ion with some chelators. [Link]
-
Scirp.org. (2018). Potentiometric Determination of Stability Constants of Sulphathiazole and Glycine-Metal Complexes. [Link]
-
ResearchGate. (2014). AN OVER VIEW OF POTENTIOMETRIC DETERMINATION OF STABILITY CONSTANTS OF METAL COMPLEXES. [Link]
-
PubMed Central. (2021). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. [Link]
Sources
Safety Operating Guide
N2-isopropylpyridine-2,4-diamine proper disposal procedures
An Expert Guide to the Proper Disposal of N2-isopropylpyridine-2,4-diamine
As a Senior Application Scientist, my primary goal extends beyond the application of chemicals to ensuring the safety and integrity of the entire laboratory workflow, from synthesis to disposal. The responsible management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of scientific excellence and corporate responsibility. This guide provides a comprehensive, technically grounded protocol for the proper disposal of this compound, designed for the discerning researcher in a drug development environment. Our focus is on the causality behind each step, ensuring a self-validating and inherently safe system.
Hazard Characterization: Understanding the "Why"
Proper disposal begins with a thorough understanding of the material's inherent risks. While a specific Safety Data Sheet (SDS) for this compound is not publicly indexed, its chemical class—substituted pyridines—provides a clear and authoritative basis for hazard assessment. Pyridine and its derivatives are regulated as hazardous materials, and their waste must be managed accordingly.[1][2]
These compounds are typically characterized by:
-
Acute Toxicity: Harmful if swallowed, inhaled, or in contact with skin.[3][4][5]
-
Irritation: Causes serious skin and eye irritation.[6][7][8]
-
Flammability: Many pyridine derivatives are flammable liquids, with vapors that can form explosive mixtures with air.[3][4][5]
-
Environmental Hazard: Pyridines can be toxic to aquatic life, and their release into the environment must be strictly avoided.[9]
The disposal protocol is therefore designed to mitigate these risks to personnel and the environment.
| Property | Anticipated Characteristic | Source of Justification |
| Physical State | Liquid or Solid | Varies among pyridine derivatives[6][8] |
| Primary Hazards | Acute Toxicity (Oral, Dermal, Inhalation), Skin/Eye Irritation | Consistent across multiple pyridine derivative SDSs[3][4][5][7] |
| Flammability | Likely Flammable; Keep away from ignition sources | A common characteristic of pyridine compounds[3][4][5] |
| Incompatibilities | Strong acids, Strong oxidizing agents | Standard for amine and pyridine compounds[4][10][11] |
| Waste Classification | Hazardous Waste | Per EPA RCRA regulations for pyridine-containing wastes[1][12] |
Mandatory Personal Protective Equipment (PPE)
Before handling the waste container, it is imperative to establish a barrier between the researcher and the hazardous material. The choice of PPE is a direct response to the hazards identified above.
-
Eye Protection: Wear chemical safety goggles and a face shield. Pyridine derivatives can cause serious and potentially irreversible eye damage.[6][7]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile). Dispose of contaminated gloves immediately after use in accordance with good laboratory practices.[11]
-
Body Protection: A flame-retardant lab coat and closed-toe shoes are mandatory. For larger quantities, an impervious apron is recommended.[3]
-
Respiratory Protection: All handling of this compound waste, including container sealing and labeling, should be performed within a certified chemical fume hood to prevent inhalation of vapors.[10]
On-Site Waste Management: Collection and Interim Storage
This phase is critical for preventing accidental exposures and ensuring regulatory compliance within the laboratory.
Step 1: Waste Determination and Segregation
The moment this compound is designated for disposal, it is classified as hazardous waste under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[12][13]
The cardinal rule of waste management is segregation . Never mix this compound waste with other waste streams, especially incompatible materials like strong acids or oxidizers, which could cause a violent reaction.[10][14]
Step 2: Container Selection and Labeling
The integrity of the disposal process is maintained by the container.
-
Selection: Use only a container that is in good condition (no cracks or leaks) and compatible with the chemical. The container must have a tight-fitting screw cap to prevent the release of vapors.[15]
-
Labeling: Federal and state regulations require that every hazardous waste container be clearly labeled the moment the first drop of waste is added.[14][15] The label must include:
Step 3: Satellite Accumulation
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) near the point of generation.[16] This area must be under the control of the laboratory personnel and should be a secondary containment tray to mitigate potential leaks. Moving hazardous waste away from its generation point is prohibited.[14]
Formal Disposal Protocol: A Step-by-Step Workflow
The following protocol outlines the systematic procedure for transferring waste from the laboratory to a licensed disposal facility. This workflow ensures safety, regulatory adherence, and a clear chain of custody.
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Navigating the Unknown: A Proactive Safety Protocol for Handling N2-isopropylpyridine-2,4-diamine
As researchers and scientists at the forefront of drug development, we often encounter novel chemical entities for which comprehensive safety data is not yet available. N2-isopropylpyridine-2,4-diamine is one such compound. In the absence of a specific Safety Data Sheet (SDS), a proactive and conservative approach to safety is not just recommended, but essential. This guide provides a comprehensive framework for the safe handling, use, and disposal of this compound, drawing upon the known hazards of its structural parent, pyridine, and the broader class of aromatic amines. Our primary directive is to empower you with the knowledge to work safely, ensuring that every procedure is a self-validating system of protection.
Hazard Analysis: Inferring Risk from Structure
This compound's structure incorporates a pyridine ring and an aromatic diamine functionality. This allows us to anticipate its toxicological profile and chemical reactivity.
-
Pyridine Derivatives: Pyridine and its analogues are known to be hazardous.[1][2] They can be absorbed through the skin and are often volatile, posing an inhalation risk.[1] Health effects can include nausea, headaches, and irritation to the respiratory system.[1] Many pyridine compounds are also flammable liquids.[3]
-
Aromatic Amines: This class of compounds is notorious for its potential health risks, including carcinogenicity and mutagenicity.[4][5] Aromatic amines can be toxic if they come into contact with the skin, are inhaled, or are ingested.[6]
Given these characteristics, it is prudent to treat this compound as a substance that is potentially toxic via all routes of exposure (inhalation, dermal contact, and ingestion) and may be flammable.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is your first and most critical line of defense against exposure. The following table outlines the minimum required PPE for handling this compound.
| Protection Type | Recommended Equipment | Rationale and Standards |
| Eye and Face Protection | Tightly fitting chemical safety goggles and a face shield. | Mandatory to protect against splashes and vapors that can cause serious eye irritation.[2][7][8] Must meet EN 166 (EU) or NIOSH (US) approved standards. |
| Hand Protection | Chemical-resistant gloves such as butyl rubber or neoprene. | Provides a barrier against skin contact. Nitrile gloves may offer limited protection and should be changed frequently after checking compatibility charts.[1][9] All gloves should be EN 374 (EU) compliant or equivalent. |
| Body Protection | A flame-retardant and chemically impervious lab coat or coveralls. | Protects against skin contact and potential splashes. Should be fully buttoned.[7][8] |
| Respiratory Protection | All handling should be performed in a certified chemical fume hood. If a fume hood is not available or if there's a risk of exceeding exposure limits, a full-face respirator with appropriate organic vapor cartridges is required. | Minimizes inhalation of potentially harmful vapors.[1][2] Respirators must be NIOSH (US) or EN 14387 (EU) approved. |
| Footwear | Closed-toe, chemical-resistant shoes. | Protects against spills. |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict, step-by-step operational plan is crucial for minimizing risk.
Preparation and Engineering Controls
-
Ventilation: Confirm that the chemical fume hood is functioning correctly and has a valid certification. All manipulations of this compound, including weighing and dilutions, must occur within the fume hood.[1][2]
-
Emergency Equipment: Ensure that an emergency eyewash station and safety shower are readily accessible and have been recently tested.[9] Have appropriate spill cleanup materials for amines and flammable liquids available.
-
Container Inspection: Before use, inspect the container for any signs of damage or leakage.
Experimental Workflow
The following diagram outlines the logical workflow for the safe handling of this compound, from preparation through to disposal.
Caption: Workflow for the safe handling of this compound.
Storage
Store this compound in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[9][10] The storage area should be clearly marked.
Emergency Procedures: Be Prepared
In the event of an exposure or spill, immediate and correct action is critical.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[7] Seek immediate medical attention.
-
Skin Contact: Remove all contaminated clothing and wash the affected area with soap and plenty of water.[11] Seek medical attention if irritation persists.
-
Inhalation: Move the individual to fresh air. If they are not breathing, provide artificial respiration.[11] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[7] If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
-
Spill: For a small spill, trained personnel wearing appropriate PPE can absorb the material with an inert absorbent (e.g., sand or earth) and place it in a sealed container for disposal.[9] For larger spills, evacuate the area and contact your institution's emergency response team.
Disposal Plan: Environmental Responsibility
Proper disposal of this compound and any contaminated materials is a legal and ethical responsibility to protect our environment.[4][5]
-
Waste Collection: All waste containing this compound, including excess reagents, reaction mixtures, and contaminated consumables (e.g., gloves, absorbent paper), must be collected in a clearly labeled, sealed, and compatible waste container.
-
Disposal Route: Dispose of the chemical waste through a licensed and certified hazardous waste disposal contractor.[7] Adhere to all local, state, and federal regulations. Do not dispose of this chemical down the drain or in regular trash.
By implementing these comprehensive safety measures, you are not only protecting yourself and your colleagues but also upholding the principles of scientific integrity and responsible research.
References
-
Handling Pyridine: Best Practices and Precautions - Post Apple Scientific. (2024, March 12). Retrieved from [Link]
-
How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.). Retrieved from [Link]
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Pyridine,6551E-3,2023/02/01 - Safety Data Sheet. (2023, February 1). Retrieved from [Link]
-
Pyridine Safety Sheet. (n.d.). Washington State University. Retrieved from [Link]
-
Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - ACS Figshare. (2023, November 9). Retrieved from [Link]
-
Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - ACS Publications. (n.d.). Retrieved from [Link]
-
TEST KIT Instructions Aromatic Amines - SKC Ltd. (n.d.). Retrieved from [Link]
-
SDS 2002 - Aromatic Amine Cleaning Developing Solution.indd - SKC Inc. (2024, January 9). Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

